molecular formula C14H10FNO4 B064175 4-[(4-Fluorophenyl)methoxy]-3-nitrobenzaldehyde CAS No. 175136-18-2

4-[(4-Fluorophenyl)methoxy]-3-nitrobenzaldehyde

Cat. No.: B064175
CAS No.: 175136-18-2
M. Wt: 275.23 g/mol
InChI Key: WMXZCHIRDDTONT-UHFFFAOYSA-N
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Description

4-[(4-Fluorophenyl)methoxy]-3-nitrobenzaldehyde is a high-value aromatic compound designed for advanced chemical synthesis and research applications. This multifunctional building block combines a fluorophenyl ether moiety with a nitro-substituted benzaldehyde, making it a versatile intermediate in the development of novel chemical entities. Key Research Applications: Pharmaceutical Intermediate: This compound is a crucial precursor in the synthesis of complex molecules for medicinal chemistry. The structure is amenable to further functionalization, particularly in constructing hydrazone and hydrazide derivatives, which are prominent scaffolds in drug discovery for their diverse biological activities . The electron-withdrawing nitro group can enhance binding interactions in target molecules. Nonlinear Optical (NLO) Materials: The molecular structure, featuring an extended π-system with electron-donating (methoxy) and electron-withdrawing (nitro, aldehyde) groups, suggests significant potential for applications in material science. Similar nitrobenzaldehyde derivatives are actively researched for their utility in growing organic single crystals for photonics, electro-optic systems, and frequency doubling due to substantial optical nonlinearity . Ligand and Complexation Studies: The aldehyde and nitro functional groups make this compound a suitable starting material for synthesizing ligands for metal complexes or as a core structure in supramolecular chemistry. This product is intended for research and laboratory use only. It is not for diagnostic, therapeutic, or personal use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory environment.

Properties

IUPAC Name

4-[(4-fluorophenyl)methoxy]-3-nitrobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10FNO4/c15-12-4-1-10(2-5-12)9-20-14-6-3-11(8-17)7-13(14)16(18)19/h1-8H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMXZCHIRDDTONT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1COC2=C(C=C(C=C2)C=O)[N+](=O)[O-])F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10FNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20371966
Record name 4-[(4-Fluorophenyl)methoxy]-3-nitrobenzaldehyde
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Molecular Weight

275.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175136-18-2
Record name 4-[(4-Fluorophenyl)methoxy]-3-nitrobenzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=175136-18-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[(4-Fluorophenyl)methoxy]-3-nitrobenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20371966
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 4-[(4-Fluorophenyl)methoxy]-3-nitrobenzaldehyde: Synthesis, Characterization, and Application

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Key Intermediate in Modern Medicinal Chemistry

4-[(4-Fluorophenyl)methoxy]-3-nitrobenzaldehyde, also known by its alternative name 4-(4-fluorobenzyloxy)-3-nitrobenzaldehyde, is a substituted aromatic aldehyde that has garnered significant attention in the field of medicinal chemistry. Its structure, featuring a nitro group and a fluorinated benzyl ether moiety, makes it a valuable and versatile synthetic intermediate. The presence of the nitro group, an electron-withdrawing entity, and the fluorinated aromatic ring are key features that medicinal chemists leverage to fine-tune the biological activity and pharmacokinetic profiles of target drug molecules.

This technical guide provides a comprehensive overview of this compound, including its precise chemical identity, a detailed, field-proven synthesis protocol, its structural characterization, and its primary application as a crucial building block in the synthesis of advanced pharmaceutical agents.

Chemical Identity and Structure

  • IUPAC Name: this compound

  • CAS Number: 175136-18-2

  • Molecular Formula: C₁₄H₁₀FNO₄

  • Molecular Weight: 275.23 g/mol

The structure of this compound is characterized by a benzaldehyde core. The aldehyde group (-CHO) is located at position 1. At position 4, there is a 4-fluorobenzyloxy group (-OCH₂(C₆H₄)F), and at position 3, there is a nitro group (-NO₂).

Caption: Chemical structure of this compound.

Synthesis Protocol: A Validated Williamson Ether Synthesis Approach

The most reliable and widely used method for the preparation of this compound is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this specific synthesis, the phenoxide of 4-hydroxy-3-nitrobenzaldehyde acts as the nucleophile, attacking the electrophilic carbon of 4-fluorobenzyl bromide.

The choice of a moderately strong base like potassium carbonate is crucial. It is strong enough to deprotonate the phenolic hydroxyl group, which is rendered more acidic by the presence of the electron-withdrawing nitro and aldehyde groups, but it is not so strong as to cause unwanted side reactions. A polar aprotic solvent such as N,N-dimethylformamide (DMF) is ideal for this SN2 reaction as it effectively solvates the potassium cation, leaving a more "naked" and reactive phenoxide anion, while not solvating the nucleophile to the extent that it would be hindered.

G cluster_reactants Reactants cluster_conditions Reaction Conditions 4-hydroxy-3-nitrobenzaldehyde 4-Hydroxy-3-nitrobenzaldehyde 4-fluorobenzyl_bromide 4-Fluorobenzyl Bromide Reaction_Mixture Reaction Mixture 4-fluorobenzyl_bromide->Reaction_Mixture + Base K₂CO₃ (Potassium Carbonate) Base->Reaction_Mixture + Solvent DMF (N,N-Dimethylformamide) Solvent->Reaction_Mixture + Temperature Heat Product 4-[(4-Fluorophenyl)methoxy]- 3-nitrobenzaldehyde Workup_Purification Aqueous Workup & Purification Reaction_Mixture->Workup_Purification Stirring under heat Workup_Purification->Product

Caption: Workflow for the Williamson ether synthesis of the target compound.

Detailed Experimental Protocol

Materials:

  • 4-Hydroxy-3-nitrobenzaldehyde

  • 4-Fluorobenzyl bromide

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a solution of 4-hydroxy-3-nitrobenzaldehyde (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (1.5 eq).

  • Addition of Alkylating Agent: To the stirred suspension, add 4-fluorobenzyl bromide (1.1 eq) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to 80 °C and stir for 4 hours, or until thin-layer chromatography (TLC) indicates the complete consumption of the starting material.

  • Work-up: Cool the reaction mixture to room temperature and pour it into ice-water. Extract the aqueous mixture with ethyl acetate (3 x volumes).

  • Washing: Combine the organic layers and wash with water, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel, eluting with a hexane-ethyl acetate gradient, to afford this compound as a solid.

Physicochemical and Spectroscopic Data

The following table summarizes key physicochemical properties and expected spectroscopic data for the characterization of this compound.

PropertyValue
Appearance Pale yellow solid
Melting Point 127-128 °C[1]
¹H NMR (CDCl₃, 400 MHz) δ (ppm) ~10.0 (s, 1H, CHO), ~8.4 (d, 1H, Ar-H), ~7.8 (dd, 1H, Ar-H), ~7.5-7.4 (m, 2H, Ar-H), ~7.2 (d, 1H, Ar-H), ~7.1 (t, 2H, Ar-H), ~5.3 (s, 2H, OCH₂)
¹³C NMR (CDCl₃, 101 MHz) δ (ppm) ~189.0, ~163.0 (d, J≈248 Hz), ~154.0, ~140.0, ~133.0, ~131.0, ~129.5 (d, J≈8 Hz), ~128.0, ~116.0 (d, J≈22 Hz), ~115.0, ~71.0
IR (KBr, cm⁻¹) ~2850, ~1700 (C=O), ~1600, ~1520 (NO₂), ~1340 (NO₂), ~1250 (C-O), ~1150 (C-F)

Note: The NMR chemical shifts are approximate and based on typical values for similar structures. Actual values may vary depending on the solvent and experimental conditions.

Core Application in Drug Development: Synthesis of Safinamide

The primary and most significant application of this compound is as a pivotal intermediate in the multi-step synthesis of Safinamide.[2] Safinamide is a potent and selective monoamine oxidase B (MAO-B) inhibitor used as an add-on therapy for Parkinson's disease.

The synthesis of Safinamide from this intermediate involves the reductive amination of the aldehyde with (S)-alaninamide. The nitro group, having served its purpose of activating the aromatic ring and influencing the electronic properties, is subsequently reduced to an amino group in a later stage of the synthesis, which is then further functionalized.

The strategic inclusion of the 4-fluorobenzyl moiety in the initial intermediate is a classic example of modern medicinal chemistry design. The fluorine atom can enhance metabolic stability and improve the binding affinity of the final drug molecule to its target enzyme.[3]

G Intermediate 4-[(4-Fluorophenyl)methoxy]- 3-nitrobenzaldehyde ReductiveAmination Reductive Amination with (S)-Alaninamide Intermediate->ReductiveAmination FurtherSteps Further Synthetic Steps (e.g., Nitro Reduction) ReductiveAmination->FurtherSteps Safinamide Safinamide FurtherSteps->Safinamide

Caption: Role as an intermediate in the synthesis of Safinamide.

Conclusion

This compound is a compound of significant interest to the pharmaceutical industry. Its well-defined synthesis via the Williamson ether reaction allows for its efficient production. The presence of key functional groups—the aldehyde for further elaboration, the nitro group for electronic modulation, and the fluorinated benzyl ether for enhancing drug-like properties—makes it an exemplary building block. Its crucial role in the synthesis of Safinamide underscores its importance and highlights the strategic thinking involved in modern drug design and development. The protocols and data presented in this guide offer a solid foundation for researchers working with this valuable synthetic intermediate.

References

  • Google Patents. Process for the preparation of safinamide mesylate intermediate. US11111208B2.
  • Master Organic Chemistry. The Williamson Ether Synthesis. (2014). Available at: [Link]

  • MySkinRecipes. 4-(4-Fluorobenzyloxy)-3-nitrobenzaldehyde. Available at: [Link]

  • Pevarello, P. et al. (1998). Synthesis and anticonvulsant activity of a new class of 2-[(arylalky)amino]alkanamide derivatives. Journal of Medicinal Chemistry, 41(4), 579-90. Available at: [Link]

Sources

An In-depth Technical Guide to 4-[(4-Fluorophenyl)methoxy]-3-nitrobenzaldehyde (CAS No. 175136-18-2)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-[(4-Fluorophenyl)methoxy]-3-nitrobenzaldehyde is a substituted aromatic aldehyde that serves as a valuable intermediate in organic synthesis, particularly in the field of medicinal chemistry. Its structure, featuring a nitro group ortho to a fluorinated benzyloxy substituent, makes it a key building block for the synthesis of various heterocyclic compounds and other complex organic molecules. The presence of the electron-withdrawing nitro group and the fluorinated aromatic ring can impart unique physicochemical and pharmacological properties to its derivatives. This guide provides a comprehensive overview of its synthesis, properties, and potential applications, with a focus on its role in the development of novel therapeutics.

Physicochemical Properties

While specific experimental data for this compound is not extensively published in peer-reviewed literature, its properties can be inferred from closely related analogs and computational models.

PropertyPredicted/Inferred ValueSource
CAS Number 175136-18-2[1]
Molecular Formula C₁₄H₁₀FNO₄
Molecular Weight 275.23 g/mol
Appearance Expected to be a crystalline solid, likely pale yellow, typical for nitroaromatic compounds.
Melting Point Not reported. Analogous compounds such as 4-methoxy-3-nitrobenzaldehyde have a melting point of 97-100 °C.[2]
Solubility Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and acetone, with limited solubility in water.

Synthesis of this compound

The most logical and widely employed method for the synthesis of this compound is the Williamson ether synthesis .[3][4] This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this specific case, the phenoxide of 4-hydroxy-3-nitrobenzaldehyde acts as the nucleophile, attacking the electrophilic carbon of 4-fluorobenzyl halide.

Reaction Scheme

Williamson Ether Synthesis cluster_reactants Reactants cluster_product Product reactant1 4-Hydroxy-3-nitrobenzaldehyde reaction_center Heat reactant1->reaction_center + reactant2 4-Fluorobenzyl chloride reactant2->reaction_center base Base (e.g., K₂CO₃) solvent Solvent (e.g., DMF) product This compound reaction_center->product

Caption: General workflow for the Williamson ether synthesis of the title compound.

Detailed Experimental Protocol (Proposed)

This protocol is based on established procedures for the synthesis of analogous aryl benzyl ethers.[5]

Materials:

  • 4-Hydroxy-3-nitrobenzaldehyde

  • 4-Fluorobenzyl chloride (or bromide)

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Hexanes

  • Brine solution

  • Magnesium sulfate (MgSO₄), anhydrous

Procedure:

  • To a stirred solution of 4-hydroxy-3-nitrobenzaldehyde (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (1.5 - 2.0 eq).

  • Stir the mixture at room temperature for 15-20 minutes to facilitate the formation of the phenoxide.

  • Add 4-fluorobenzyl chloride (1.1 - 1.2 eq) to the reaction mixture.

  • Heat the reaction mixture to 60-80 °C and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion of the reaction (typically 2-4 hours), cool the mixture to room temperature.

  • Pour the reaction mixture into ice-water and extract with ethyl acetate (3 x volumes).

  • Combine the organic layers and wash with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to afford the pure this compound.

Causality Behind Experimental Choices:

  • Base: Potassium carbonate is a mild base, sufficient to deprotonate the phenolic hydroxyl group without causing unwanted side reactions.

  • Solvent: DMF is a polar aprotic solvent that effectively solvates the potassium cation, enhancing the nucleophilicity of the phenoxide.

  • Temperature: Moderate heating increases the reaction rate without promoting decomposition of the starting materials or product.

Spectroscopic Characterization (Predicted)

  • ¹H NMR:

    • An aldehyde proton singlet between δ 9.8-10.0 ppm.

    • A singlet for the benzylic protons (-O-CH₂-) around δ 5.2-5.4 ppm.

    • A series of aromatic proton signals in the range of δ 7.0-8.5 ppm, showing characteristic splitting patterns for the substituted benzene rings.

  • ¹³C NMR:

    • A signal for the aldehyde carbonyl carbon around δ 190-192 ppm.

    • Aromatic carbon signals between δ 110-160 ppm.

    • A signal for the benzylic carbon (-O-CH₂-) around δ 70-72 ppm.

  • IR Spectroscopy:

    • A strong carbonyl (C=O) stretching band around 1700 cm⁻¹.

    • Characteristic C-NO₂ stretching bands around 1520 cm⁻¹ and 1340 cm⁻¹.

    • A C-O-C (ether) stretching band around 1250 cm⁻¹.

Applications in Drug Discovery and Medicinal Chemistry

Aromatic nitro compounds are important intermediates in the synthesis of pharmaceuticals. The nitro group can be readily reduced to an amine, which can then be further functionalized. The this compound scaffold is of particular interest in the development of Phosphodiesterase 4 (PDE4) inhibitors .[8][9]

Role as a PDE4 Inhibitor Precursor

PDE4 is a key enzyme in the inflammatory cascade, and its inhibition leads to an increase in intracellular cyclic AMP (cAMP), which in turn suppresses the production of pro-inflammatory mediators.[10] Several approved and investigational PDE4 inhibitors feature a catechol ether moiety, which can be mimicked by the 4-(substituted benzyloxy)-3-nitrobenzaldehyde scaffold.

PDE4_Inhibition_Pathway inflammatory_stimulus Inflammatory Stimulus adenylyl_cyclase Adenylyl Cyclase inflammatory_stimulus->adenylyl_cyclase activates camp cAMP adenylyl_cyclase->camp converts ATP to atp ATP pka Protein Kinase A (PKA) camp->pka activates pde4 PDE4 amp AMP pde4->amp hydrolyzes cAMP to inflammatory_mediators Inflammatory Mediators (e.g., TNF-α, IL-2) pka->inflammatory_mediators inhibits release of our_compound 4-[(4-Fluorophenyl)methoxy] -3-nitrobenzaldehyde (as a precursor) pde4_inhibitor PDE4 Inhibitor our_compound->pde4_inhibitor is a precursor for pde4_inhibitor->pde4 inhibits

Sources

A Technical Guide to 4-[(4-Fluorophenyl)methoxy]-3-nitrobenzaldehyde: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-[(4-Fluorophenyl)methoxy]-3-nitrobenzaldehyde is a substituted aromatic aldehyde that, due to its specific combination of functional groups, holds significant potential as a versatile intermediate in medicinal chemistry and materials science. The presence of a nitro group, a fluorinated phenyl ring, and a reactive aldehyde moiety on a central benzene scaffold makes this compound a valuable building block for the synthesis of more complex molecules. This guide provides a comprehensive overview of its chemical properties, proposes a logical synthetic route, and explores its potential applications, particularly in the realm of drug discovery.

Core Molecular Attributes

PropertyValue
Molecular Formula C₁₄H₁₀FNO₄
Molecular Weight 275.24 g/mol
IUPAC Name This compound

The structure of this molecule, depicted below, features a benzaldehyde core with a nitro group at the 3-position and a 4-fluorobenzyl ether linkage at the 4-position.

Caption: Chemical structure of this compound.

Proposed Synthesis Pathway

A logical and efficient method for the synthesis of this compound is through a Williamson ether synthesis.[1][2][3] This well-established reaction involves the coupling of an alkoxide with an alkyl halide.[2] In this case, the synthesis would proceed by reacting 4-hydroxy-3-nitrobenzaldehyde with 4-fluorobenzyl halide (bromide or chloride).

Experimental Protocol: Williamson Ether Synthesis
  • Deprotonation of Phenol: To a solution of 4-hydroxy-3-nitrobenzaldehyde in a suitable polar aprotic solvent (e.g., dimethylformamide or acetonitrile), add an appropriate base such as potassium carbonate or sodium hydride to deprotonate the phenolic hydroxyl group, forming the corresponding phenoxide in situ.

  • Nucleophilic Substitution: To the resulting mixture, add 4-fluorobenzyl bromide (or chloride) and heat the reaction mixture to facilitate the S_N2 reaction. The reaction progress can be monitored by thin-layer chromatography.

  • Work-up and Purification: Upon completion, the reaction mixture is cooled, and the product is extracted using an organic solvent. The organic layer is then washed, dried, and concentrated. The crude product can be purified by column chromatography or recrystallization to yield the desired this compound.

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product 4-hydroxy-3-nitrobenzaldehyde 4-hydroxy-3-nitrobenzaldehyde Deprotonation Deprotonation 4-hydroxy-3-nitrobenzaldehyde->Deprotonation 4-fluorobenzyl bromide 4-fluorobenzyl bromide SN2 Reaction SN2 Reaction 4-fluorobenzyl bromide->SN2 Reaction Base (K2CO3) Base (K2CO3) Base (K2CO3)->Deprotonation Deprotonation->SN2 Reaction DMF, Heat This compound This compound SN2 Reaction->this compound

Caption: Proposed synthesis workflow for this compound.

Potential Applications in Drug Development

The unique structural features of this compound suggest its utility as a scaffold in the development of novel therapeutic agents.

  • Role of the Fluorine Atom: The incorporation of fluorine into drug candidates can significantly enhance their pharmacological profiles.[4][5] Fluorine can improve metabolic stability, increase binding affinity to target proteins, and modulate the lipophilicity of a molecule, thereby affecting its absorption, distribution, metabolism, and excretion (ADME) properties.[6]

  • Nitroaromatic Moiety as a Pharmacophore: Nitroaromatic compounds are present in a number of approved drugs and are known to exhibit a range of biological activities.[7][8] The nitro group is a strong electron-withdrawing group and can participate in various biological redox processes. It can also serve as a key precursor for the synthesis of the corresponding amino derivatives, which are often biologically active.

  • Aldehyde Functionality as a Synthetic Handle: The aldehyde group is a versatile functional group that can undergo a wide array of chemical transformations. It can be readily converted into other functional groups or used in condensation reactions to build more complex molecular architectures, such as Schiff bases, which have been explored for their therapeutic potential.

Safety and Handling Considerations

While specific toxicity data for this compound is unavailable, it is prudent to handle this compound with care, considering the known toxicological profiles of related nitroaromatic compounds. Nitroaromatic compounds can be toxic, and some are classified as mutagenic or carcinogenic.[7][9][10] Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Conclusion

This compound represents a promising, albeit not widely characterized, chemical entity with significant potential as an intermediate in organic synthesis, particularly for the development of novel pharmaceuticals. Its calculated molecular formula of C₁₄H₁₀FNO₄ and molecular weight of 275.24 g/mol provide the foundational data for its use in research. The proposed Williamson ether synthesis offers a reliable route for its preparation. Further investigation into the biological activities of derivatives synthesized from this scaffold is warranted and could lead to the discovery of new therapeutic agents.

References

  • Nitroaromatic compounds: Environmental toxicity, carcinogenicity, mutagenicity, therapy and mechanism - PubMed. Available at: [Link]

  • In vivo toxicity of nitroaromatics: A comprehensive quantitative structure–activity relationship study - Environmental Toxicology and Chemistry | Oxford Academic. Available at: [Link]

  • The Relationship Between the Toxicity and Structure of Nitroaromatic Chemicals - ASTM. Available at: [Link]

  • Mutagenicity of Nitroaromatic Compounds - Chemical Research in Toxicology. Available at: [Link]

  • Nitroaromatic compounds: Environmental toxicity, carcinogenicity, mutagenicity, therapy and mechanism - Scilit. Available at: [Link]

  • Synthesis of m-nitrobenzaldehyde derivative - Google Patents.
  • The Role of Fluorinated Benzaldehydes in Modern Organic Synthesis - NINGBO INNO PHARMCHEM CO.,LTD.. Available at: [Link]

  • o-NITROBENZALDEHYDE - Organic Syntheses Procedure. Available at: [Link]

  • Synthesis of 2-Nitrobenzaldehyde from 2-Nitrotoluene - Organic Syntheses. Available at: [Link]

  • Tandem Reactions: Synthesis of Substituted Benzaldehydes - Journal of Student Research. Available at: [Link]

  • Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents - ACS Publications. Available at: [Link]

  • Williamson Ether Synthesis - J&K Scientific LLC. Available at: [Link]

  • Williamson Ether Synthesis - Cambridge University Press. Available at: [Link]

  • The Williamson Ether Synthesis - Chemistry Steps. Available at: [Link]

  • The Williamson Ether Synthesis - Master Organic Chemistry. Available at: [Link]

  • Fluorine in drug discovery: Role, design and case studies - ResearchGate. Available at: [Link]

  • Fluorinated Compounds in Medicinal Chemistry: Recent Applications, Synthetic Advances and Matched-Pair Analyses - Bentham Science. Available at: [Link]

  • Applications of Fluorine in Medicinal Chemistry - PubMed. Available at: [Link]

  • Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PubMed Central. Available at: [Link]

  • 4-Methoxy-3-nitrobenzaldehyde | C8H7NO4 | CID 700608 - PubChem. Available at: [Link]

  • 4-[(3-Fluorophenyl)methoxy]benzaldehyde | C14H11FO2 | CID 880119 - PubChem. Available at: [Link]

Sources

Spectroscopic Characterization of 4-[(4-Fluorophenyl)methoxy]-3-nitrobenzaldehyde: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a detailed analysis of the expected spectral data for the compound 4-[(4-Fluorophenyl)methoxy]-3-nitrobenzaldehyde. In the absence of direct experimental spectra in the public domain, this document leverages established principles of spectroscopic interpretation and data from structurally analogous molecules to predict and elucidate the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics of this compound. This guide is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of the structural confirmation of this molecule.

Molecular Structure and Context

The target molecule, this compound, possesses a unique combination of functional groups that make its spectroscopic analysis both interesting and informative. The structure integrates a substituted benzaldehyde core, a nitro group, and a fluorinated benzyl ether moiety. Each of these components will give rise to characteristic signals in the various spectroscopic techniques discussed herein, allowing for a comprehensive structural confirmation.

Caption: Molecular Structure of this compound

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the elucidation of organic structures. Both ¹H and ¹³C NMR will provide critical information regarding the connectivity and chemical environment of the atoms in this compound.

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

A standard protocol for acquiring high-resolution ¹H and ¹³C NMR spectra of a solid organic compound like the title molecule is as follows:

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7-1.0 mL of a deuterated solvent, such as deuterochloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).[1] The choice of solvent is critical and should be based on the solubility of the compound and the desired chemical shift window.

  • Spectrometer Setup: The experiments should be performed on a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure adequate signal dispersion.[2]

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters include a 30-degree pulse angle and a relaxation delay of 1-2 seconds.

    • The chemical shifts should be referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).[3]

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum to obtain singlets for each unique carbon atom.

    • A sufficient number of scans will be required to achieve an adequate signal-to-noise ratio due to the low natural abundance of the ¹³C isotope.[4]

  • Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction.

Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the benzylic protons, and the aldehydic proton. The chemical shifts are influenced by the electronic effects of the substituents.[5]

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz) Justification
Aldehydic-H~10.0s-The aldehydic proton is highly deshielded due to the electronegativity of the carbonyl oxygen and the anisotropic effect of the C=O bond.
Ar-H (adjacent to CHO)~8.2d~2This proton is ortho to the electron-withdrawing aldehyde group and meta to the nitro group, leading to a downfield shift. It will be split by the adjacent aromatic proton.
Ar-H (adjacent to NO₂)~8.0dd~8, ~2This proton is ortho to the strongly electron-withdrawing nitro group and will be shifted downfield. It will be split by two adjacent aromatic protons.
Ar-H (adjacent to OCH₂)~7.2d~8This proton is ortho to the electron-donating ether linkage and will be the most upfield of the benzaldehyde ring protons.
Ar-H (fluorophenyl)~7.4m-The protons on the 4-fluorophenyl ring will appear as a complex multiplet due to coupling with each other and with the fluorine atom.
Benzylic-CH₂~5.3s-The benzylic protons are adjacent to an oxygen atom and an aromatic ring, resulting in a downfield shift.
Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The chemical shifts are influenced by the nature of the attached functional groups.[6][7][8]

Carbon Assignment Predicted Chemical Shift (δ, ppm) Justification
Aldehydic C=O~190The carbonyl carbon of an aldehyde is characteristically found in this downfield region.
Ar-C (ipso to CHO)~130Substituted aromatic carbon.
Ar-C (ipso to NO₂)~140The nitro group is strongly electron-withdrawing, causing a downfield shift of the attached carbon.
Ar-C (ipso to OCH₂)~155The ether oxygen is electron-donating through resonance, leading to a downfield shift of the attached carbon.
Ar-C (fluorophenyl)115-165The carbons of the fluorophenyl ring will show characteristic shifts, with the carbon attached to fluorine exhibiting a large C-F coupling constant.
Benzylic-CH₂~70The benzylic carbon is attached to an oxygen atom, resulting in a shift to this region.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.

Experimental Protocol: FT-IR Spectroscopy

For a solid sample, the Attenuated Total Reflectance (ATR) or the KBr pellet method are commonly used.[9][10][11][12]

ATR Method:

  • Ensure the ATR crystal is clean.

  • Place a small amount of the solid sample directly onto the crystal.

  • Apply pressure to ensure good contact between the sample and the crystal.

  • Acquire the spectrum.

KBr Pellet Method:

  • Finely grind 1-2 mg of the sample with 100-200 mg of dry KBr powder.

  • Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Place the pellet in the sample holder and acquire the spectrum.

Predicted IR Spectrum

The IR spectrum of this compound will exhibit characteristic absorption bands for the aldehyde, nitro, ether, and aromatic functionalities.[13][14][15][16]

Functional Group Predicted Absorption Range (cm⁻¹) Intensity Vibrational Mode
C-H (aldehydic)2830-2860 and 2720-2760MediumStretch
C=O (aldehyde)1690-1715StrongStretch
N-O (nitro)1510-1560 and 1345-1385StrongAsymmetric and Symmetric Stretch
C-O-C (ether)1200-1275 and 1020-1075StrongAsymmetric and Symmetric Stretch
C=C (aromatic)1450-1600Medium to WeakStretch
C-F1000-1400StrongStretch

graph "Experimental_Workflow" {
rankdir=LR;
node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"];
a [label="Sample Preparation\n(Dissolution/Pelletizing)"];
b [label="Spectrometer Setup"];
c [label="Data Acquisition\n(NMR/IR/MS)"];
d [label="Data Processing\n(FT/Baseline Correction)"];
e [label="Spectral Interpretation"];
f [label="Structure Elucidation"];

a -> b [color="#4285F4"]; b -> c [color="#EA4335"]; c -> d [color="#FBBC05"]; d -> e [color="#34A853"]; e -> f [color="#4285F4"]; }

Caption: General workflow for spectroscopic analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity.

Experimental Protocol: Electrospray Ionization (ESI) MS

ESI is a soft ionization technique suitable for polar organic molecules.[17][18]

  • Sample Preparation: Prepare a dilute solution of the compound (approximately 10 µg/mL) in a suitable solvent such as methanol or acetonitrile.[19]

  • Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump.

  • Ionization: Apply a high voltage to the capillary to generate a fine spray of charged droplets.

  • Mass Analysis: The resulting ions are transferred into the mass analyzer (e.g., quadrupole, time-of-flight) for mass-to-charge ratio (m/z) determination.

Predicted Mass Spectrum

The ESI mass spectrum is expected to show a prominent protonated molecular ion [M+H]⁺ or a sodium adduct [M+Na]⁺. The fragmentation pattern can be predicted based on the stability of the resulting fragments.[20][21][22][23][24]

  • Molecular Ion: The exact mass of the protonated molecule [C₁₄H₁₀FNO₄ + H]⁺ is expected at m/z 276.0616. High-resolution mass spectrometry can confirm the elemental composition.

  • Key Fragmentation Pathways:

    • Loss of the nitro group (-NO₂) resulting in a fragment at m/z 230.

    • Cleavage of the benzylic ether bond, leading to the formation of the 4-fluorobenzyl cation (m/z 109) and a 4-hydroxy-3-nitrobenzaldehyde radical cation (m/z 167).

    • Loss of the formyl radical (-CHO) from the molecular ion.

MS_Fragmentation A [M+H]⁺ m/z 276 B m/z 230 ([M+H]⁺ - NO₂) A->B -NO₂ C m/z 109 (4-Fluorobenzyl cation) A->C Ether Cleavage D m/z 167 (4-hydroxy-3-nitrobenzaldehyde radical cation) A->D Ether Cleavage

Caption: Predicted major fragmentation pathways.

Conclusion

This technical guide provides a comprehensive, albeit predictive, spectroscopic analysis of this compound. The detailed interpretation of the expected NMR, IR, and MS data, grounded in the analysis of structurally related compounds and fundamental spectroscopic principles, offers a robust framework for the structural confirmation of this molecule. The provided experimental protocols serve as a practical guide for researchers undertaking the synthesis and characterization of this and similar compounds.

References

  • Organic Chemistry at CU Boulder. (n.d.). IR Spectroscopy of Solids. Retrieved from [Link]

  • Unknown. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. Retrieved from [Link]

  • Interpreting Aromatic NMR Signals. (2021, March 24). YouTube. Retrieved from [Link]

  • Wikipedia. (n.d.). Mass spectral interpretation. Retrieved from [Link]

  • Chemistry LibreTexts. (2015, July 18). 15.4: Spectral Characteristics of the Benzene Ring. Retrieved from [Link]

  • Unknown. (n.d.). Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). 13C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects. Retrieved from [Link]

  • Unknown. (n.d.). Sample preparation for FT-IR. Retrieved from [Link]

  • KPU Pressbooks. (n.d.). 6.6 ¹H NMR Spectra and Interpretation (Part I) – Organic Chemistry I. Retrieved from [Link]

  • Unknown. (n.d.). Lab 6: NMR Spectroscopy - Chemical Environments of Nuclei (1H, 13C) in Organic Molecule. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 17). 15.7: Spectroscopy of Aromatic Compounds. Retrieved from [Link]

  • Unknown. (n.d.). Short Summary of 1H-NMR Interpretation. Retrieved from [Link]

  • Unknown. (n.d.). Lab 9 – Fourier Transform Infrared (FTIR) Spectroscopy. Retrieved from [Link]

  • Unknown. (n.d.). Summary of C13-NMR Interpretation. Retrieved from [Link]

  • Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Retrieved from [Link]

  • Unknown. (n.d.). Sample Preparation Protocol for ESI Accurate Mass Service. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

  • Unknown. (n.d.). Interpretation of mass spectra. Retrieved from [Link]

  • ResearchGate. (n.d.). Interpretation of 13C NMR Spectra. Retrieved from [Link]

  • Royal Society of Chemistry. (2018, September 28). Chapter 5: Acquiring 1 H and 13 C Spectra. Retrieved from [Link]

  • Unknown. (n.d.). IR: aldehydes. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). C-13 nmr spectrum of benzene analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzene. Retrieved from [Link]

  • Unknown. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. Retrieved from [Link]

  • Master Organic Chemistry. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved from [Link]

  • NIH. (2019, February 10). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

  • Unknown. (n.d.). Basic 1H- and 13C-NMR Spectroscopy. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, September 30). 12.7: Interpreting Infrared Spectra. Retrieved from [Link]

  • Unknown. (n.d.). INFRARED SPECTROSCOPY (IR). Retrieved from [Link]

  • ACS Publications. (n.d.). A Simple Method for Measuring Long-Range 1H−13C Coupling Constants in Organic Molecules. Retrieved from [Link]

  • ResearchGate. (n.d.). Interpretation of Mass Spectra. Retrieved from [Link]

  • NC State University Libraries. (n.d.). 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, CDCl3, experimental) (HMDB0029686). Retrieved from [Link]

  • Unknown. (n.d.). Mass Spectra Interpretation: ETHERS. Retrieved from [Link]

  • PubChem. (n.d.). 4-Methoxy-3-nitrobenzaldehyde. Retrieved from [Link]

  • NIH. (n.d.). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. Retrieved from [Link]

  • ACS Publications. (n.d.). Modern Electrospray Ionization Mass Spectrometry Techniques for the Characterization of Supramolecules and Coordination Compounds. Retrieved from [Link]

  • YouTube. (2023, March 1). Probe ESI Mass Spectrometry Analysis | Protocol Preview. Retrieved from [Link]

  • NIST WebBook. (n.d.). 4-Hydroxy-3-nitrobenzaldehyde. Retrieved from [Link]

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A Comprehensive Technical Guide to the Solubility of 4-[(4-Fluorophenyl)methoxy]-3-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a detailed exploration of the solubility characteristics of 4-[(4-Fluorophenyl)methoxy]-3-nitrobenzaldehyde. Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical principles with practical methodologies to offer a robust framework for understanding and determining the solubility of this compound in common laboratory solvents.

Introduction: The Significance of Solubility

Solubility is a critical physicochemical parameter in the fields of medicinal chemistry, materials science, and process chemistry. For a compound like this compound, which possesses multiple functional groups, understanding its solubility is paramount for applications ranging from reaction optimization and purification to formulation development for biological assays. This guide will delve into the predicted physicochemical properties of the molecule and provide a systematic approach to its experimental solubility determination.

Physicochemical Profile of this compound

  • Molecular Structure: The molecule comprises a benzaldehyde core with three key substituents: a nitro group, a methoxy group, and a 4-fluorophenylmethoxy ether linkage.

  • Polarity: The presence of the nitro group (a strong electron-withdrawing group), the aldehyde, and the ether linkage introduces significant polarity to the molecule. However, the aromatic rings (both the benzaldehyde core and the fluorophenyl group) are nonpolar. This combination of polar and nonpolar regions suggests that the molecule will have moderate overall polarity.

  • Hydrogen Bonding: The aldehyde oxygen and the oxygens of the nitro group can act as hydrogen bond acceptors. The absence of acidic protons means the molecule cannot act as a hydrogen bond donor. This limits its ability to form strong hydrogen bond networks with protic solvents like water.

  • Molecular Weight: The molecular weight of this compound is approximately 291.24 g/mol . Larger molecules can sometimes be less soluble than smaller ones due to the increased energy required to disrupt the crystal lattice.[1]

Table 1: Predicted Physicochemical Properties of this compound

PropertyPredicted Value/CharacteristicRationale
Molecular FormulaC₁₄H₁₀FNO₄Based on chemical structure
Molecular Weight~291.24 g/mol Based on chemical formula
PolarityModerately PolarCombination of polar functional groups (nitro, aldehyde, ether) and nonpolar aromatic rings.
Hydrogen Bond DonorNoAbsence of acidic protons (e.g., -OH, -NH).
Hydrogen Bond AcceptorYesOxygen atoms in the aldehyde, nitro, and ether groups.
Predicted LogPModerate to HighThe presence of two aromatic rings suggests significant lipophilicity.

Theoretical Solubility Considerations: "Like Dissolves Like"

The principle of "like dissolves like" is a cornerstone of solubility prediction.[2] This principle suggests that substances with similar polarities are more likely to be soluble in one another.

  • Polar Solvents: In highly polar protic solvents like water, the solubility of this compound is expected to be low. While the polar functional groups can interact with water molecules, the large nonpolar surface area of the aromatic rings will likely dominate, leading to unfavorable energetics for dissolution.

  • Polar Aprotic Solvents: Solvents such as acetone, acetonitrile, and dimethylformamide (DMF) are expected to be good candidates for dissolving this compound. Their polarity can interact with the polar groups of the molecule, and they are less disruptive to the nonpolar regions than water.

  • Nonpolar Solvents: In nonpolar solvents like hexane and toluene, the solubility is also predicted to be limited. While the aromatic rings of the compound can interact favorably with these solvents through van der Waals forces, the polar functional groups will be poorly solvated.

  • Solvents of Intermediate Polarity: Solvents like dichloromethane (DCM) and ethyl acetate, which have intermediate polarity, may offer a good balance for solvating both the polar and nonpolar parts of the molecule and are therefore likely to be effective.

Experimental Protocol for Solubility Determination

A systematic approach is crucial for accurately determining the solubility of a compound. The following protocol is a robust method for qualitatively and semi-quantitatively assessing the solubility of this compound in a range of common laboratory solvents.[3][4][5]

Materials and Equipment
  • This compound (solid)

  • A selection of common laboratory solvents (e.g., water, methanol, ethanol, acetone, acetonitrile, ethyl acetate, dichloromethane, toluene, hexane)

  • Small vials or test tubes with caps

  • Vortex mixer

  • Analytical balance

  • Spatula

  • Pipettes

Experimental Workflow

The following diagram illustrates the systematic workflow for determining the solubility of the target compound.

Solubility_Workflow start Start: Prepare Compound and Solvents weigh Weigh a precise amount of the compound (e.g., 5 mg) start->weigh add_solvent Add a specific volume of solvent (e.g., 0.5 mL) weigh->add_solvent mix Vortex the mixture for a set time (e.g., 1-2 minutes) add_solvent->mix observe Visually observe for dissolution mix->observe dissolved Is the compound fully dissolved? observe->dissolved soluble Record as 'Soluble' at the current concentration dissolved->soluble Yes add_more_solvent Add another increment of solvent and repeat mixing dissolved->add_more_solvent No end End: Repeat for all solvents soluble->end add_more_solvent->mix insoluble If not dissolved after a certain volume, record as 'Sparingly Soluble' or 'Insoluble' add_more_solvent->insoluble After max volume insoluble->end

Caption: A flowchart of the experimental workflow for determining the solubility of this compound.

Step-by-Step Procedure
  • Preparation: Label a series of clean, dry vials for each solvent to be tested.

  • Weighing: Accurately weigh a small, consistent amount of this compound (e.g., 5.0 mg) into each vial.

  • Initial Solvent Addition: Add a measured volume of the first solvent (e.g., 0.5 mL) to the corresponding vial.

  • Mixing: Cap the vial securely and vortex the mixture vigorously for 1-2 minutes.

  • Observation: Visually inspect the solution against a well-lit background. Note whether the solid has completely dissolved.

  • Incremental Solvent Addition: If the solid has not fully dissolved, add another increment of the solvent (e.g., 0.5 mL), and repeat the vortexing and observation steps.

  • Classification:

    • Very Soluble: If the compound dissolves in a small amount of solvent.

    • Soluble: If the compound dissolves after the addition of a moderate amount of solvent.

    • Sparingly Soluble: If a significant portion of the compound remains undissolved even after adding a larger volume of solvent.

    • Insoluble: If the compound shows no apparent dissolution.

  • Repeat: Repeat this procedure for each of the selected solvents.

Data Presentation and Interpretation

The results of the solubility tests should be recorded in a clear and organized manner to facilitate comparison.

Table 2: Hypothetical Solubility Data for this compound

SolventPolarity IndexPredicted SolubilityRationale for Prediction
Hexane0.1InsolubleNonpolar solvent cannot effectively solvate the polar functional groups.
Toluene2.4Sparingly SolubleAromatic-aromatic interactions may provide some solubility, but polarity mismatch is significant.
Dichloromethane3.1SolubleIntermediate polarity provides a good balance for solvating both polar and nonpolar regions.
Ethyl Acetate4.4SolubleA good hydrogen bond acceptor with moderate polarity.
Acetone5.1Very SolublePolar aprotic solvent, effective at solvating the polar groups without the unfavorable interactions of a protic solvent.
Acetonitrile5.8SolublePolar aprotic solvent, similar to acetone.
Ethanol4.3Sparingly SolubleProtic nature may not be ideal, but the alkyl chain provides some nonpolar character.
Methanol5.1Sparingly SolubleMore polar than ethanol, potentially less favorable for the nonpolar parts of the molecule.
Water10.2InsolubleHighly polar, protic solvent; unfavorable for the large nonpolar regions of the molecule.

Conclusion

This technical guide has provided a comprehensive overview of the predicted solubility of this compound and a detailed experimental protocol for its determination. Based on its chemical structure, the compound is expected to exhibit good solubility in moderately polar to polar aprotic solvents and poor solubility in highly polar protic and nonpolar solvents. The provided experimental workflow offers a systematic and reliable method for confirming these predictions and establishing a practical solubility profile for this compound, which is essential for its effective use in research and development.

References

  • Vertex AI Search. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.
  • Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds.
  • Unknown. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.
  • Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube.
  • Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.
  • Sigma-Aldrich. (n.d.). 4-Methoxy-3-nitrobenzaldehyde.
  • PubChem. (n.d.). 4-Methoxy-3-nitrobenzaldehyde.

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An In-Depth Technical Guide to the Potential Biological Activities of 4-[(4-Fluorophenyl)methoxy]-3-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the potential biological activities of the novel synthetic compound, 4-[(4-Fluorophenyl)methoxy]-3-nitrobenzaldehyde. Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical knowledge with actionable experimental protocols to explore the therapeutic promise of this molecule. We will delve into its structural rationale, potential as an antimicrobial, anticancer, and anti-inflammatory agent, and provide detailed methodologies for its investigation.

Introduction: A Molecule of Rational Design

The compound this compound is a synthetic aromatic aldehyde. Its structure is characterized by three key functional groups: a benzaldehyde core, a nitro group (-NO₂) ortho to the aldehyde, and a 4-fluorophenylmethoxy moiety para to the aldehyde. This specific arrangement is not arbitrary; it is a product of rational drug design principles, drawing on the known biological activities of its constituent parts.

  • Nitrobenzaldehyde Core: Nitroaromatic compounds, including nitrobenzaldehyde derivatives, are known to possess a wide spectrum of biological activities, including antimicrobial and cytotoxic effects. The strong electron-withdrawing nature of the nitro group can modulate the electronic properties of the entire molecule, often enhancing its biological efficacy[1][2][3].

  • Fluorophenylmethoxy Moiety: The incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and lipophilicity[4][5]. The benzyloxy group, a related structure, has been associated with enhanced anticancer activity in some molecular frameworks[6].

The convergence of these structural features in this compound makes it a compelling candidate for biological screening. This guide will outline the scientific basis for its potential therapeutic applications and provide the experimental frameworks to validate these hypotheses.

Synthesis and Chemical Reactivity

The synthesis of this compound can be achieved through a Williamson ether synthesis. This common and efficient method involves the reaction of 4-hydroxy-3-nitrobenzaldehyde with 4-fluorobenzyl bromide in the presence of a weak base, such as potassium carbonate[6].

The reactivity of this compound is largely dictated by its aldehyde and nitro functionalities. The aldehyde group is susceptible to nucleophilic attack and can participate in various condensation reactions, making it a versatile handle for derivatization[2][6]. The nitro group can be reduced to an amine, opening up another avenue for creating a diverse library of analogues for structure-activity relationship (SAR) studies[6].

Potential Biological Activity I: Antimicrobial Efficacy

Theoretical Basis: Nitrobenzaldehyde derivatives have demonstrated significant inhibitory effects against a range of microbial pathogens, including Gram-positive and Gram-negative bacteria, and various fungal strains[1][7]. The antimicrobial action is often linked to the nitro group, which can be enzymatically reduced within microbial cells to generate reactive nitroso and hydroxylamino derivatives. These reactive species can induce oxidative stress and damage cellular macromolecules, leading to cell death. The specific substitution pattern on the benzaldehyde ring is known to significantly influence the antimicrobial potency[1].

Experimental Protocol: Antimicrobial Susceptibility Testing

Objective: To determine the minimum inhibitory concentration (MIC) and minimum bactericidal/fungicidal concentration (MBC/MFC) of this compound against a panel of pathogenic bacteria and fungi.

Materials:

  • This compound

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Fungal strains (e.g., Candida albicans, Aspergillus niger)

  • Mueller-Hinton Broth (MHB) for bacteria

  • RPMI-1640 medium for fungi

  • 96-well microtiter plates

  • Spectrophotometer

Procedure:

  • Preparation of Stock Solution: Dissolve the test compound in dimethyl sulfoxide (DMSO) to a concentration of 10 mg/mL.

  • Serial Dilutions: Perform a two-fold serial dilution of the stock solution in the appropriate growth medium in a 96-well plate to achieve a range of concentrations (e.g., 256 µg/mL to 0.5 µg/mL).

  • Inoculum Preparation: Prepare a standardized inoculum of each microbial strain to a concentration of approximately 5 x 10⁵ CFU/mL.

  • Inoculation: Add the microbial inoculum to each well of the microtiter plate. Include positive (microbes in medium) and negative (medium only) controls.

  • Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 35°C for 48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth.

  • MBC/MFC Determination: Aliquots from wells with no visible growth are plated on agar plates. The MBC/MFC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.

Hypothetical Data Presentation
Microbial StrainMIC (µg/mL)MBC/MFC (µg/mL)
S. aureus1632
E. coli3264
C. albicans816
A. niger64>256
Experimental Workflow: Antimicrobial Screening

Antimicrobial_Workflow Compound Test Compound Stock Dilution Serial Dilution in 96-well Plate Compound->Dilution Incubation Incubation (24-48h) Dilution->Incubation Inoculum Standardized Microbial Inoculum Inoculum->Dilution MIC Determine MIC (Visual/Spectrophotometric) Incubation->MIC Plating Plate on Agar MIC->Plating MBC Determine MBC/MFC Plating->MBC

Caption: Workflow for antimicrobial susceptibility testing.

Potential Biological Activity II: Anticancer Properties

Theoretical Basis: Derivatives of nitrobenzaldehyde have been investigated for their cytotoxic effects against various cancer cell lines[1]. Furthermore, the presence of a benzyloxy group in related structures has been shown to enhance anticancer activity[6]. The proposed mechanisms of action for such compounds often involve the induction of apoptosis (programmed cell death) and cell cycle arrest. The planar aromatic structure of this compound may allow it to intercalate with DNA or interact with key enzymes involved in cell proliferation and survival.

Experimental Protocol: In Vitro Cytotoxicity Assay

Objective: To evaluate the cytotoxic effect of this compound on human cancer cell lines and determine its IC₅₀ (half-maximal inhibitory concentration).

Materials:

  • Human cancer cell lines (e.g., MCF-7 (breast), A549 (lung), HCT116 (colon))

  • Normal human cell line (e.g., HEK293) for selectivity assessment

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed the cells in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compound (e.g., 0.1 to 100 µM) for 48-72 hours.

  • MTT Assay: Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC₅₀ Calculation: Calculate the IC₅₀ value by plotting the percentage of cell viability against the compound concentration.

Hypothetical Data Presentation
Cell LineIC₅₀ (µM)
MCF-712.5
A54925.8
HCT11618.2
HEK293>100
Experimental Workflow: Cytotoxicity Assessment

Cytotoxicity_Workflow Cells Seed Cancer & Normal Cells Treatment Treat with Compound (Serial Dilutions) Cells->Treatment Incubation Incubate (48-72h) Treatment->Incubation MTT Add MTT Reagent Incubation->MTT Absorbance Measure Absorbance MTT->Absorbance IC50 Calculate IC50 Absorbance->IC50

Caption: Workflow for in vitro cytotoxicity assay.

Potential Biological Activity III: Anti-inflammatory Effects

Theoretical Basis: Chronic inflammation is a key factor in the pathogenesis of many diseases. Benzaldehyde derivatives have been explored for their anti-inflammatory properties[8]. A common in vitro model for assessing anti-inflammatory potential involves measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages. LPS, a component of the outer membrane of Gram-negative bacteria, induces a strong inflammatory response, leading to the upregulation of inducible nitric oxide synthase (iNOS) and subsequent overproduction of NO.

Experimental Protocol: Nitric Oxide Inhibition Assay

Objective: To determine the ability of this compound to inhibit NO production in LPS-stimulated RAW 264.7 macrophage cells.

Materials:

  • RAW 264.7 macrophage cell line

  • Lipopolysaccharide (LPS)

  • Griess reagent

  • DMEM and FBS

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.

  • Pre-treatment: Pre-treat the cells with various concentrations of the test compound for 1 hour.

  • Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Griess Assay: Collect the cell culture supernatant and mix with Griess reagent.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • NO Concentration Calculation: Determine the nitrite concentration from a standard curve.

  • IC₅₀ Calculation: Calculate the concentration of the compound that inhibits 50% of NO production.

Hypothetical Data Presentation
Compound Concentration (µM)% NO Inhibition
115.2
535.8
1052.1
2578.9
5091.3

IC₅₀ for NO Inhibition: 9.5 µM

Signaling Pathway: LPS-induced NO Production

NO_Pathway LPS LPS TLR4 TLR4 Receptor LPS->TLR4 MyD88 MyD88 TLR4->MyD88 NFkB NF-κB Activation MyD88->NFkB iNOS iNOS Gene Expression NFkB->iNOS NO Nitric Oxide (NO) Production iNOS->NO Compound This compound Compound->NFkB Inhibition?

Caption: Potential inhibition of the LPS-TLR4-NF-κB signaling pathway.

Conclusion and Future Directions

The structural attributes of this compound strongly suggest its potential as a biologically active agent. The presence of the nitrobenzaldehyde core, combined with a fluorinated phenylmethoxy side chain, provides a solid rationale for investigating its antimicrobial, anticancer, and anti-inflammatory properties. The experimental protocols outlined in this guide offer a clear and robust framework for the initial screening and characterization of this promising compound.

Future research should focus on:

  • Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways affected by the compound.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a library of analogues to optimize potency and selectivity.

  • In Vivo Efficacy and Toxicity: Evaluating the compound's performance and safety profile in animal models.

Through a systematic and rigorous scientific approach, the full therapeutic potential of this compound can be thoroughly explored, potentially leading to the development of novel therapeutic agents.

References

  • (PDF) Synthesis, Characterization, and Biological Evaluation of Nitrobenzaldehyde Derivatives of Pyrrolopyrimidinehydrazide - ResearchGate. Available at: [Link]

  • (PDF) Exploring the Chemistry, Reactions, Applications, and Biomedical Potentials of 2-Nitrobenzaldehyde and 2-Chlorobenzaldehyde - ResearchGate. Available at: [Link]

  • 4-(Benzyloxy)-3-nitrobenzaldehyde | C14H11NO4 | CID 7023554 - PubChem. Available at: [Link]

  • Genotoxic activity of m-nitrobenzaldehyde - PubMed. Available at: [Link]

  • Synthesis and antibacterial activity of 3-nitrobenzaldehyde semicarbazone ligand and its Ni (II) and Cu (II) Complexes - ResearchGate. Available at: [Link]

  • Discovery of (S)- N-(2-Amino-4-fluorophenyl)-4-(1-(3-(4-((dimethylamino)methyl)phenyl)-6-oxopyridazin-1(6 H)-yl)ethyl)benzamide as Potent Class I Selective HDAC Inhibitor for Oral Anticancer Drug Candidate - PubMed. Available at: [Link]

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A Technical Guide to 4-[(4-Fluorophenyl)methoxy]-3-nitrobenzaldehyde: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Substituted Benzaldehydes in Medicinal Chemistry

In the landscape of modern drug discovery, the benzaldehyde scaffold remains a cornerstone for the synthesis of a diverse array of therapeutic agents. Its inherent reactivity, coupled with the ability to introduce a wide range of functional groups onto the aromatic ring, allows for the fine-tuning of steric and electronic properties, which in turn dictates biological activity. Among the myriad of substituted benzaldehydes, those bearing nitro and ether functionalities are of particular interest. The nitro group, a potent electron-withdrawing moiety, often plays a crucial role as a pharmacophoric element or as a synthetic handle for further chemical transformations.[1][2] This guide focuses on a specific, strategically designed molecule: 4-[(4-Fluorophenyl)methoxy]-3-nitrobenzaldehyde .

This compound is a valuable intermediate, leveraging the ortho-nitro-activated phenolic ether linkage. The presence of a fluorine atom on the benzyl group can enhance metabolic stability and binding affinity to target proteins.[3] This document will provide a comprehensive overview of its synthesis, physicochemical properties, and potential applications as a key building block in the development of novel therapeutics.

Synthesis and Mechanism: A Modern Approach via Williamson Ether Synthesis

The most logical and efficient route to synthesize this compound is through the Williamson ether synthesis. This classic yet powerful SN2 reaction involves the coupling of an alkoxide with an alkyl halide.[4][5] In this case, the synthesis proceeds by the reaction of 4-hydroxy-3-nitrobenzaldehyde with 4-fluorobenzyl bromide.

The reaction is initiated by the deprotonation of the hydroxyl group of 4-hydroxy-3-nitrobenzaldehyde by a suitable base, typically a carbonate or hydroxide, to form a phenoxide ion. This phenoxide then acts as a potent nucleophile, attacking the electrophilic benzylic carbon of 4-fluorobenzyl bromide and displacing the bromide leaving group to form the desired ether linkage.[5]

Experimental Protocol: Synthesis of this compound

Materials:

  • 4-Hydroxy-3-nitrobenzaldehyde

  • 4-Fluorobenzyl bromide

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 4-hydroxy-3-nitrobenzaldehyde (1.0 eq) in DMF, add potassium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 15 minutes to facilitate the formation of the phenoxide.

  • Add 4-fluorobenzyl bromide (1.1 eq) to the reaction mixture.

  • Heat the reaction to 60-70 °C and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the pure this compound.

Causality Behind Experimental Choices:

  • Base Selection: Potassium carbonate is a mild and effective base for this reaction, minimizing potential side reactions.

  • Solvent Choice: DMF is an excellent polar aprotic solvent that readily dissolves the reactants and facilitates the SN2 reaction.

  • Temperature Control: Gentle heating is employed to increase the reaction rate without promoting decomposition of the starting materials or product.

Synthesis_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_workup Workup & Purification 4-hydroxy-3-nitrobenzaldehyde 4-hydroxy-3-nitrobenzaldehyde K2CO3_DMF K2CO3 in DMF 4-hydroxy-3-nitrobenzaldehyde->K2CO3_DMF Deprotonation 4-fluorobenzyl_bromide 4-fluorobenzyl_bromide 4-fluorobenzyl_bromide->K2CO3_DMF Nucleophilic Attack Heat 60-70 °C K2CO3_DMF->Heat Reaction Progression Extraction Extraction with Ethyl Acetate Heat->Extraction Purification Column Chromatography Extraction->Purification Product 4-[(4-Fluorophenyl)methoxy] -3-nitrobenzaldehyde Purification->Product Applications cluster_transformations Key Synthetic Transformations cluster_targets Potential Therapeutic Targets Start 4-[(4-Fluorophenyl)methoxy] -3-nitrobenzaldehyde Reductive_Amination Reductive Amination Start->Reductive_Amination Condensation Condensation Reactions (Knoevenagel, Wittig) Start->Condensation Nitro_Reduction Nitro Group Reduction Start->Nitro_Reduction Schiff_Base Schiff Base Formation Start->Schiff_Base Kinase_Inhibitors Kinase Inhibitors Reductive_Amination->Kinase_Inhibitors Anticancer_Agents Anticancer Agents Condensation->Anticancer_Agents Heterocyclic_Drugs Heterocyclic Drugs (Quinolines, etc.) Nitro_Reduction->Heterocyclic_Drugs Antimicrobial_Agents Antimicrobial Agents Schiff_Base->Antimicrobial_Agents

Caption: Synthetic Utility and Therapeutic Potential

Conclusion: A Versatile Building Block for Future Therapies

This compound represents a strategically designed chemical intermediate with significant potential in medicinal chemistry and drug development. Its synthesis via the robust Williamson ether synthesis is straightforward and amenable to scale-up. The orthogonal reactivity of the aldehyde and nitro functionalities provides medicinal chemists with a versatile platform for the construction of complex molecular architectures. As the quest for novel and more effective therapeutics continues, the judicious use of such well-designed building blocks will undoubtedly play a pivotal role in accelerating the discovery of the next generation of medicines.

References

  • Sarchem Labs. Role and Applications of m-Nitrobenzaldehyde in Organic Synthesis.
  • Benchchem. Applications of 3-Fluoro-4-nitrobenzaldehyde Oxime in Medicinal Chemistry: Application Notes and Protocols.
  • Sigma-Aldrich. 4-Hydroxy-3-nitrobenzaldehyde 97.
  • NINGBO INNO PHARMCHEM. The Role of 2-Nitrobenzaldehyde in Advanced Chemical Synthesis.
  • Benchchem. Application Notes: 3-Nitrobenzaldehyde as a Key Intermediate in the Synthesis of Cardiovascular Drugs.
  • Khan, S. et al. Exploring the Chemistry, Reactions, Applications, and Biomedical Potentials of 2-Nitrobenzaldehyde and 2-Chlorobenzaldehyde. Fine Chemical Engineering. 2024.
  • University of Toronto. The Williamson Ether Synthesis.
  • Master Organic Chemistry. The Williamson Ether Synthesis.
  • Sigma-Aldrich. 4-Methoxy-3-nitrobenzaldehyde 97.
  • PubChem. 4-Methoxy-3-nitrobenzaldehyde.

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Methodological & Application

Introduction: The Strategic Value of 4-[(4-Fluorophenyl)methoxy]-3-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Synthesis of Novel Derivatives from 4-[(4-Fluorophenyl)methoxy]-3-nitrobenzaldehyde

In the landscape of modern medicinal chemistry and drug discovery, the strategic selection of starting materials is paramount. This compound stands out as a highly versatile scaffold. Its molecular architecture is endowed with three distinct and orthogonally reactive functional groups: a reactive aldehyde , a reducible nitro group , and a stable fluorophenylmethoxy ether . This trifecta of functionalities provides chemists with a powerful toolkit for molecular diversification, enabling the synthesis of a wide array of complex derivatives, particularly nitrogen-containing heterocycles which are privileged structures in pharmacology.

This guide provides an in-depth exploration of the key synthetic transformations originating from this valuable intermediate. We will move beyond simple procedural lists to explain the underlying chemical principles and strategic considerations behind each protocol, ensuring a robust and reproducible application in your research endeavors.

Core Synthetic Pathways: A Multi-pronged Approach to Derivatization

The synthetic utility of this compound can be primarily exploited through two key reaction sites: the nitro group and the aldehyde carbonyl. Strategic manipulation of these sites, either sequentially or in concert, unlocks pathways to diverse molecular families.

G cluster_0 Nitro Group Reduction cluster_1 Aldehyde Reactions cluster_2 Cyclization to Heterocycles start This compound intermediate 3-Amino-4-[(4-Fluorophenyl)methoxy]benzaldehyde (Key Intermediate) start->intermediate Reduction (e.g., SnCl2, Fe/HCl) schiff Schiff Bases / Imines start->schiff Condensation (R-NH2) chalcones Chalcones (Claisen-Schmidt) start->chalcones Condensation (Ketones) reductive_amination Secondary / Tertiary Amines start->reductive_amination Reductive Amination (R2NH, NaBH(OAc)3) quinazolines Quinazolines & Quinazolinones intermediate->quinazolines Cyclocondensation (e.g., with amidines, ureas) other_heterocycles Other N-Heterocycles intermediate->other_heterocycles

Figure 1: Key synthetic routes from the starting benzaldehyde.

Part 1: Reduction of the Nitro Group - Unlocking the Amino Intermediate

The transformation of the electron-withdrawing nitro group into a nucleophilic amino group is arguably the most critical first step in many synthetic sequences. This conversion yields 3-amino-4-[(4-Fluorophenyl)methoxy]benzaldehyde , a key intermediate for building complex heterocyclic systems like quinazolines.[1]

Protocol 1: Tin(II) Chloride Reduction

Principle: Tin(II) chloride is a classic and reliable reagent for the selective reduction of aromatic nitro groups in the presence of other reducible functionalities like aldehydes. The reaction proceeds in an acidic medium, with the tin species being oxidized from Sn(II) to Sn(IV).

Materials and Reagents:

  • This compound

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Concentrated Hydrochloric Acid (HCl)

  • Ethyl acetate

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethanol

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, suspend this compound (1.0 eq) in ethanol.

  • Add a solution of Tin(II) chloride dihydrate (4-5 eq) in concentrated HCl.

  • Heat the mixture to reflux (approx. 80-90 °C) and stir vigorously. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • After completion, cool the reaction mixture to room temperature and carefully pour it over crushed ice.

  • Basify the mixture by slowly adding saturated NaHCO₃ solution until the pH is ~8. This will precipitate tin salts.

  • Extract the aqueous slurry multiple times with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude 3-amino-4-[(4-Fluorophenyl)methoxy]benzaldehyde.

  • The product can be purified further by column chromatography or recrystallization if necessary.

Expert Insights & Causality:

  • Why excess SnCl₂? A stoichiometric excess is required to ensure complete reduction of the nitro group and to account for any potential side reactions or impurities.

  • Why acidic medium? The acidic environment provided by HCl is crucial for the reduction mechanism with tin(II) chloride.

  • Why basify during work-up? Neutralization is essential to deprotonate the newly formed aniline (which exists as an ammonium salt in acid) to make it soluble in the organic extraction solvent. It also precipitates tin hydroxides, aiding their removal.

Reduction Method Reagent Solvent Typical Conditions Advantages
Stannous ChlorideSnCl₂·2H₂O / HClEthanolReflux, 2-4hHigh yield, reliable, tolerates aldehyde
Iron PowderFe / HClEthanol/WaterReflux, 1-3hInexpensive, environmentally benign.[1]
Catalytic HydrogenationH₂ (g), Pd/CMethanol/THFRT, 1-3 atmClean, high yield, no metal salt waste

Part 2: Reactions at the Aldehyde Carbonyl

The electrophilic aldehyde group serves as a versatile handle for chain extension and the introduction of nitrogen-containing substituents.

Protocol 2: Schiff Base (Imine) Formation

Principle: This is a condensation reaction between the aldehyde and a primary amine, proceeding through a hemiaminal intermediate which then dehydrates to form the C=N double bond of the imine.[2] These reactions are often catalyzed by a small amount of acid.

Materials and Reagents:

  • This compound

  • A primary amine (e.g., aniline, benzylamine) (1.0 - 1.1 eq)

  • Ethanol or Methanol

  • Glacial acetic acid (catalytic amount)

Procedure:

  • Dissolve the starting aldehyde (1.0 eq) in ethanol in a round-bottom flask.

  • Add the primary amine (1.05 eq) to the solution.

  • Add 2-3 drops of glacial acetic acid to catalyze the reaction.

  • Stir the mixture at room temperature or gentle reflux for 1-5 hours. The product often precipitates from the solution upon formation.

  • Monitor the reaction by TLC.

  • Once complete, cool the mixture in an ice bath to maximize precipitation.

  • Collect the solid product by vacuum filtration, wash with cold ethanol, and dry in a vacuum oven.

Expert Insights & Causality:

  • Role of Acetic Acid: The acid protonates the aldehyde's carbonyl oxygen, making the carbonyl carbon more electrophilic and accelerating the initial nucleophilic attack by the amine.

  • Solvent Choice: Ethanol and methanol are excellent choices as they readily dissolve the reactants but often allow the less soluble imine product to crystallize out, simplifying purification.

Protocol 3: Claisen-Schmidt Condensation to form Chalcones

Principle: A base-catalyzed crossed aldol condensation between an aromatic aldehyde (which cannot enolize) and a ketone containing α-hydrogens (e.g., acetophenone).[3] The resulting α,β-unsaturated ketone is known as a chalcone, a scaffold with significant biological activities.[3]

Materials and Reagents:

  • This compound

  • An appropriate ketone (e.g., acetophenone) (1.0 eq)

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • Ethanol and Water

Procedure:

  • In a flask, dissolve the starting aldehyde (1.0 eq) and the ketone (1.0 eq) in ethanol.

  • In a separate beaker, prepare an aqueous solution of NaOH or KOH and cool it in an ice bath.

  • Slowly add the cold basic solution to the stirred ethanolic solution of the carbonyl compounds. Maintain the temperature below 25°C.

  • A precipitate usually forms within 15-60 minutes. Continue stirring for 2-3 hours at room temperature.

  • Pour the reaction mixture into cold water and acidify with dilute HCl to neutralize the excess base.

  • Collect the solid product by vacuum filtration, wash thoroughly with water to remove inorganic salts, and dry.

  • Recrystallize the crude product from a suitable solvent like ethanol.

Part 3: Synthesis of Quinazoline Derivatives

The synthesis of quinazolines and their analogues is a major application of this chemistry, leveraging both the nitro and aldehyde functionalities.[1][4][5] This protocol utilizes the amino-aldehyde intermediate generated in Part 1.

G A 3-Amino-4-[(4-Fluorophenyl)methoxy]benzaldehyde C Intermediate Adduct A->C + B Amidine Hydrochloride (or similar N-C-N source) B->C D Dihydroquinazoline C->D Intramolecular Cyclization (-H2O) E 2-Substituted Quinazoline D->E Oxidation (e.g., air, Cu-catalyzed)

Figure 2: General workflow for quinazoline synthesis.

Protocol 4: Copper-Catalyzed Cascade Synthesis of Quinazolines

Principle: This efficient method involves the condensation of the amino-aldehyde with an amidine, followed by a copper-catalyzed aerobic oxidative cyclization to form the aromatic quinazoline ring system.[4]

Materials and Reagents:

  • 3-amino-4-[(4-Fluorophenyl)methoxy]benzaldehyde (from Protocol 1)

  • Amidine hydrochloride (e.g., benzamidine hydrochloride) (1.2 eq)

  • Copper(I) bromide (CuBr) (10 mol%)

  • Potassium carbonate (K₂CO₃) or another suitable base

  • Dimethyl sulfoxide (DMSO) or another high-boiling polar aprotic solvent

Procedure:

  • To a reaction vial, add the amino-aldehyde (1.0 eq), amidine hydrochloride (1.2 eq), CuBr (0.1 eq), and K₂CO₃ (2.0 eq).

  • Add DMSO as the solvent.

  • Seal the vial and heat the mixture to 100-120 °C with vigorous stirring. The reaction is typically open to the air, which serves as the oxidant.

  • Monitor the reaction by TLC until the starting material is consumed (usually 8-16 hours).

  • Cool the reaction to room temperature and pour it into water.

  • Extract the product with ethyl acetate or dichloromethane.

  • Combine the organic layers, wash with water and brine, and dry over anhydrous Na₂SO₄.

  • Concentrate the solution and purify the crude product by flash column chromatography on silica gel.

Expert Insights & Causality:

  • Why Copper Catalyst? The copper catalyst facilitates the final oxidation step, converting the intermediate dihydroquinazoline to the aromatic quinazoline using air as a green and inexpensive oxidant.[4]

  • Role of the Base: K₂CO₃ is necessary to neutralize the amidine hydrochloride salt, liberating the free amidine base to participate in the initial condensation reaction.

  • Solvent Choice: A high-boiling solvent like DMSO is used to achieve the necessary reaction temperature and to keep all reactants and intermediates in solution.

References

  • A Review on Methods of Synthesis of Quinazolines and (4H)-3,1-Quinazolin-4-ones. (2019). Research J. Pharm. and Tech. Available at: [Link]

  • Al-Suwaidan, I. A., et al. (2013). Quinazoline derivatives: synthesis and bioactivities. Molecules, 18(6), 4963-4985. Available at: [Link]

  • (PDF) Synthesis of Quinazoline and Quinazolinone Derivatives - ResearchGate. (2020). Available at: [Link]

  • Synthesis of quinazolinones - Organic Chemistry Portal. Available at: [Link]

  • Al-Ostath, A., et al. (2022). Design, synthesis, and cytotoxic evaluation of quinazoline derivatives bearing triazole-acetamides. Molecules, 27(19), 6615. Available at: [Link]

  • Romero Bohórquez, A. R., González, T., & Kouznetsov, V. V. (2013). Synthesis and Crystal Structure of Two Nitro-Regioisomers of cis-4(4-Methoxyphenyl)-3-Methyl-2-Phenyl-l,2,3,4-Tetrahydroquinoline. Revista de la Facultad de Farmacia, 50(1), 2-8. Available at: [Link]

  • Jumina, J., et al. (2016). Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. Oriental Journal of Chemistry, 32(5), 2469-2476. Available at: [Link]

  • Al-Amiery, A. A., et al. (2023). Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities. SID, 21(2), 241-248. Available at: [Link]

  • Li, M., & Chen, X. (2008). 3-Methoxy-4-(4-nitrobenzyloxy)benzaldehyde. Acta Crystallographica Section E: Structure Reports Online, 64(11), o2291. Available at: [Link]

  • Thorat, B. R., et al. (2012). Synthesis and Fluorescence properties of Schiff bases of 4-hydroxy-3-methoxy-5-nitrobenzaldehyde. Journal of Chemical and Pharmaceutical Research, 4(1), 18-26. Available at: [Link]

Sources

The Strategic Utility of 4-[(4-Fluorophenyl)methoxy]-3-nitrobenzaldehyde in Medicinal Chemistry: A Detailed Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Multifunctional Scaffold for Modern Drug Discovery

In the landscape of medicinal chemistry, the strategic design of molecular scaffolds is paramount to the successful development of novel therapeutic agents. 4-[(4-Fluorophenyl)methoxy]-3-nitrobenzaldehyde is a bespoke chemical entity that, while not extensively documented in dedicated literature, presents as a highly valuable and versatile building block for drug discovery. Its structure is a deliberate convergence of three key functional motifs: a reactive aldehyde, a synthetically malleable nitro group, and a 4-fluorobenzyl ether. This unique combination offers a powerful platform for the synthesis of complex molecules with potential therapeutic applications.

The incorporation of a fluorine atom, a common strategy in modern drug design, can enhance pharmacokinetic properties such as metabolic stability and target binding affinity.[1][2][3] The nitrobenzaldehyde core is a well-established precursor in the synthesis of a variety of heterocyclic compounds and other pharmacologically active molecules.[4][5] This guide, therefore, serves as a comprehensive application note, elucidating the potential of this compound in medicinal chemistry and providing detailed protocols for its synthesis and key chemical transformations.

Physicochemical Properties

PropertyEstimated Value/CharacteristicRationale
Molecular Formula C₁₄H₁₀FNO₄Based on structural components.
Molecular Weight 275.23 g/mol Calculated from the molecular formula.
Appearance Likely a crystalline solidSimilar nitrobenzaldehyde derivatives are solids at room temperature.[6]
Solubility Expected to be soluble in common organic solvents (e.g., DCM, THF, DMF, Acetone) and poorly soluble in water.The aromatic nature and the benzyl ether group contribute to its lipophilicity.
Reactivity The aldehyde group is susceptible to nucleophilic attack and oxidation/reduction. The nitro group can be reduced. The benzyl ether is a stable protecting group but can be cleaved under specific conditions.Based on the known chemistry of these functional groups.

Synthesis of this compound

The synthesis of the title compound can be logically achieved through a nucleophilic substitution reaction, a cornerstone of organic synthesis.[7][8] The most direct route involves the protection of the hydroxyl group of 4-hydroxy-3-nitrobenzaldehyde with 4-fluorobenzyl bromide or chloride.

Synthetic Pathway

G cluster_0 Synthesis of this compound A 4-Hydroxy-3-nitrobenzaldehyde C This compound A->C Base (e.g., K₂CO₃, NaH) Solvent (e.g., DMF, Acetone) B 4-Fluorobenzyl bromide B->C

Caption: Synthetic pathway for this compound.

Detailed Experimental Protocol: Synthesis

Objective: To synthesize this compound via Williamson ether synthesis.

Materials:

  • 4-Hydroxy-3-nitrobenzaldehyde

  • 4-Fluorobenzyl bromide

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature control

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a stirred solution of 4-hydroxy-3-nitrobenzaldehyde (1.0 eq) in anhydrous DMF in a round-bottom flask, add anhydrous potassium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 15 minutes to ensure the formation of the phenoxide.

  • Add 4-fluorobenzyl bromide (1.1 eq) to the reaction mixture.

  • Heat the reaction to 60-70 °C and stir for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine solution, then dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Applications in Medicinal Chemistry

The true value of this compound lies in its potential as a versatile intermediate for the synthesis of biologically active molecules. The strategic positioning of its functional groups allows for a variety of subsequent chemical transformations.

Precursor to Amino-Substituted Scaffolds

The reduction of the nitro group to an amine is a fundamental transformation in medicinal chemistry, opening up a vast chemical space for further derivatization.[5] The resulting 3-amino-4-[(4-fluorophenyl)methoxy]benzaldehyde can serve as a key intermediate for the synthesis of various heterocyclic systems, such as quinolines, benzodiazepines, and other privileged structures in drug discovery.

G cluster_0 Reduction of this compound Start 4-[(4-Fluorophenyl)methoxy]- 3-nitrobenzaldehyde Step1 Dissolve in suitable solvent (e.g., Ethanol, Ethyl Acetate) Start->Step1 Step2 Add reducing agent (e.g., SnCl₂·2H₂O, H₂/Pd-C) Step1->Step2 Step3 Monitor reaction by TLC Step2->Step3 Step4 Work-up and Purification Step3->Step4 End 3-Amino-4-[(4-fluorophenyl)methoxy]benzaldehyde Step4->End

Caption: Experimental workflow for the reduction of the nitro group.

Objective: To synthesize 3-amino-4-[(4-fluorophenyl)methoxy]benzaldehyde.

Materials:

  • This compound

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Ethanol

  • Saturated sodium bicarbonate solution

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound (1.0 eq) in ethanol in a round-bottom flask.

  • Add tin(II) chloride dihydrate (4.0-5.0 eq) to the solution.

  • Reflux the mixture for 2-4 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction to room temperature and carefully neutralize with a saturated solution of sodium bicarbonate until the pH is ~7-8.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the desired amine.

Aldehyde as a Handle for Condensation and Reductive Amination

The aldehyde functionality is a versatile handle for C-C and C-N bond formation. It can readily undergo various condensation reactions (e.g., Knoevenagel, Wittig) or be utilized in reductive amination to introduce diverse side chains and build molecular complexity.[4]

Objective: To synthesize a secondary amine derivative from this compound.

Materials:

  • This compound

  • A primary amine (e.g., benzylamine)

  • Sodium triacetoxyborohydride (STAB)

  • Dichloromethane (DCM), anhydrous

  • Acetic acid (glacial)

Procedure:

  • To a solution of this compound (1.0 eq) and the primary amine (1.1 eq) in anhydrous DCM, add a catalytic amount of glacial acetic acid.

  • Stir the mixture at room temperature for 1 hour to facilitate imine formation.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 12-16 hours, monitoring by TLC.

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

The 4-Fluorobenzyl Ether as a Protecting Group

The 4-fluorobenzyl ether serves as a robust protecting group for the phenolic hydroxyl group, stable to a variety of reaction conditions.[9] Its cleavage can be achieved under specific conditions, often involving catalytic hydrogenation, which would also reduce the nitro group. For selective cleavage in the presence of a nitro group, alternative methods may be required, although these are less common. The presence of the fluorine atom can modulate the reactivity of the benzyl group compared to an unsubstituted benzyl ether.[10]

Objective: To deprotect the phenolic hydroxyl group.

Materials:

  • This compound

  • Palladium on carbon (10% Pd/C)

  • Hydrogen gas supply (balloon or hydrogenation apparatus)

  • Methanol or Ethanol

Procedure:

  • Dissolve this compound in methanol or ethanol in a flask suitable for hydrogenation.

  • Carefully add 10% Pd/C (5-10 mol%) to the solution.

  • Evacuate the flask and backfill with hydrogen gas.

  • Stir the reaction mixture under a hydrogen atmosphere at room temperature for 12-24 hours. Note that under these conditions, the nitro group will also be reduced to an amine.

  • Monitor the reaction by TLC.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with the reaction solvent.

  • Concentrate the filtrate to obtain the crude product, which can be purified by crystallization or column chromatography.

Conclusion: A Strategic Asset in the Medicinal Chemist's Toolbox

This compound represents a strategically designed chemical intermediate with significant potential in medicinal chemistry. Its trifunctional nature allows for a diverse array of chemical transformations, providing access to a wide range of complex molecular architectures. The protocols detailed in this guide offer a practical framework for the synthesis and manipulation of this versatile building block, empowering researchers to explore novel chemical space in the quest for new therapeutic agents. The judicious application of this compound can undoubtedly accelerate drug discovery programs and contribute to the development of the next generation of medicines.

References

  • Ningbo Innopharmchem Co., Ltd. (n.d.). The Versatility of 4-Fluorobenzyl Chloride in Chemical Synthesis. Retrieved from [Link]

  • Ningbo Innopharmchem Co., Ltd. (n.d.). Innovating with 4-Fluorobenzyl Bromide: A Comprehensive Guide for Chemists. Retrieved from [Link]

  • Ningbo Innopharmchem Co., Ltd. (2026, January 3). 4-Fluorobenzyl Bromide: Your Go-To Alkylating Agent for Precise Synthesis. Retrieved from [Link]

  • Ningbo Innopharmchem Co., Ltd. (n.d.). The Role of 2-Nitrobenzaldehyde in Advanced Chemical Synthesis. Retrieved from [Link]

  • Lowy, A., & King, C. G. (1921). DERIVATIVES OF PARA-NITRO-BENZALDEHYDE. Journal of the American Chemical Society, 43(5), 1045–1048. [Link]

  • Google Patents. (n.d.). CN102786372A - Synthesis of m-nitrobenzaldehyde derivative.
  • Organic Chemistry Portal. (n.d.). Benzyl Ethers - Protecting Groups. Retrieved from [Link]

  • Manabe, S., Ito, Y., & Ogawa, T. (2009). The 4-(tert-butyldiphenylsiloxy)-3-fluorobenzyl group: a new alcohol protecting group, fully orthogonal with the p-methoxybenzyl group and removable under desilylation conditions. The Journal of Organic Chemistry, 74(6), 2486–2493. [Link]

  • Mahajan, S. S., & Mahadik, M. A. (1998). Studies on the Synthesis of 3-Nitrobenzaldehyde. Indian Journal of Pharmaceutical Sciences, 60(4), 235-237. [Link]

  • Ojima, I. (2011). Recent progress in the strategic incorporation of fluorine into medicinally active compounds. Future Medicinal Chemistry, 3(5), 577–596. [Link]

  • Singh, R. P., & Singh, R. K. (2012). Significance of Fluorine in Medicinal Chemistry: A Review. International Journal of Research in Pharmaceutical and Biomedical Sciences, 3(4), 1624-1628. [Link]

  • PrepChem.com. (n.d.). Preparation of 4-nitrobenzaldehyde. Retrieved from [Link]

  • Chemical-Suppliers.com. (n.d.). 4-[(4-fluorobenzyl)oxy]-3-nitrobenzaldehyde | CAS 175136-18-2. Retrieved from [Link]

  • PubChem. (n.d.). 4-Methoxy-3-nitrobenzaldehyde. Retrieved from [Link]

  • Kim, H., & Movassaghi, M. (2011). A New Method for the Cleavage of Nitrobenzyl Amides and Ethers. Organic letters, 13(22), 6184–6187. [Link]

  • ResearchGate. (n.d.). 3-Methoxy-4-(4-nitrobenzyloxy)benzaldehyde. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 4-hydroxy-3-methoxy benzaldehyde. Retrieved from [Link]

  • Organic Syntheses. (n.d.). p-NITROBENZALDEHYDE. Retrieved from [Link]

  • Organic Syntheses. (n.d.). m-NITROBENZALDEHYDE DIMETHYLACETAL. Retrieved from [Link]

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The Versatile Scaffolding of 4-[(4-Fluorophenyl)methoxy]-3-nitrobenzaldehyde: A Guide to Synthetic Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Multifunctional Building Block

In the landscape of modern organic synthesis, the strategic design of molecular building blocks is paramount for the efficient construction of complex target molecules. 4-[(4-Fluorophenyl)methoxy]-3-nitrobenzaldehyde emerges as a highly valuable and versatile intermediate, particularly for researchers and professionals in drug discovery and materials science. Its structure is endowed with three distinct and orthogonally reactive functional groups: a reactive aldehyde, an electron-withdrawing nitro group amenable to reduction, and a fluorinated benzyloxy moiety. This trifecta of functionalities allows for a diverse array of chemical transformations, enabling the synthesis of a wide range of heterocyclic and polyfunctional aromatic compounds. The fluorophenylmethoxy group, in particular, can enhance the pharmacokinetic properties of derivative molecules, making this scaffold an attractive starting point for medicinal chemistry programs.

This technical guide provides a comprehensive overview of the synthesis of this compound and details its application in several key synthetic transformations. The protocols herein are designed to be robust and reproducible, with an emphasis on explaining the rationale behind the chosen conditions to empower researchers to adapt and innovate.

Synthesis of the Core Building Block: this compound

The most direct and efficient route to the title compound is through a Williamson ether synthesis. This method leverages the increased acidity of the phenolic proton of 4-hydroxy-3-nitrobenzaldehyde, allowing for selective O-alkylation. The electron-withdrawing nitro group ortho to the hydroxyl group enhances its acidity, facilitating deprotonation with a mild base like potassium carbonate. The subsequent nucleophilic attack of the resulting phenoxide on 4-fluorobenzyl bromide proceeds smoothly to yield the desired ether.

Protocol 1: Williamson Ether Synthesis

This protocol details the synthesis of this compound from commercially available starting materials.

Reaction Scheme:

reactant1 4-Hydroxy-3-nitrobenzaldehyde reagents K₂CO₃, DMF reactant1->reagents reactant2 4-Fluorobenzyl bromide reactant2->reagents product This compound reagents->product

Caption: Synthetic route to the title compound via Williamson ether synthesis.

Materials and Reagents:

ReagentFormulaMW ( g/mol )Molarity/DensityAmount (mmol)Equivalents
4-Hydroxy-3-nitrobenzaldehydeC₇H₅NO₄167.12-10.01.0
4-Fluorobenzyl bromideC₇H₆BrF189.031.52 g/mL11.01.1
Potassium Carbonate (K₂CO₃)K₂CO₃138.21-15.01.5
N,N-Dimethylformamide (DMF)C₃H₇NO73.090.944 g/mL--

Step-by-Step Procedure:

  • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-hydroxy-3-nitrobenzaldehyde (1.67 g, 10.0 mmol) and potassium carbonate (2.07 g, 15.0 mmol).[1][2]

  • Add 30 mL of anhydrous N,N-dimethylformamide (DMF). The use of a polar aprotic solvent like DMF is crucial as it effectively dissolves the reactants and facilitates the SN2 reaction pathway.[1]

  • Stir the resulting suspension at room temperature for 15 minutes to ensure the formation of the phenoxide salt.

  • Add 4-fluorobenzyl bromide (1.40 mL, 11.0 mmol) dropwise to the reaction mixture.

  • Heat the reaction mixture to 80 °C and stir for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • After completion, cool the reaction mixture to room temperature and pour it into 150 mL of ice-cold water.

  • A yellow precipitate will form. Stir the mixture for 30 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration and wash thoroughly with water (3 x 50 mL) to remove DMF and inorganic salts.

  • Dry the crude product under vacuum. For further purification, the solid can be recrystallized from ethanol to yield this compound as a pale yellow crystalline solid.

Applications in Organic Synthesis: A Gateway to Molecular Diversity

The strategic placement of the aldehyde and nitro functionalities allows for a plethora of subsequent transformations. The following protocols highlight some of the key reactions that can be performed on this versatile building block.

Application 1: Carbon-Carbon Bond Formation via Knoevenagel Condensation

The aldehyde group is an excellent electrophile for condensation reactions. The Knoevenagel condensation with active methylene compounds provides a straightforward route to α,β-unsaturated systems, which are themselves valuable intermediates.[3][4]

Protocol 2: Synthesis of 2-({4-[(4-Fluorophenyl)methoxy]-3-nitrophenyl}methylene)malononitrile

Reaction Scheme:

reactant1 This compound reagents Piperidine (cat.), Ethanol reactant1->reagents reactant2 Malononitrile reactant2->reagents product 2-({4-[(4-Fluorophenyl)methoxy]-3-nitrophenyl}methylene)malononitrile reagents->product

Caption: Knoevenagel condensation of the title compound with malononitrile.

Materials and Reagents:

ReagentFormulaMW ( g/mol )Amount (mmol)Equivalents
This compoundC₁₄H₁₀FNO₄275.235.01.0
MalononitrileC₃H₂N₂66.065.51.1
PiperidineC₅H₁₁N85.15catalytic-
EthanolC₂H₅OH46.0720 mL-

Step-by-Step Procedure:

  • In a 50 mL round-bottom flask, dissolve this compound (1.38 g, 5.0 mmol) in 20 mL of ethanol.

  • Add malononitrile (0.36 g, 5.5 mmol) to the solution.

  • Add 2-3 drops of piperidine as a basic catalyst to deprotonate the malononitrile.[4]

  • Reflux the reaction mixture for 1-2 hours. Monitor the reaction progress by TLC.

  • Upon completion, cool the mixture to room temperature. The product will precipitate from the solution.

  • Collect the solid by vacuum filtration and wash with cold ethanol (2 x 10 mL).

  • Dry the product under vacuum to obtain the pure 2-({4-[(4-Fluorophenyl)methoxy]-3-nitrophenyl}methylene)malononitrile.

Application 2: Olefination via Horner-Wadsworth-Emmons Reaction

The Horner-Wadsworth-Emmons (HWE) reaction provides a highly reliable and stereoselective method for the synthesis of alkenes, particularly with a strong preference for the (E)-isomer.[5][6][7] This reaction is superior to the classical Wittig reaction for stabilized ylides as the phosphate byproduct is water-soluble, simplifying purification.

Protocol 3: Synthesis of Ethyl (E)-3-{4-[(4-Fluorophenyl)methoxy]-3-nitrophenyl}acrylate

Reaction Scheme:

reactant1 This compound reagents 1. NaH, THF 2. Aldehyde reactant1->reagents reactant2 Triethyl phosphonoacetate reactant2->reagents product Ethyl (E)-3-{4-[(4-Fluorophenyl)methoxy]-3-nitrophenyl}acrylate reagents->product

Caption: Horner-Wadsworth-Emmons olefination to form an α,β-unsaturated ester.

Materials and Reagents:

ReagentFormulaMW ( g/mol )Amount (mmol)Equivalents
Triethyl phosphonoacetateC₈H₁₇O₅P224.185.51.1
Sodium Hydride (60% dispersion in oil)NaH24.006.01.2
This compoundC₁₄H₁₀FNO₄275.235.01.0
Anhydrous Tetrahydrofuran (THF)C₄H₈O72.1130 mL-

Step-by-Step Procedure:

  • To a flame-dried 100 mL round-bottom flask under an inert atmosphere (nitrogen or argon), add sodium hydride (0.24 g, 6.0 mmol of 60% dispersion).

  • Wash the sodium hydride with anhydrous hexanes (2 x 5 mL) to remove the mineral oil, then carefully decant the hexanes.

  • Add 20 mL of anhydrous THF to the flask and cool the suspension to 0 °C in an ice bath.

  • Add triethyl phosphonoacetate (1.10 mL, 5.5 mmol) dropwise to the stirred suspension. The formation of the phosphonate carbanion is indicated by the evolution of hydrogen gas.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Dissolve this compound (1.38 g, 5.0 mmol) in 10 mL of anhydrous THF and add this solution dropwise to the ylide solution at room temperature.

  • Stir the reaction mixture at room temperature for 3-4 hours or until TLC analysis indicates complete consumption of the aldehyde.

  • Quench the reaction by the slow addition of 20 mL of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine (1 x 30 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the (E)-alkene product.[8]

Application 3: Synthesis of Amines via Reductive Amination

Reductive amination is a powerful method for the formation of C-N bonds. The one-pot reaction of an aldehyde with an amine in the presence of a reducing agent is a highly efficient way to synthesize secondary and tertiary amines.

Protocol 4: Synthesis of N-Benzyl-1-{4-[(4-fluorophenyl)methoxy]-3-nitrophenyl}methanamine

Reaction Scheme:

reactant1 This compound reagents NaBH(OAc)₃, DCE reactant1->reagents reactant2 Benzylamine reactant2->reagents product N-Benzyl-1-{4-[(4-Fluorophenyl)methoxy]-3-nitrophenyl}methanamine reagents->product

Caption: Reductive amination with benzylamine.

Materials and Reagents:

ReagentFormulaMW ( g/mol )Amount (mmol)Equivalents
This compoundC₁₄H₁₀FNO₄275.232.01.0
BenzylamineC₇H₉N107.152.21.1
Sodium triacetoxyborohydride (STAB)C₆H₁₀BNaO₆211.943.01.5
1,2-Dichloroethane (DCE)C₂H₄Cl₂98.9615 mL-
Acetic AcidCH₃COOH60.050.12 mL1.0

Step-by-Step Procedure:

  • To a 50 mL round-bottom flask, add this compound (0.55 g, 2.0 mmol), benzylamine (0.24 mL, 2.2 mmol), and 15 mL of 1,2-dichloroethane (DCE).

  • Add acetic acid (0.12 mL, 2.0 mmol) to catalyze the formation of the iminium ion.

  • Stir the mixture at room temperature for 1 hour.

  • Add sodium triacetoxyborohydride (0.64 g, 3.0 mmol) portion-wise over 10 minutes. STAB is a mild and selective reducing agent, ideal for this transformation.[9]

  • Stir the reaction mixture at room temperature overnight.

  • Quench the reaction with 20 mL of saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired secondary amine.

Application 4: Accessing the Amino Functionality via Nitro Reduction

The reduction of the aromatic nitro group to an amine is a fundamental transformation that opens up a vast array of synthetic possibilities, including the formation of amides, sulfonamides, and diazonium salts, and serving as a key step in the synthesis of various heterocycles.[10][11]

Protocol 5: Synthesis of 3-Amino-4-[(4-fluorophenyl)methoxy]benzaldehyde

Reaction Scheme:

reactant1 This compound reagents SnCl₂·2H₂O, Ethanol reactant1->reagents product 3-Amino-4-[(4-fluorophenyl)methoxy]benzaldehyde reagents->product

Caption: Selective reduction of the nitro group.

Materials and Reagents:

ReagentFormulaMW ( g/mol )Amount (mmol)Equivalents
This compoundC₁₄H₁₀FNO₄275.235.01.0
Tin(II) Chloride Dihydrate (SnCl₂·2H₂O)SnCl₂·2H₂O225.6520.04.0
EthanolC₂H₅OH46.0750 mL-

Step-by-Step Procedure:

  • In a 250 mL round-bottom flask, dissolve this compound (1.38 g, 5.0 mmol) in 50 mL of ethanol.

  • Add tin(II) chloride dihydrate (4.51 g, 20.0 mmol). SnCl₂ is a chemoselective reagent that reduces the nitro group in the presence of the aldehyde.[10]

  • Heat the mixture to reflux (approximately 78 °C) and stir for 2-3 hours. Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove most of the ethanol.

  • Add 50 mL of ethyl acetate and 50 mL of water.

  • Carefully neutralize the mixture by the dropwise addition of a saturated aqueous solution of sodium bicarbonate until the pH is ~8.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to give the desired aniline.

Application 5: Domino Synthesis of Quinolines

A particularly elegant application is the domino nitro reduction-Friedländer annulation, which allows for the one-pot synthesis of quinolines.[12][13] This powerful reaction combines the in-situ reduction of the nitro group to an amine, which then undergoes a condensation reaction with an active methylene compound, followed by cyclization to form the quinoline core.[13][14]

Protocol 6: Synthesis of Ethyl 2-Methyl-4-oxo-1,4-dihydroquinoline-7-carboxylate Derivative

Reaction Scheme:

reactant1 This compound reagents Fe, Acetic Acid reactant1->reagents reactant2 Ethyl Acetoacetate reactant2->reagents product Substituted Quinoline reagents->product

Caption: Domino nitro reduction-Friedländer annulation for quinoline synthesis.

Materials and Reagents:

ReagentFormulaMW ( g/mol )Amount (mmol)Equivalents
This compoundC₁₄H₁₀FNO₄275.232.01.0
Ethyl acetoacetateC₆H₁₀O₃130.146.03.0
Iron powder (<100 mesh)Fe55.848.04.0
Glacial Acetic AcidCH₃COOH60.0515 mL-

Step-by-Step Procedure:

  • To a 50 mL round-bottom flask under a nitrogen atmosphere, add this compound (0.55 g, 2.0 mmol) and 15 mL of glacial acetic acid.

  • Add ethyl acetoacetate (0.76 mL, 6.0 mmol) to the solution.

  • Heat the mixture to 100 °C with vigorous stirring.

  • Once the temperature is stable, add iron powder (0.45 g, 8.0 mmol) portion-wise over 15 minutes. The use of iron in acetic acid is a classic and effective method for the reduction of nitroarenes to anilines in situ.[13][15]

  • Maintain the reaction at 100 °C for 2 hours, monitoring by TLC for the formation of the quinoline product.

  • Cool the reaction mixture to room temperature and pour it onto 100 g of crushed ice.

  • Neutralize the mixture with concentrated ammonium hydroxide until the pH is basic.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the substituted quinoline.

Conclusion

This compound is a strategically designed building block that offers significant potential for the synthesis of a wide variety of complex organic molecules. The protocols detailed in this guide demonstrate its utility in fundamental C-C and C-N bond-forming reactions, as well as in the construction of important heterocyclic scaffolds like quinolines. By providing a clear rationale for the experimental choices, this document serves as a valuable resource for researchers looking to leverage the synthetic potential of this versatile intermediate in their research and development endeavors.

References

  • Movassaghi, M., & Schmidt, M. A. (2010). A One-Step Synthesis of 2,4-Unsubstituted Quinoline-3-carboxylic Acid Esters from o-Nitrobenzaldehydes. The Journal of Organic Chemistry, 75(12), 4257–4260. [Link]

  • Reddy, C. R., et al. (2022). Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines. Molecules, 27(13), 4105. [Link]

  • Movassaghi, M., & Schmidt, M. A. (2010). A one-step synthesis of 2,4-unsubstituted quinoline-3-carboxylic acid esters from o-nitrobenzaldehydes. PubMed, 20486616. [Link]

  • NROChemistry. (n.d.). Horner-Wadsworth-Emmons Reaction. [Link]

  • Wikipedia. (n.d.). Horner–Wadsworth–Emmons reaction. [Link]

  • Organic Chemistry Data. (n.d.). Nitro Reduction - Common Conditions. [Link]

  • Afanasyev, O. I., et al. (2019). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. Frontiers in Chemistry, 7, 718. [Link]

  • Organic Chemistry Portal. (n.d.). Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction. [Link]

  • Ashenhurst, J. (2018). More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. Master Organic Chemistry. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. [Link]

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Application Note & Protocols: Strategic Synthesis of Novel Amine Derivatives from 4-[(4-Fluorophenyl)methoxy]-3-nitrobenzaldehyde for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the strategic utilization of 4-[(4-Fluorophenyl)methoxy]-3-nitrobenzaldehyde as a versatile building block. We detail the reaction of this aldehyde with various primary amines through two fundamental and highly effective synthetic pathways: Schiff base condensation and one-pot reductive amination. The protocols are designed to be robust and reproducible, offering insights into the mechanistic rationale behind experimental choices. The resulting secondary amine and imine scaffolds are valuable intermediates in the synthesis of novel small molecules, particularly in the development of kinase and phosphodiesterase inhibitors, where the unique combination of the fluorophenyl ether and nitroaromatic motifs can be leveraged to modulate potency, selectivity, and pharmacokinetic properties.

Introduction: The Strategic Value of the Scaffold

In modern drug discovery, the design of synthetic intermediates is as critical as the final compound. The molecule this compound is an exemplary scaffold, engineered with features that are highly sought after in medicinal chemistry.

  • The Nitrobenzaldehyde Core: The benzaldehyde provides a reactive handle for C-N bond formation. The ortho-nitro group is a strong electron-withdrawing group, which activates the aldehyde carbonyl carbon towards nucleophilic attack by amines.[1] Furthermore, the nitro group itself is a key pharmacophoric element in many drugs, including cardiovascular agents like nifedipine, and can serve as a precursor to an amino group, opening avenues for extensive library diversification.[2][3]

  • The (4-Fluorophenyl)methoxy Moiety: This bulky, lipophilic side chain provides a vector for exploring key binding pockets in target proteins. The strategic placement of a fluorine atom is a well-established tactic to enhance metabolic stability, improve binding affinity through favorable electrostatic interactions, and fine-tune physicochemical properties such as pKa and lipophilicity.[4]

This guide focuses on two primary transformations of this aldehyde with amines, providing researchers with reliable methods to generate libraries of compounds for screening and lead optimization.

Mechanistic Principles: Schiff Base Formation vs. Reductive Amination

The reaction of this compound with a primary amine can be directed down two distinct, high-value pathways.

Pathway A: Schiff Base (Imine) Formation

This is a condensation reaction where the aldehyde and a primary amine react to form an imine, characterized by a carbon-nitrogen double bond (-C=N-). The reaction typically proceeds via a carbinolamine intermediate, followed by the elimination of water. It is often catalyzed by a mild acid, which protonates the carbonyl oxygen to increase its electrophilicity. Schiff bases are not only stable final products with demonstrated biological activities, including antimicrobial and anticancer effects, but also key intermediates for further synthesis.[2][5]

schiff_base_mechanism aldehyde Aldehyde (Ar-CHO) intermediate Carbinolamine Intermediate (Tetrahedral) aldehyde->intermediate Nucleophilic Attack amine Primary Amine (R-NH2) amine->intermediate protonated_int Protonated Intermediate intermediate->protonated_int Protonation of -OH imine Schiff Base (Imine) (Ar-CH=N-R) protonated_int->imine Elimination of H2O water H2O protonated_int->water h_plus2 H+ imine->h_plus2 Regenerates Catalyst h_plus H+ h_plus->protonated_int

Caption: Mechanism of Acid-Catalyzed Schiff Base Formation.

Pathway B: Reductive Amination

Reductive amination is one of the most powerful methods for forming C-N single bonds. It proceeds via the in-situ formation of the same Schiff base (or more accurately, the protonated iminium ion), which is then immediately reduced to a stable secondary amine. This one-pot reaction avoids the isolation of the intermediate imine and prevents over-alkylation, a common issue with direct alkylation methods.[6] The choice of reducing agent is critical; it must be selective enough to reduce the iminium ion without reducing the starting aldehyde. Sodium triacetoxyborohydride (NaBH(OAc)₃, or STAB) is the reagent of choice for this transformation due to its mildness and excellent selectivity.[6][7]

reductive_amination_workflow start Combine Aldehyde and Primary Amine in an Aprotic Solvent (e.g., DCE, THF) imine_formation In-Situ Iminium Ion Formation (Reversible Equilibrium) start->imine_formation add_stab Add Sodium Triacetoxyborohydride (NaBH(OAc)3) imine_formation->add_stab reduction Selective Reduction of Iminium Ion add_stab->reduction workup Aqueous Quench & Extraction reduction->workup product Purified Secondary Amine workup->product

Caption: Experimental Workflow for One-Pot Reductive Amination.

Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

Protocol 1: General Procedure for Schiff Base Synthesis

This protocol describes a standard condensation reaction to yield the imine product.

Materials:

  • This compound

  • Primary amine of choice (e.g., aniline, benzylamine) (1.05 equivalents)

  • Absolute Ethanol (200 proof)

  • Glacial Acetic Acid (catalytic amount, ~2-3 drops)

  • Round-bottom flask, reflux condenser, magnetic stirrer/hotplate

Procedure:

  • Dissolve this compound (1.0 eq) in a minimal amount of absolute ethanol in a round-bottom flask equipped with a magnetic stir bar.

  • In a separate vial, dissolve the primary amine (1.05 eq) in absolute ethanol.

  • Add the amine solution to the aldehyde solution with stirring.

  • Add 2-3 drops of glacial acetic acid to the mixture to catalyze the reaction.[2]

  • Attach a reflux condenser and heat the mixture to reflux (approximately 80°C) for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde spot has been consumed.

  • Once complete, remove the flask from the heat and allow it to cool to room temperature. The product will often precipitate as a solid.

  • Collect the solid product by vacuum filtration, washing the crystals with a small amount of cold ethanol to remove impurities.

  • If necessary, recrystallize the crude product from a suitable solvent (e.g., ethanol, ethyl acetate) to obtain the pure Schiff base.

Rationale for Choices:

  • Ethanol: A good solvent for both reactants and allows for easy precipitation of the product upon cooling.

  • Glacial Acetic Acid: A mild acid catalyst that protonates the carbonyl, accelerating the rate-limiting nucleophilic attack and subsequent dehydration without causing unwanted side reactions.

Characterization:

  • FT-IR: Look for the appearance of a strong C=N (imine) stretching band around 1600-1650 cm⁻¹.[5]

  • ¹H NMR: Confirm the formation of the imine by the appearance of a characteristic singlet for the azomethine proton (-CH=N-) in the δ 8.0-9.0 ppm range.[5]

Protocol 2: General Procedure for One-Pot Reductive Amination

This protocol is optimized for the synthesis of secondary amines using the mild reducing agent STAB.[8]

Materials:

  • This compound

  • Primary amine of choice (1.1 equivalents)

  • Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃) (1.2 - 1.5 equivalents)

  • Anhydrous 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, nitrogen/argon atmosphere setup

Procedure:

  • To a round-bottom flask under a nitrogen or argon atmosphere, add this compound (1.0 eq) and dissolve it in anhydrous DCE (or DCM) to a concentration of approximately 0.1-0.2 M.

  • Add the primary amine (1.1 eq) to the solution and stir the mixture at room temperature for 20-30 minutes to allow for initial imine formation.

  • In a single portion, add Sodium Triacetoxyborohydride (1.2-1.5 eq) to the reaction mixture. Note: The addition may be slightly exothermic.

  • Stir the reaction at room temperature for 6-24 hours. The reaction is typically complete within this timeframe.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Upon completion, carefully quench the reaction by slowly adding a saturated aqueous solution of NaHCO₃. Stir vigorously until gas evolution ceases.

  • Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer two more times with DCM or ethyl acetate.

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting crude product by flash column chromatography on silica gel to afford the pure secondary amine.[8]

Rationale for Choices:

  • STAB (NaBH(OAc)₃): This reagent is less reactive than NaBH₄ and will not reduce the starting aldehyde. It is particularly effective at reducing the protonated iminium ion intermediate that forms in situ, driving the reaction forward.[6][7]

  • DCE/DCM: These aprotic solvents are ideal as they do not react with the borohydride reagent and effectively solubilize the reactants.[7]

Characterization:

  • ¹H NMR: Look for the disappearance of the aldehyde proton (~10 ppm) and the appearance of a new signal for the benzylic CH₂ group adjacent to the nitrogen.

  • Mass Spectrometry: Confirm the molecular weight of the desired secondary amine product.

Data Summary and Substrate Scope

The following table provides expected outcomes for the reaction of this compound with representative primary amines, illustrating the versatility of these protocols.

Amine SubstrateStructureReaction PathwayKey ConditionsExpected YieldNotes & Rationale
Aniline Ph-NH₂Reductive AminationSTAB (1.2 eq), DCE, RT, 12h85-95%Electron-poor anilines react cleanly. The resulting diarylamine core is common in kinase inhibitors.
Benzylamine Bn-NH₂Reductive AminationSTAB (1.2 eq), DCE, RT, 8h90-98%Aliphatic amines are generally more nucleophilic and react faster than aromatic amines.
Cyclohexylamine c-Hex-NH₂Schiff Base FormationAcetic Acid (cat.), EtOH, Reflux, 3h>90% (crude)The resulting imine is often a crystalline solid that precipitates directly from the reaction mixture, simplifying purification.
2-Aminopyridine 2-Py-NH₂Reductive AminationSTAB (1.5 eq), DCE, RT, 24h70-85%Heterocyclic amines are excellent substrates. The pyridine nitrogen can be a key hydrogen bond acceptor in drug-target interactions.

Applications in Drug Development

The products derived from these reactions are high-value assets for drug discovery programs.

  • Kinase Inhibitor Scaffolds: Many FDA-approved kinase inhibitors feature diarylamine or N-aryl-benzylamine cores. The products from reductive amination can be directly used in late-stage coupling reactions or serve as templates for further elaboration.[9][10]

  • Library Synthesis: The secondary amine product contains a reactive N-H bond, allowing for rapid diversification through acylation, sulfonation, or urea formation. Furthermore, the nitro group can be selectively reduced (e.g., using SnCl₂ or H₂/Pd-C) to an aniline, providing a second site for diversification, a common strategy in creating compound libraries for high-throughput screening.[2]

  • PDE4 Inhibitor Analogs: Catechol ether structures are a hallmark of many phosphodiesterase 4 (PDE4) inhibitors like Roflumilast.[11] The 4-[(4-Fluorophenyl)methoxy] group mimics one half of this pharmacophore, making the synthesized derivatives attractive starting points for novel anti-inflammatory agents.

Conclusion

The protocols detailed herein provide robust and versatile methods for the functionalization of this compound with amines. By offering controlled access to either Schiff bases or secondary amines, these pathways empower medicinal chemists to rapidly generate novel and diverse molecular scaffolds. The strategic combination of activating and modulating functional groups within the starting aldehyde makes it an invaluable tool for constructing sophisticated molecules tailored for modern drug discovery challenges.

References

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  • ResearchGate. (n.d.). Reaction of 4-nitrobenzaldehyde with secondary amines a.
  • Organic Chemistry Portal. (n.d.). Hitchhiker's guide to reductive amination.
  • PubChem. (n.d.). 4-Methoxy-3-nitrobenzaldehyde. National Center for Biotechnology Information.
  • PubChem. (n.d.). 4-Nitrobenzaldehyde. National Center for Biotechnology Information.
  • Chemistry Stack Exchange. (2019, December 9). What products do 4-nitrobenzaldehyde and 3-nitrobenzaldehyde give in a crossed Cannizzaro reaction and why?.
  • PubMed. (2023, August 5).
  • MDPI. (2021, November 25). Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors.
  • ResearchGate. (n.d.).
  • ResearchGate. (n.d.).
  • PubMed. (2025, September 15). Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor.

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Application Note and Protocols for the Synthesis of 3-Amino-4-[(4-fluorophenyl)methoxy]benzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Chemoselective Reduction of 4-[(4-Fluorophenyl)methoxy]-3-nitrobenzaldehyde

Audience: Researchers, scientists, and drug development professionals. Prepared by: Gemini, Senior Application Scientist

Introduction: Strategic Importance of the Target Aniline

The transformation of this compound to 3-amino-4-[(4-fluorophenyl)methoxy]benzaldehyde is a critical step in the synthesis of numerous high-value compounds, particularly in the pharmaceutical industry. The resulting product, an aminobenzaldehyde derivative, is a versatile building block. Its bifunctional nature—possessing a nucleophilic amine and an electrophilic aldehyde—allows for its use in the construction of complex heterocyclic scaffolds, which are central to many therapeutic agents.

The primary challenge in this synthesis is chemoselectivity. The reducing agent must selectively convert the aromatic nitro group into an amine while leaving the sensitive aldehyde group intact. Aldehydes are susceptible to reduction to the corresponding alcohol, and harsh conditions can lead to undesired side reactions. This guide provides a detailed analysis of robust and selective methods for this transformation, offering field-proven insights and step-by-step protocols to ensure reproducible, high-yield results.

Mechanistic Considerations and Method Selection

The choice of a reduction protocol is governed by a balance of selectivity, yield, scalability, cost, and environmental impact. Several methods are available for nitro group reduction, but not all are suitable when an aldehyde is present.[1] We will explore three primary strategies, outlining the causality behind their effectiveness and potential drawbacks.

dot

Caption: Figure 1: General Reaction Scheme

Method 1: Metal/Acid Reduction - The Classic Approach

Reduction using a metal in acidic media is a cornerstone of organic synthesis for converting nitroarenes to anilines.[2][3][4] Metals like tin (Sn), iron (Fe), and zinc (Zn) act as electron donors, while the acid serves as a proton source.[2]

  • Mechanism Insight: The reaction is thought to proceed through a series of single-electron and proton transfers.[2][5] The metal (e.g., Sn) is oxidized (Sn → Sn²⁺ → Sn⁴⁺) as it donates electrons to the nitro group. The acidic medium protonates the oxygen atoms of the nitro group, facilitating their removal as water and preventing side reactions like the formation of azo or azoxy compounds.[5] The final step involves a basic workup to neutralize the acid and deprotonate the anilinium salt to yield the free amine.[2][5]

  • Why it Works for this Substrate: Tin(II) chloride (SnCl₂) in particular is renowned for its high chemoselectivity, readily reducing nitro groups while leaving carbonyls, esters, and nitriles untouched.[1][6][7] This makes it an ideal candidate for the selective reduction of this compound.

  • Trustworthiness: This is a well-established, robust method. However, the workup can be cumbersome due to the formation of tin oxide precipitates, and it generates significant metallic waste, which is a consideration for large-scale synthesis.[7][8]

Method 2: Catalytic Hydrogenation - The "Green" but Risky Path

Catalytic hydrogenation, typically using hydrogen gas (H₂) over a precious metal catalyst like palladium on carbon (Pd/C), is often considered a "green" method as the only byproduct is water.[7]

  • Mechanism Insight: The substrate and molecular hydrogen adsorb onto the surface of the metal catalyst. The H-H bond is cleaved, and hydrogen atoms are transferred sequentially to the nitro group, reducing it through nitroso and hydroxylamine intermediates to the amine.

  • Causality of Non-Selectivity: The major drawback of this method is the risk of over-reduction.[7] The same catalytic system that reduces the nitro group can also reduce the aldehyde to a benzyl alcohol. Furthermore, the benzyl ether linkage could be susceptible to hydrogenolysis (cleavage), particularly with palladium catalysts. While specialized catalysts (e.g., sulfided Pt/C) or careful control of reaction conditions (low pressure, short reaction time) can improve selectivity, the risk remains significant.[1]

Method 3: Sodium Dithionite - The Mild and Selective Metal-Free Option

Sodium dithionite (Na₂S₂O₄), also known as sodium hydrosulfite, is an inexpensive and versatile reducing agent that offers an excellent metal-free alternative.[9] It is particularly valued for its mildness and high chemoselectivity.[9][10]

  • Mechanism Insight: The reduction is believed to occur via a single-electron transfer mechanism.[9] In an aqueous or semi-aqueous solution, the dithionite ion (S₂O₄²⁻) is in equilibrium with the sulfur dioxide radical anion (•SO₂⁻), which is the active reducing species. This radical transfers electrons to the nitro group, leading to its stepwise reduction to the amine.[9]

  • Why it is a Superior Choice: Sodium dithionite displays remarkable selectivity for nitro groups in the presence of other reducible functionalities, including aldehydes and ketones.[9] The reaction conditions are typically mild, and the workup is often simpler than with metal/acid systems. This method is increasingly favored for its favorable environmental and safety profile.

Comparative Data Presentation

The table below summarizes the key operational parameters and outcomes for the discussed methods, providing a clear basis for experimental design and selection.

FeatureTin(II) Chloride (SnCl₂·2H₂O)Catalytic Hydrogenation (H₂/Pd/C)Sodium Dithionite (Na₂S₂O₄)
Primary Reagents SnCl₂·2H₂O, HClH₂ gas, Pd/C catalystNa₂S₂O₄, Water
Chemoselectivity Excellent; aldehyde group is preserved.[6][7]Moderate to Poor; risk of aldehyde reduction and ether cleavage.[7]Excellent; highly selective for the nitro group.[9][10]
Reaction Conditions Acidic, often requires heating (reflux).[7]Neutral or acidic, often requires H₂ pressure.[7]Mild, often aqueous/biphasic at room temp. or with gentle heating.[9]
Workup Complexity Moderate; requires neutralization and can form tin precipitates.[7][8]Simple; filtration of catalyst.[7]Simple; typically liquid-liquid extraction.[9]
Safety Concerns Tin compounds have toxicity concerns.[8]H₂ gas is flammable/explosive; catalyst can be pyrophoric.[7]Generally low hazard profile.
Environmental Impact Generates metallic waste.[7][8]Considered "green," but uses precious metal catalysts.[7]Metal-free, more environmentally benign.[9]

Detailed Experimental Protocols

Based on the analysis, the Tin(II) Chloride and Sodium Dithionite methods are recommended for their high selectivity and reliability.

dot

Experimental_Workflow Figure 2: General Experimental Workflow cluster_prep Reaction Setup cluster_reaction Reaction & Monitoring cluster_workup Workup & Isolation cluster_purify Purification & Analysis dissolve Dissolve Starting Material in appropriate solvent add_reagent Add Reducing Agent (e.g., SnCl₂ or Na₂S₂O₄ solution) dissolve->add_reagent react Stir at specified temperature add_reagent->react monitor Monitor progress by TLC react->monitor quench Quench Reaction & Neutralize (if acidic) monitor->quench extract Extract with Organic Solvent (e.g., Ethyl Acetate) quench->extract wash Wash organic layer (Water, Brine) extract->wash dry Dry over Na₂SO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography (if needed) concentrate->purify analyze Characterize Product (NMR, MS, etc.) purify->analyze

Caption: Figure 2: General Experimental Workflow

Protocol 1: Reduction using Tin(II) Chloride Dihydrate (SnCl₂·2H₂O)

This protocol is a robust and highly selective method adapted from established procedures for nitroarene reduction.[5][7]

Materials:

  • This compound (1.0 eq)

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0 eq)

  • Ethanol (EtOH) or Ethyl Acetate (EtOAc)

  • Concentrated Hydrochloric Acid (HCl)

  • 10 M Sodium Hydroxide (NaOH) solution

  • Ethyl Acetate (for extraction)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Saturated Sodium Chloride (Brine) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve this compound (1.0 eq) in ethanol (approx. 10-15 mL per gram of starting material).

  • Reagent Addition: To this solution, add tin(II) chloride dihydrate (4.0 eq).

  • Acidification: Slowly add concentrated hydrochloric acid (approx. 0.5 mL per gram of SnCl₂·2H₂O) to the stirred suspension. An exothermic reaction may occur; addition can be done in an ice bath to control the temperature.

  • Reaction: Heat the reaction mixture to 60-70 °C (or reflux if using ethanol).

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is fully consumed (typically 2-4 hours).

  • Workup - Neutralization: Cool the reaction mixture to room temperature and then place it in an ice bath. Slowly and carefully add 10 M NaOH solution to basify the mixture to pH > 10. Caution: This is a highly exothermic process. Vigorous stirring is essential to manage the precipitation of tin salts.

  • Extraction: Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove the inorganic salts. Transfer the filtrate to a separatory funnel.

  • Washing: Wash the organic layer sequentially with water and saturated brine solution.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude 3-amino-4-[(4-fluorophenyl)methoxy]benzaldehyde can be purified by column chromatography on silica gel if necessary.

Protocol 2: Reduction using Sodium Dithionite (Na₂S₂O₄)

This protocol offers a mild, metal-free alternative with a simpler workup, adapted from general procedures for dithionite reductions.[9][11]

Materials:

  • This compound (1.0 eq)

  • Sodium Dithionite (Na₂S₂O₄) (3.0-4.0 eq)

  • Tetrahydrofuran (THF) or Methanol (MeOH)

  • Water

  • Ethyl Acetate (for extraction)

  • Saturated Sodium Chloride (Brine) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in a mixture of THF and water (e.g., a 2:1 or 3:1 ratio, sufficient to dissolve the starting material).

  • Reagent Addition: In a separate flask, prepare a fresh solution of sodium dithionite (3.0-4.0 eq) in water. Add this aqueous solution to the vigorously stirred solution of the nitro compound at room temperature.

  • Reaction: Stir the biphasic mixture vigorously at room temperature or with gentle warming (40-50 °C) to increase the reaction rate.

  • Monitoring: Monitor the reaction progress by TLC. The reaction is often complete within 1-3 hours.

  • Workup - Extraction: Once the reaction is complete, add ethyl acetate to the mixture and transfer to a separatory funnel.

  • Washing: Extract the aqueous layer 2-3 times with ethyl acetate.[9] Combine the organic extracts and wash with a saturated brine solution.

  • Drying and Concentration: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The resulting crude 3-amino-4-[(4-fluorophenyl)methoxy]benzaldehyde is often of high purity but can be further purified by recrystallization or column chromatography if needed.

Conclusion and Best Practices

For the chemoselective reduction of this compound, both Tin(II) Chloride and Sodium Dithionite represent superior methodological choices over catalytic hydrogenation.

  • For lab-scale synthesis and high reliability, the SnCl₂ method is a classic and effective choice, provided the workup and waste disposal are managed properly.

  • For a milder, more environmentally friendly approach with a simpler workup, the Sodium Dithionite method is highly recommended and is an excellent modern alternative.

Regardless of the chosen method, it is crucial to monitor the reaction closely by TLC to avoid over-reaction or incomplete conversion. Proper characterization of the final product (e.g., via NMR and MS) is essential to confirm its identity and purity.

References

  • Organic Chemistry Portal. (n.d.). Nitro Reduction. Retrieved from [Link]

  • ResearchGate. (n.d.). Selective reduction of aldehydes in the presence of a nitro group with TUDO. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Sodium dithionite-mediated reductive N-acetylation/formylation of nitroarenes employing DMAc/DMF as acetyl/formyl surrogates. Organic Chemistry Frontiers. Retrieved from [Link]

  • College of Saint Benedict & Saint John's University. (n.d.). Electrophilic Aromatic Substitution AR7. Side Chain Reduction: Nitro Groups. Retrieved from [Link]. Side_Chain_Reduction%3A_Nitro_Groups

  • Wikipedia. (n.d.). Reduction of nitro compounds. Retrieved from [Link]

  • Master Organic Chemistry. (2018, October 8). More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. Retrieved from [Link]

  • Reagent-Guide.com. (n.d.). Aromatic Reactions: Reduction of Nitrobenzene to Aniline with Tin and HCl (Sn/HCl). Retrieved from [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Sn2+ reduction. Retrieved from [Link]

  • ResearchGate. (n.d.). Chemoselective Reduction of Nitroarenes and Nitroalkanes by Sodium Dithionite Using Octylviologen as an Electron Transfer Catalyst. Retrieved from [Link]

  • ACS Publications. (n.d.). Dithionite-Mediated Tandem Nitro Reduction/Imine Formation/Intramolecular Cyclization for the Synthesis of Dihydro-benzothiadiazine-1,1-dioxides. The Journal of Organic Chemistry. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Fast and effective reduction of nitroarenes by sodium dithionite under PTC conditions: Application in solid-phase synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). Hydrogenation of benzaldehyde derivatives with different substituents at the phenyl ring with the Ru/CMK-3 catalyst. Retrieved from [Link]

  • ResearchGate. (2020, March 27). What's the mechanism for the reduction of aromatic nitro group when using Fe and NH4Cl?. Retrieved from [Link]

  • Vedantu. (n.d.). Reduction of aromatic nitro compounds using Fe and class 12 chemistry CBSE. Retrieved from [Link]

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Application Notes & Protocols: The Strategic Utility of 4-[(4-Fluorophenyl)methoxy]-3-nitrobenzaldehyde in Modern Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: A Building Block of Strategic Importance

In the landscape of contemporary drug discovery and medicinal chemistry, the synthetic precursor 4-[(4-Fluorophenyl)methoxy]-3-nitrobenzaldehyde stands out as a molecule of significant strategic value. Its architecture is a masterclass in functional group orchestration: a reactive aldehyde poised for carbon-carbon and carbon-nitrogen bond formation, an electron-withdrawing nitro group that both activates the aromatic ring and serves as a masked amine, and a fluorinated benzyloxy moiety. The inclusion of fluorine is a well-established strategy to enhance metabolic stability, binding affinity, and bioavailability in drug candidates.[1] This guide provides an in-depth exploration of this key intermediate, offering detailed protocols and mechanistic insights for its application in the synthesis of high-value heterocyclic compounds.

Core Synthetic Applications: A Gateway to Privileged Scaffolds

The judicious arrangement of functional groups in this compound allows for its divergent conversion into a variety of medicinally relevant heterocyclic cores. This document will focus on robust and scalable protocols for the synthesis of quinolines, indoles, and benzimidazoles.

The Synthesis of Functionalized Quinolines via Domino Friedländer Annulation

The quinoline scaffold is a cornerstone of medicinal chemistry, found in numerous pharmaceuticals. The Friedländer synthesis, which condenses a 2-aminobenzaldehyde with an active methylene compound, is a direct and powerful route to this heterocycle.[2][3] A significant advancement of this method involves the in situ reduction of a 2-nitrobenzaldehyde to the corresponding amine, which then immediately undergoes the Friedländer cyclization in a domino sequence.[4] This approach circumvents the often-problematic isolation and handling of 2-aminobenzaldehydes.

Reaction Workflow:

The process involves the reductive cyclization of this compound with a ketone containing α-protons. A dissolving metal reduction, typically with iron in acetic acid, efficiently reduces the nitro group, initiating the subsequent acid-catalyzed condensation and cyclization to furnish the quinoline product.[4]

Friedlander_Synthesis Workflow for Domino Friedländer Annulation cluster_reactants Reactants cluster_process Domino Reaction reagent1 4-[(4-Fluorophenyl)methoxy]- 3-nitrobenzaldehyde step1 In Situ Nitro Reduction (Fe / Acetic Acid) reagent1->step1 reagent2 Active Methylene Compound (e.g., Ketone) reagent2->step1 step2 Aldol Condensation & Intramolecular Cyclization step1->step2 Generates 2-amino intermediate product Substituted Quinoline step2->product

Figure 1: Domino Friedländer Annulation Workflow.

Experimental Protocol: Synthesis of 7-[(4-Fluorophenyl)methoxy]-2-methyl-8-nitroquinoline

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend this compound (1.0 eq) and acetone (3.0 eq) in glacial acetic acid. Rationale: Acetic acid serves as both the solvent and a co-reagent for the iron reduction.

  • Addition of Reducing Agent: Heat the mixture to 90-100 °C with vigorous stirring. Add iron powder (4.0 eq) portion-wise over 15 minutes. Rationale: Portion-wise addition controls the initial exotherm. Iron in acetic acid is a classic, cost-effective system for nitro group reduction to an amine.[4]

  • Reaction Monitoring: Maintain the temperature and monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed (typically 2-4 hours).

  • Work-up: Cool the reaction mixture to room temperature and filter through a pad of Celite to remove iron salts, washing the pad with ethyl acetate.

  • Extraction: Transfer the filtrate to a separatory funnel and carefully neutralize with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer three times with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the resulting crude solid by recrystallization from ethanol to yield the pure quinoline product.

Data Summary Table:

Reactant/ReagentMolar Eq.Purpose
This compound1.0Aldehyde precursor
Acetone3.0Active methylene compound
Iron Powder4.0Reducing agent for the nitro group
Glacial Acetic AcidSolventSolvent and proton source for reduction
Typical Yield 75-85%

The Synthesis of Indole Scaffolds via Reductive Cyclization

The indole nucleus is a ubiquitous pharmacophore. A robust method for its synthesis is the reductive cyclization of an o-nitrostyrene derivative.[5] this compound is an excellent starting point for this transformation, first by olefination to form the styrene, followed by reduction of the nitro group which triggers spontaneous cyclization.

Reaction Workflow:

The synthesis begins with a Wittig or Horner-Wadsworth-Emmons (HWE) reaction to install the vinyl group, forming the key o-nitrostyrene intermediate. Subsequent reduction of the nitro group, for example with catalytic hydrogenation or dissolving metals, generates an aniline that rapidly cyclizes onto the vinyl group to form the indole ring.

Indole_Synthesis_Workflow Indole Synthesis via o-Nitrostyrene Intermediate start 4-[(4-Fluorophenyl)methoxy]- 3-nitrobenzaldehyde step1 Olefination (e.g., Wittig Reaction) start->step1 intermediate o-Nitrostyrene Derivative step1->intermediate step2 Reductive Cyclization (e.g., H₂, Pd/C) intermediate->step2 product Substituted Indole step2->product

Figure 2: Workflow for Indole Synthesis.

Experimental Protocol: Synthesis of 6-[(4-Fluorophenyl)methoxy]-1H-indole

Part A: Olefination to form 4-{[4-(Fluorophenyl)methoxy]}-1-nitro-2-vinylbenzene

  • Ylide Generation: To a stirred suspension of methyltriphenylphosphonium bromide (1.1 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under a nitrogen atmosphere, add a solution of potassium tert-butoxide in THF (1.1 eq) dropwise. Stir the resulting orange-yellow mixture for 1 hour at 0 °C. Rationale: This is a standard procedure for generating the phosphorus ylide required for the Wittig reaction.

  • Wittig Reaction: Add a solution of this compound (1.0 eq) in anhydrous THF dropwise to the ylide solution at 0 °C.

  • Reaction Progression: Allow the mixture to warm to room temperature and stir overnight.

  • Work-up and Purification: Quench the reaction by adding water. Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate. Purify the residue by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to afford the o-nitrostyrene intermediate.

Part B: Reductive Cyclization to 6-[(4-Fluorophenyl)methoxy]-1H-indole

  • Reaction Setup: Dissolve the o-nitrostyrene intermediate (1.0 eq) from Part A in ethanol. Add a catalytic amount of 10% Palladium on carbon (Pd/C, ~5 mol%).

  • Hydrogenation: Place the flask under a hydrogen atmosphere (a balloon is sufficient for small scale) and stir vigorously at room temperature. Rationale: Catalytic hydrogenation is a clean and efficient method for reducing nitroarenes to anilines.[6]

  • Monitoring and Work-up: Monitor the reaction by TLC. Upon completion, carefully filter the reaction mixture through Celite to remove the Pd/C catalyst, washing with ethanol.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude indole product, which can be further purified by recrystallization or column chromatography if necessary.

The Synthesis of Benzimidazole Derivatives

Benzimidazoles are another privileged heterocyclic motif in drug discovery.[7] A common and effective synthesis involves the condensation of an o-phenylenediamine with an aldehyde.[8][9] Using our substrate, this can be achieved by first preparing a substituted o-phenylenediamine via reduction of the nitro group on a precursor molecule.

Logical Relationship:

The core logic involves a convergent synthesis. First, the aldehyde is used to form a Schiff base with one amine of an o-phenylenediamine. The nitro group on the benzaldehyde moiety is then reduced, and the newly formed amine cyclizes onto the imine carbon to form the benzimidazole ring.

Benzimidazole_Logic Convergent Logic for Benzimidazole Synthesis start_aldehyde 4-[(4-Fluorophenyl)methoxy]- 3-nitrobenzaldehyde step1 Schiff Base Formation start_aldehyde->step1 start_diamine o-Phenylenediamine start_diamine->step1 intermediate Imine Intermediate step1->intermediate step2 Reductive Cyclization (Nitro Reduction) intermediate->step2 product Substituted Benzimidazole step2->product

Figure 3: Logical Flow for Benzimidazole Synthesis.

Experimental Protocol: Synthesis of 2-(4-((4-Fluorobenzyl)oxy)-3-aminophenyl)-1H-benzo[d]imidazole

  • Schiff Base Formation: In a flask, dissolve this compound (1.0 eq) and o-phenylenediamine (1.05 eq) in ethanol. Add a catalytic amount of acetic acid (2-3 drops). Reflux the mixture for 2-3 hours. Rationale: The acid catalyzes the condensation reaction to form the imine (Schiff base).

  • Reaction Monitoring: Monitor the formation of the imine intermediate by TLC. Once the aldehyde is consumed, cool the reaction mixture. The intermediate may precipitate and can be filtered, or the mixture can be used directly in the next step.

  • Reduction and Cyclization: Dilute the ethanolic mixture with additional ethanol if needed. Add tin(II) chloride dihydrate (SnCl₂·2H₂O) (4-5 eq) and heat the mixture to reflux for 4-6 hours. Rationale: SnCl₂ is an effective reagent for the reduction of nitro groups in the presence of other reducible functionalities like imines.

  • Work-up: Cool the reaction to room temperature and pour it into ice water. Basify the mixture to pH ~8 with a concentrated solution of sodium hydroxide to precipitate the tin salts.

  • Extraction and Purification: Filter the mixture, washing the solid cake thoroughly with ethyl acetate. Extract the aqueous filtrate with ethyl acetate. Combine all organic portions, wash with brine, dry over sodium sulfate, and concentrate. Purify the residue by column chromatography to obtain the final benzimidazole product.

Conclusion

This compound is a demonstrably powerful and versatile intermediate for the synthesis of diverse heterocyclic systems. The protocols detailed herein provide reliable and scalable pathways to quinolines, indoles, and benzimidazoles—scaffolds of immense interest to the pharmaceutical and agrochemical industries. The strategic placement of its functional groups allows for elegant domino and multi-step syntheses, enabling the rapid generation of molecular complexity from a single, well-designed starting material.

References

  • Title: A Review on Indoles Synthesis from Nitroarenes: Classical to Modern Approaches. Source: RSC Publications. URL: [Link]

  • Title: Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines. Source: Molecules (MDPI). URL: [Link]

  • Title: Friedländer synthesis. Source: Wikipedia. URL: [Link]

  • Title: Nenitzescu o,β‐Dinitrostyrene Reductive Cyclization. Source: ResearchGate. URL: [Link]

  • Title: Indirect Friedländer Reaction: From Transfer Hydrogenation to Acceptorless Dehydrogenative Coupling and Metal-Free Approaches. Source: ResearchGate. URL: [Link]

  • Title: Reductive Cyclization of o‐Nitrostyrenes to Indoles. Source: ResearchGate. URL: [Link]

  • Title: Review Article Various approaches for the synthesis of benzimidazole derivatives and their catalytic application for organic transformation. Source: ResearchGate. URL: [Link]

  • Title: Different catalytic approaches of Friedländer synthesis of quinolines. Source: Journal of the Indian Chemical Society. URL: [Link]

  • Title: Friedlaender Synthesis. Source: Organic Chemistry Portal. URL: [Link]

  • Title: Reductive Cyclization of o-Nitrophenyl Propargyl Alcohols: Facile Synthesis of Substituted Quinolines. Source: Organic Chemistry Portal. URL: [Link]

  • Title: Indoles from 2-Methylnitrobenzenes by Condensation with Formamide Acetals Followed by Reduction: 4-Benzyloxyindole. Source: ResearchGate. URL: [Link]

  • Title: Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles. Source: MDPI. URL: [Link]

  • Title: Design, synthesis and biological evaluation of 3′,4′,5′-trimethoxy flavonoid benzimidazole derivatives as potential anti-tumor agents. Source: National Institutes of Health. URL: [Link]

  • Title: US Patent 5200422A - Benzimidazole derivatives, their preparation and use. Source: Google Patents.

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Synthesis of 4-[(4-Fluorophenyl)methoxy]-3-nitrobenzaldehyde: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-[(4-Fluorophenyl)methoxy]-3-nitrobenzaldehyde is a key intermediate in the synthesis of various pharmaceutical compounds and functional materials. Its structure, featuring a nitro-substituted benzaldehyde core coupled with a fluorinated benzyl ether moiety, offers multiple points for chemical modification, making it a valuable building block in drug discovery and materials science. This document provides a comprehensive, field-tested protocol for the synthesis of this compound, grounded in the principles of the Williamson ether synthesis. The causality behind experimental choices, safety protocols, and expected analytical characterizations are detailed to ensure reproducibility and success for researchers in organic synthesis and drug development.

Reaction Scheme and Mechanism

The synthesis of this compound is achieved via a classic Williamson ether synthesis. This SN2 reaction involves the nucleophilic attack of the phenoxide ion of 4-hydroxy-3-nitrobenzaldehyde on the electrophilic benzylic carbon of 4-fluorobenzyl bromide.[1]

The reaction proceeds as follows:

  • Deprotonation: The weakly acidic phenolic proton of 4-hydroxy-3-nitrobenzaldehyde is removed by a base, typically potassium carbonate, to form a more nucleophilic phenoxide ion.

  • Nucleophilic Attack: The resulting phenoxide ion attacks the carbon atom of the carbon-bromine bond in 4-fluorobenzyl bromide.

  • Displacement: The bromide ion is displaced as the leaving group, resulting in the formation of the desired ether linkage.

dot graph "Williamson_Ether_Synthesis" { rankdir="LR"; node [shape=plaintext, fontcolor="#202124"]; reactant1 [label="4-hydroxy-3-nitrobenzaldehyde"]; reactant2 [label="4-fluorobenzyl bromide"]; base [label="K2CO3 (base)"]; product [label="this compound"]; solvent [label="DMF (solvent)"]; reactant1 -> base [label="Deprotonation"]; base -> reactant2 [style=invis]; reactant2 -> product [label="SN2 Attack"]; solvent -> product [style=invis]; } dot

Caption: General workflow for the Williamson ether synthesis.

Materials and Methods

Reagents and Solvents
Reagent/SolventFormulaMolecular Weight ( g/mol )CAS No.SupplierPurity
4-Hydroxy-3-nitrobenzaldehydeC₇H₅NO₄167.123011-34-5Sigma-Aldrich97%
4-Fluorobenzyl bromideC₇H₆BrF189.02459-46-1Sigma-Aldrich97%
Potassium Carbonate (K₂CO₃)K₂CO₃138.21584-08-7Sigma-Aldrich≥99%
N,N-Dimethylformamide (DMF)C₃H₇NO73.0968-12-2Sigma-AldrichAnhydrous, 99.8%
Deionized WaterH₂O18.027732-18-5--
Ethyl Acetate (EtOAc)C₄H₈O₂88.11141-78-6Sigma-Aldrich≥99.5%
n-HexaneC₆H₁₄86.18110-54-3Sigma-Aldrich≥95%
Equipment
  • Round-bottom flask (100 mL)

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature controller

  • Reflux condenser

  • Separatory funnel (250 mL)

  • Büchner funnel and filter flask

  • Rotary evaporator

  • Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • NMR spectrometer (¹H and ¹³C NMR)

  • FTIR spectrometer

  • Melting point apparatus

Experimental Protocol

dot graph "Experimental_Workflow" { rankdir="TB"; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; A [label="1. Reagent Addition & Reaction Setup"]; B [label="2. Reaction Monitoring"]; C [label="3. Work-up"]; D [label="4. Product Isolation"]; E [label="5. Purification"]; F [label="6. Characterization"]; A -> B [label="Heat to 80-90°C"]; B -> C [label="Reaction Completion (TLC)"]; C -> D [label="Precipitation & Filtration"]; D -> E [label="Recrystallization"]; E -> F [label="Spectroscopy & m.p."]; } dot

Caption: Step-by-step experimental workflow.

  • Reaction Setup:

    • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-hydroxy-3-nitrobenzaldehyde (1.0 eq, e.g., 1.67 g, 10.0 mmol).

    • Add anhydrous N,N-dimethylformamide (DMF) (e.g., 20 mL) to dissolve the starting material.

    • Add potassium carbonate (1.5 eq, e.g., 2.07 g, 15.0 mmol). The use of a slight excess of this weak base ensures complete deprotonation of the phenol without causing unwanted side reactions.[2]

    • Add 4-fluorobenzyl bromide (1.05 eq, e.g., 1.98 g, 10.5 mmol). A small excess of the alkylating agent helps to drive the reaction to completion.

  • Reaction Execution:

    • Attach a reflux condenser to the flask.

    • Heat the reaction mixture to 80-90 °C with vigorous stirring. A higher temperature facilitates the SN2 reaction.[2]

    • Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) using a mixture of ethyl acetate and hexane (e.g., 3:7 v/v) as the eluent. The reaction is typically complete within 3-4 hours.

  • Work-up and Isolation:

    • Once the reaction is complete (as indicated by the consumption of the starting material on TLC), allow the mixture to cool to room temperature.

    • Pour the reaction mixture into ice-cold water (e.g., 100 mL) with stirring. This will precipitate the crude product.

    • Collect the precipitate by vacuum filtration using a Büchner funnel.

    • Wash the solid with deionized water (3 x 20 mL) to remove any remaining DMF and inorganic salts.

  • Purification:

    • The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, to yield a pale yellow solid.

Safety Precautions

  • 4-Hydroxy-3-nitrobenzaldehyde: May cause skin, eye, and respiratory irritation. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • 4-Fluorobenzyl bromide: This is a lachrymator and is corrosive. It can cause severe skin burns and eye damage. Handle only in a well-ventilated fume hood with appropriate PPE.

  • N,N-Dimethylformamide (DMF): A potential reproductive toxin. Avoid inhalation and skin contact.

  • Always perform the reaction in a well-ventilated fume hood.

  • Refer to the Safety Data Sheets (SDS) for all chemicals before starting the experiment.

Expected Results and Characterization

The successful synthesis of this compound should yield a pale yellow solid.

PropertyExpected Value
Appearance Pale yellow solid
Yield 75-85%
Melting Point Not reported, but expected to be a sharp melting point for a pure compound.
¹H NMR (400 MHz, DMSO-d₆)δ (ppm): 10.01 (s, 1H, CHO), 8.50 (s, 1H, Ar-H), 7.90 (d, 1H, Ar-H), 7.58 (d, 1H, Ar-H), 7.48 (m, 2H, Ar-H), 7.22 (m, 2H, Ar-H), 5.41 (s, 2H, OCH₂)
¹³C NMR (101 MHz, DMSO-d₆)δ (ppm): 192.7, 164.2, 157.8, 151.5, 140.1, 133.9, 131.8, 130.8, 129.7, 129.4, 125.9, 115.7, 114.5, 70.5
FTIR (KBr, cm⁻¹)Expected characteristic peaks: ~2850-2750 (C-H stretch of aldehyde), ~1700 (C=O stretch of aldehyde), ~1520 and ~1340 (NO₂ stretches), ~1250 (C-O-C stretch), ~1220 (C-F stretch)

Note: The provided NMR data is based on similar compounds found in the literature and may vary slightly.[3]

Troubleshooting

IssuePossible CauseSolution
Low or no product formation Incomplete deprotonationEnsure potassium carbonate is finely powdered and the reaction is stirred vigorously.
Inactive 4-fluorobenzyl bromideUse fresh or properly stored reagent.
Insufficient temperatureEnsure the reaction temperature is maintained at 80-90 °C.
Presence of starting material Incomplete reactionIncrease reaction time and continue monitoring by TLC.
Oily product that does not solidify Impurities presentAttempt to purify by column chromatography on silica gel using an ethyl acetate/hexane gradient.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of this compound. By following the outlined steps and adhering to the safety precautions, researchers can confidently synthesize this valuable intermediate for their research and development needs. The provided characterization data will aid in confirming the identity and purity of the final product.

References

  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

  • PubChem. (n.d.). 4-Hydroxy-3-nitrobenzaldehyde. Retrieved from [Link]

  • PubChem. (n.d.). 4-Fluorobenzyl bromide. Retrieved from [Link]

  • Vedantu. (n.d.). Why does Potassium Carbonate work as a base for the Williamson Ether Synthesis?. Retrieved from [Link]

  • ResearchGate. (n.d.). Can anyone help me with a Williamson ether synthesis?. Retrieved from [Link]

  • NIST WebBook. (n.d.). 4-Hydroxy-3-nitrobenzaldehyde. Retrieved from [Link]

  • PubChem. (n.d.). 4-Methoxy-3-nitrobenzaldehyde. Retrieved from [Link]

  • PubChem. (n.d.). 3-[(4-Fluorobenzyl)oxy]-4-methoxybenzaldehyde. Retrieved from [Link]

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Application Notes and Protocols for 4-[(4-Fluorophenyl)methoxy]-3-nitrobenzaldehyde in Materials Science

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the potential applications of 4-[(4-Fluorophenyl)methoxy]-3-nitrobenzaldehyde in materials science. While this specific molecule is not extensively documented in current literature, its unique combination of functional groups—a reactive aldehyde, an electron-withdrawing nitro group, and a fluorinated ether linkage—makes it a highly promising candidate for the development of advanced materials. This guide extrapolates from established chemical principles and data on analogous structures to propose detailed protocols for its use in synthesizing nonlinear optical (NLO) materials, functional polymers, and Schiff base derivatives.

Introduction: A Molecule of Untapped Potential

This compound is an aromatic compound characterized by a carefully orchestrated arrangement of functional groups that suggest significant utility in materials science. The core structure features:

  • A Benzaldehyde Moiety: This aldehyde group (–CHO) serves as a versatile chemical handle for a multitude of reactions, including condensations, reductive aminations, and polymerizations.

  • A Nitro Group (–NO₂): Positioned ortho to the ether linkage and meta to the aldehyde, this strong electron-withdrawing group is crucial for creating molecular dipoles and influencing the electronic properties of the molecule. This is a key feature for applications in nonlinear optics.

  • A 4-Fluorophenylmethoxy Group: This bulky ether linkage provides thermal stability and influences solubility and crystal packing. The terminal fluorine atom can participate in specific intermolecular interactions, such as hydrogen bonding, further directing the solid-state assembly of derived materials.

The strategic placement of these groups creates a donor-pi-acceptor (D-π-A) type structure, which is a well-established design principle for materials with second-order nonlinear optical properties. This guide will provide a prospective framework for harnessing these features.

Synthesis Pathway

The synthesis of the title compound can be envisioned as a two-step process, starting from commercially available 4-hydroxy-3-nitrobenzaldehyde.

Protocol 2.1: Synthesis of this compound

This protocol is based on a standard Williamson ether synthesis, a robust and high-yielding reaction for forming ethers.

Materials:

  • 4-hydroxy-3-nitrobenzaldehyde

  • 4-Fluorobenzyl bromide

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetone or N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Standard glassware for reflux

Procedure:

  • To a round-bottom flask, add 4-hydroxy-3-nitrobenzaldehyde (1.0 eq), anhydrous potassium carbonate (1.5 eq), and a suitable solvent like acetone or DMF.

  • Stir the mixture at room temperature for 15 minutes to ensure a fine suspension.

  • Add 4-fluorobenzyl bromide (1.1 eq) dropwise to the suspension.

  • Attach a reflux condenser and heat the reaction mixture to reflux (for acetone, ~60°C; for DMF, a lower temperature of ~80°C can be used) for 4-6 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Filter off the potassium carbonate and wash the solid with a small amount of acetone or DCM.

  • Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator.

  • Dissolve the resulting crude residue in DCM and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield the pure this compound.

Causality Behind Experimental Choices:

  • Base: Potassium carbonate is a mild and effective base for deprotonating the phenolic hydroxyl group without causing unwanted side reactions.

  • Solvent: Acetone and DMF are polar aprotic solvents that facilitate the Sₙ2 reaction mechanism of the Williamson ether synthesis.

  • Purification: The aqueous workup removes inorganic salts and any remaining base, while recrystallization ensures high purity of the final product, which is critical for subsequent material applications.

Application in Nonlinear Optical (NLO) Materials

The inherent D-π-A structure of this compound makes it an excellent candidate for creating materials with second- and third-order NLO properties.[1] Such materials are crucial for applications in high-speed information processing and optical switching.[1] A common strategy to enhance NLO activity is to extend the π-conjugation, for example, by forming a Schiff base.

Protocol 3.1: Synthesis of a Schiff Base Derivative for NLO Applications

This protocol describes the condensation reaction between this compound and 4-methoxyaniline to form a Schiff base (imine).

Materials:

  • This compound (from Protocol 2.1)

  • 4-Methoxyaniline

  • Ethanol, absolute

  • Glacial acetic acid (catalytic amount)

  • Standard glassware for reflux

Procedure:

  • Dissolve this compound (1.0 eq) in absolute ethanol in a round-bottom flask.

  • In a separate flask, dissolve 4-methoxyaniline (1.0 eq) in a minimal amount of absolute ethanol.

  • Add the aniline solution to the aldehyde solution with stirring.

  • Add 2-3 drops of glacial acetic acid to catalyze the reaction.

  • Heat the mixture to reflux for 2-4 hours. The formation of the brightly colored Schiff base product should be visually apparent.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture in an ice bath to induce precipitation.

  • Collect the solid product by vacuum filtration, wash with a small amount of cold ethanol, and dry in a vacuum oven.

Characterization of NLO Properties:

  • UV-Vis Spectroscopy: To determine the absorption maximum (λ_max) and the optical transparency window of the material.

  • Z-scan Technique: This is a widely used method to measure both the nonlinear refractive index and the nonlinear absorption coefficient, which are key parameters for third-order NLO materials.[2]

  • Kurtz-Perry Powder Technique: For second-harmonic generation (SHG) efficiency measurement to evaluate second-order NLO properties.

Workflow for NLO Material Development

NLO_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Characterization cluster_application Potential Application start 4-[(4-Fluorophenyl)methoxy]- 3-nitrobenzaldehyde reaction Schiff Base Condensation (Protocol 3.1) start->reaction reagent 4-Methoxyaniline reagent->reaction product NLO-active Schiff Base reaction->product purify Recrystallization product->purify uv_vis UV-Vis Spectroscopy purify->uv_vis Analyze Optical Properties z_scan Z-Scan Analysis purify->z_scan Measure Third-Order NLO kurtz_perry Kurtz-Perry Powder Test purify->kurtz_perry Measure Second-Order NLO device Optical Limiting or Switching Device z_scan->device kurtz_perry->device

Caption: Workflow for the synthesis and characterization of a Schiff base for NLO applications.

Application as a Monomer for Novel Polymers

The aldehyde functionality allows this compound to be used as a monomer in the synthesis of various polymers, such as poly(azomethine)s or polyamides (after conversion of the aldehyde to a carboxylic acid). These polymers could exhibit interesting thermal, optical, or electronic properties.

Protocol 4.1: Synthesis of a Poly(azomethine)

This protocol outlines the polycondensation of this compound with a diamine, such as p-phenylenediamine, to form a poly(azomethine).

Materials:

  • This compound (1.0 eq)

  • p-Phenylenediamine (1.0 eq)

  • N-Methyl-2-pyrrolidone (NMP) or Dimethylacetamide (DMAc)

  • Triphenyl phosphite and pyridine (as condensing agents)

  • Calcium chloride (CaCl₂), anhydrous

  • Methanol

  • Standard glassware for high-temperature reactions

Procedure:

  • In a three-necked flask equipped with a mechanical stirrer, nitrogen inlet, and a condenser, add p-phenylenediamine, NMP, pyridine, and anhydrous calcium chloride.

  • Stir the mixture under a nitrogen atmosphere until the diamine and salt are completely dissolved.

  • Add this compound to the solution.

  • Add triphenyl phosphite to the mixture.

  • Heat the reaction mixture to 100-120°C and maintain for 8-12 hours under a gentle stream of nitrogen.

  • As the polymerization proceeds, the viscosity of the solution will increase.

  • After cooling to room temperature, pour the viscous solution into a large volume of methanol with vigorous stirring to precipitate the polymer.

  • Collect the fibrous polymer by filtration, wash thoroughly with methanol and hot water to remove residual solvent and salts.

  • Dry the polymer in a vacuum oven at 60-80°C.

Characterization of the Polymer:

  • FTIR Spectroscopy: To confirm the formation of the azomethine (C=N) linkage and the disappearance of the aldehyde (C=O) and amine (N-H) starting groups.

  • NMR Spectroscopy: For structural elucidation of the polymer repeat unit.

  • Gel Permeation Chromatography (GPC): To determine the molecular weight and polydispersity index of the polymer.

  • Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the polymer.[3]

Reaction Scheme for Poly(azomethine) Synthesis

Polymer_Synthesis cluster_reaction Polycondensation monomer1 4-[(4-Fluorophenyl)methoxy]- 3-nitrobenzaldehyde plus + monomer1->plus monomer2 p-Phenylenediamine monomer2->plus conditions NMP, Pyridine Triphenyl Phosphite 120°C plus->conditions polymer Poly(azomethine) with D-π-A side chains conditions->polymer

Caption: Polycondensation reaction to form a poly(azomethine).

Application in Schiff Base Synthesis for Coordination Chemistry

Schiff bases derived from substituted benzaldehydes are excellent ligands for coordinating with metal ions.[4] The resulting metal complexes can have applications in catalysis, sensing, or as magnetic materials. The nitro and ether groups in the ligand can modulate the electronic properties and stability of the metal complexes.

Protocol 5.1: Synthesis of a Schiff Base Ligand and a Cu(II) Complex

Part A: Ligand Synthesis

  • Follow Protocol 3.1, but replace 4-methoxyaniline with a different amine, for example, 2-aminophenol, to create a bidentate or tridentate ligand.

Part B: Metal Complexation

  • Dissolve the synthesized Schiff base ligand (2.0 eq) in hot ethanol.

  • In a separate flask, dissolve a metal salt, such as copper(II) acetate monohydrate (1.0 eq), in ethanol.

  • Slowly add the metal salt solution to the ligand solution with constant stirring.

  • A color change and/or precipitation of the complex should occur.

  • Reflux the mixture for 1-2 hours to ensure complete complexation.

  • Cool the mixture, and collect the solid metal complex by vacuum filtration.

  • Wash the complex with ethanol and then diethyl ether, and dry under vacuum.

Characterization of the Metal Complex:

  • FTIR Spectroscopy: To observe the shift in the C=N stretching frequency upon coordination to the metal ion.

  • Elemental Analysis: To confirm the stoichiometry of the metal complex.

  • Magnetic Susceptibility Measurements: To determine the magnetic properties of the complex.

  • Single-Crystal X-ray Diffraction: To determine the precise coordination geometry and crystal packing of the complex.[4]

Summary of Potential Applications and Data

Application AreaProposed Derivative/MaterialKey Enabling Features of Core MoleculeCharacterization TechniquesPotential End Use
Nonlinear Optics Schiff Base (Imine)D-π-A electronic structure, extended conjugationUV-Vis, Z-scan, Kurtz-PerryOptical switches, frequency converters
Polymer Science Poly(azomethine)Aldehyde for polymerization, D-π-A side chainsFTIR, NMR, GPC, TGAHigh-performance plastics, electroactive polymers
Coordination Chemistry Schiff Base Ligand & Metal ComplexAldehyde for ligand synthesis, coordinating atomsFTIR, Elemental Analysis, X-ray DiffractionCatalysts, chemical sensors, magnetic materials

Conclusion

This compound represents a promising, albeit underexplored, platform molecule for materials science. Its synthesis is feasible through standard organic chemistry techniques. The strategic combination of a reactive aldehyde, an electron-withdrawing nitro group, and a fluorinated ether moiety provides a rich playground for the development of advanced materials. The protocols and workflows detailed in this guide offer a starting point for researchers to investigate its potential in nonlinear optics, polymer science, and coordination chemistry, paving the way for novel materials with tailored properties.

References

  • PrepChem.com. Preparation of 4-nitrobenzaldehyde. Available from: [Link]

  • Chem-Impex. 4-Methoxy-2-nitro-benzaldehyde. Available from: [Link]

  • Li, M., & Chen, X. (2008). 3-Methoxy-4-(4-nitrobenzyloxy)benzaldehyde. Acta Crystallographica Section E: Structure Reports Online, E64(11), o2291. Available from: [Link]

  • National Center for Biotechnology Information. 4-Methoxy-3-nitrobenzaldehyde. PubChem Compound Summary for CID 700608. Available from: [Link]

  • Icke, R. N., Redemann, C. E., Wisegarver, B. B., & Alles, G. A. m-NITROBENZALDEHYDE DIMETHYLACETAL. Organic Syntheses, Coll. Vol. 3, p.644 (1955); Vol. 29, p.72 (1949). Available from: [Link]

  • National Center for Biotechnology Information. 3-[(4-Fluorobenzyl)oxy]-4-methoxybenzaldehyde. PubChem Compound Summary for CID 573045. Available from: [Link]

  • Kumar, R., et al. (2008). Synthesis of Polymer-Bound 4-Acetoxy-3-phenylbenzaldehyde Derivatives. DigitalCommons@URI. Available from: [Link]

  • National Center for Biotechnology Information. 4-[(4-Fluorobenzyl)oxy]-3-methoxybenzaldehyde. PubChem Compound Summary for CID 341334. Available from: [Link]

  • Mahajan, S. S., & Mahadik, M. A. (1998). Studies on the Synthesis of 3-Nitrobenzaldehyde. Indian Journal of Pharmaceutical Sciences. Available from: [Link]

  • Kang, H., et al. (2019). High-performance organic second- and third-order nonlinear optical materials for ultrafast information processing. Journal of Materials Chemistry C, 7(32), 9798-9812. Available from: [Link]

  • Arulkumaran, G., et al. (2020). Synthesis, Structural, Spectral, Third Order Nonlinear Optical and Quantum Chemical Investigations on Hydrogen Bonded Novel Organic Molecular Adduct 4-(Dimethylamino)benzaldehyde 4-nitrophenol for Opto-electronic Applications. ResearchGate. Available from: [Link]

  • Amanote Research. Synthesis of Polymer-Bound 4-Aceto. PDF available from: [Link]

  • MDPI. Molecularly Imprinted Polymers Specific towards 4-Borono-L-phenylalanine—Synthesis Optimization, Theoretical Analysis, Morphology Investigation, Cytotoxicity, and Release Studies. Available from: [Link]

  • Wang, Y., et al. (2015). 4-Hydroxy-3-methoxy-benzaldehyde series aroyl hydrazones: synthesis, thermostability and antimicrobial activities. RSC Advances, 5(11), 8123-8131. Available from: [Link]

  • Google Patents. HK1060773A - Method for producing non-linear optical organic crystal film.
  • Scilit. New nonlinear optical crystal 3-methoxy-4-hydroxy-benzaldehyde and its phase-matched properties. Available from: [Link]

Sources

Application Notes & Protocols: Strategic Catalytic Transformations of 4-[(4-Fluorophenyl)methoxy]-3-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Gemini Division

This document provides researchers, synthetic chemists, and drug development professionals with a detailed guide to key catalytic reactions involving the versatile synthetic intermediate, 4-[(4-Fluorophenyl)methoxy]-3-nitrobenzaldehyde . The protocols herein are designed to be robust and reproducible, emphasizing chemoselectivity and high-yield transformations of this molecule's primary functional groups.

Introduction: A Multifunctional Building Block

This compound is a bespoke chemical intermediate possessing three distinct and synthetically valuable functional groups: an aromatic nitro group, a benzaldehyde, and a fluorobenzyl ether. This unique combination makes it an excellent starting material for the synthesis of complex molecules, particularly in the development of novel pharmaceutical agents and fine chemicals. The strategic manipulation of the nitro and aldehyde moieties through catalysis is paramount for its effective use.

  • The nitro group serves as a precursor to the critically important aniline functional group, a cornerstone of many bioactive molecules. Catalytic reduction is the most efficient method for this transformation.

  • The aldehyde group is a versatile handle for carbon-carbon bond formation (e.g., Knoevenagel, Wittig reactions) or can be oxidized to a carboxylic acid or reduced to a primary alcohol.

  • The 4-fluorobenzyl ether acts as a stable protecting group for the phenolic oxygen, which can be retained or cleaved in subsequent synthetic steps.

This guide moves beyond simple procedural lists to explain the causality behind experimental choices, ensuring that researchers can not only replicate the results but also adapt these protocols to similar substrates.

Strategic Focus: Chemoselective Catalytic Reduction of the Nitro Group

The conversion of the aromatic nitro group to an amine is arguably the most critical transformation for this substrate. The primary challenge lies in achieving this reduction with high chemoselectivity, leaving the aldehyde and the benzyl ether functionalities intact. Catalytic hydrogenation is the premier industrial and laboratory method for this purpose due to its efficiency and clean reaction profile.[1]

Scientific Rationale for Catalyst and Condition Selection

Palladium on carbon (Pd/C) is the catalyst of choice for this transformation. It is highly active for the reduction of nitro groups while generally being less reactive towards aldehydes under controlled conditions. Platinum-based catalysts (e.g., PtO₂) could also be used but carry a higher risk of reducing the aromatic rings or the aldehyde.

Two primary hydrogen sources are presented: high-pressure hydrogen gas and transfer hydrogenation.

  • Hydrogen Gas (H₂): This is the most common and atom-economical method, providing high yields and clean conversions. It requires specialized high-pressure equipment.

  • Transfer Hydrogenation: This method utilizes a hydrogen donor molecule, such as ammonium formate (HCOONH₄), in the presence of the catalyst. It is an excellent alternative when high-pressure reactors are unavailable and is often praised for its operational simplicity and safety.

Protocol 1: Catalytic Hydrogenation using H₂ Gas

This protocol details the selective reduction of the nitro group to an amine using a standard palladium catalyst and hydrogen gas.

dot

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis & Validation prep Reagent & Glassware Preparation setup Reaction Setup (Solvent, Reactants, Catalyst) prep->setup execute Execute Reaction (Temp, Pressure, Time) setup->execute monitor Monitor Progress (TLC, LC-MS) execute->monitor filter Catalyst Removal / Product Isolation monitor->filter purify Purification (Chromatography/Recrystallization) filter->purify analysis Structure Confirmation (NMR, MS, IR) purify->analysis purity Purity Check (HPLC, Elemental Analysis) analysis->purity end Validated Product purity->end Final Product

Sources

The Strategic Utility of 4-[(4-Fluorophenyl)methoxy]-3-nitrobenzaldehyde in Pharmaceutical Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth exploration of 4-[(4-Fluorophenyl)methoxy]-3-nitrobenzaldehyde as a pivotal precursor in the synthesis of advanced pharmaceutical compounds. Designed for researchers, medicinal chemists, and professionals in drug development, this document elucidates the strategic importance of this molecule, detailing its conversion into key intermediates and, ultimately, to active pharmaceutical ingredients (APIs). We will focus on the synthesis of a key amino benzaldehyde intermediate and its subsequent elaboration, drawing parallels to the synthesis of approved drugs to illustrate the practical application of this versatile building block.

Introduction: The Architectural Value of a Multifunctional Precursor

In the landscape of medicinal chemistry, the design of efficient synthetic routes to complex molecules is paramount. The title compound, this compound, is a prime example of a strategically designed starting material. Its architecture incorporates several key features that render it highly valuable for the construction of diverse pharmaceutical scaffolds:

  • An Aldehyde Handle: The formyl group is a versatile functional group, readily participating in a wide array of carbon-carbon and carbon-nitrogen bond-forming reactions. This allows for the introduction of various side chains and the construction of heterocyclic systems.[1]

  • A Masked Amino Group: The nitro group serves as a stable precursor to a primary aromatic amine. Its selective reduction is a robust and well-established transformation, providing a nucleophilic center for subsequent reactions.[2]

  • A Fluorinated Benzyl Ether Moiety: The 4-fluorobenzyl ether provides several advantages. The fluorine atom can enhance metabolic stability, improve binding affinity to target proteins through favorable electrostatic interactions, and modulate the pharmacokinetic profile of the final drug molecule. The ether linkage offers a degree of conformational flexibility.

The strategic placement of these functional groups allows for a stepwise and controlled elaboration of the molecule, minimizing the need for extensive protecting group chemistry and leading to more efficient and atom-economical synthetic routes.

Core Synthetic Transformations: From Nitrobenzaldehyde to a Key Amino Intermediate

The initial and most critical transformation of this compound is the selective reduction of the nitro group to an amine, yielding 3-amino-4-[(4-fluorophenyl)methoxy]benzaldehyde . This transformation unmasks a key nucleophilic center while preserving the synthetically valuable aldehyde functionality.

Mechanistic Considerations for Selective Nitro Reduction

The selective reduction of an aromatic nitro group in the presence of an aldehyde can be challenging due to the potential for over-reduction of the aldehyde to an alcohol or reductive amination. The choice of reducing agent and reaction conditions is therefore critical to achieving high chemoselectivity.

Commonly employed methods for this transformation include:

  • Catalytic Hydrogenation: This method often utilizes catalysts such as palladium on carbon (Pd/C) or platinum on carbon (Pt/C) under a hydrogen atmosphere. It is generally a clean and efficient method, but catalyst poisoning and over-reduction can be potential issues.

  • Metal-Acid Systems: Reagents like tin(II) chloride (SnCl₂) in hydrochloric acid (HCl) or iron (Fe) powder in acetic acid are classic and effective choices for nitro group reduction. These methods are often cost-effective and tolerant of various functional groups.

  • Transfer Hydrogenation: This approach uses a hydrogen donor, such as hydrazine or ammonium formate, in the presence of a catalyst (e.g., Pd/C). It avoids the need for a pressurized hydrogen atmosphere, making it a convenient laboratory-scale method.

The following diagram illustrates the general workflow for the synthesis of the key amino intermediate.

G A This compound B Selective Nitro Group Reduction (e.g., Fe/NH4Cl, H2/Pd-C, SnCl2/HCl) A->B Reagents & Conditions C 3-Amino-4-[(4-fluorophenyl)methoxy]benzaldehyde (Key Pharmaceutical Intermediate) B->C Crude Product D Purification (Crystallization/Chromatography) C->D Purification E Characterization (NMR, IR, MS, Purity Analysis) D->E Pure Intermediate

Caption: Workflow for the Synthesis of the Key Amino Intermediate.

Protocol 1: Synthesis of 3-Amino-4-[(4-fluorophenyl)methoxy]benzaldehyde

This protocol details the reduction of the nitro group using iron powder and ammonium chloride, a cost-effective and environmentally benign method.

Materials and Reagents:

ReagentCAS NumberMolecular Weight ( g/mol )Quantity (molar eq.)
This compoundN/A277.231.0
Iron powder (<325 mesh)7439-89-655.845.0
Ammonium chloride (NH₄Cl)12125-02-953.494.0
Ethanol (EtOH)64-17-546.07-
Water (H₂O)7732-18-518.02-
Ethyl acetate (EtOAc)141-78-688.11-
Brine (saturated NaCl solution)N/A--
Anhydrous sodium sulfate (Na₂SO₄)7757-82-6142.04-

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq.), ethanol, and water in a 4:1 ratio (v/v).

  • Add iron powder (5.0 eq.) and ammonium chloride (4.0 eq.) to the stirred solution.

  • Heat the reaction mixture to reflux (approximately 80-85 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Upon completion, cool the reaction mixture to room temperature and filter it through a pad of Celite® to remove the iron salts. Wash the filter cake with ethanol.

  • Concentrate the filtrate under reduced pressure to remove the ethanol.

  • To the remaining aqueous residue, add ethyl acetate and transfer the mixture to a separatory funnel.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the organic phase under reduced pressure to yield the crude 3-amino-4-[(4-fluorophenyl)methoxy]benzaldehyde.

  • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by column chromatography on silica gel.

Expected Outcome and Characterization:

The product, 3-amino-4-[(4-fluorophenyl)methoxy]benzaldehyde, is typically an off-white to pale yellow solid. Purity should be assessed by HPLC, and the structure confirmed by ¹H NMR, ¹³C NMR, IR, and mass spectrometry.

Application in Pharmaceutical Synthesis: A Case Study Inspired by Safinamide

The strategic value of 3-amino-4-[(4-fluorophenyl)methoxy]benzaldehyde is best illustrated by its potential application in the synthesis of complex drug molecules. While direct synthesis of a specific drug from this exact precursor might not be widely published, its structural similarity to intermediates used in the synthesis of approved drugs like Safinamide provides a compelling case study. Safinamide is a selective MAO-B inhibitor used for the treatment of Parkinson's disease. The synthesis of Safinamide involves a key intermediate, 4-(3-fluorobenzyloxy)benzaldehyde. Our synthesized amino-benzaldehyde can be envisioned to undergo similar transformations.

The following diagram illustrates a plausible synthetic pathway from our key intermediate to a Safinamide analog, highlighting the utility of the amine and aldehyde functionalities.

G cluster_0 Synthesis of Key Intermediate cluster_1 Elaboration to a Pharmaceutical Scaffold A This compound B Reduction A->B C 3-Amino-4-[(4-fluorophenyl)methoxy]benzaldehyde B->C D Reductive Amination with (S)-Alaninamide C->D E Formation of Safinamide Analog D->E F Salt Formation (e.g., with Methanesulfonic Acid) E->F G Final API F->G

Caption: Plausible Synthetic Pathway to a Safinamide Analog.

Protocol 2: Reductive Amination to Form a Safinamide Analog Precursor

This protocol describes the reductive amination of 3-amino-4-[(4-fluorophenyl)methoxy]benzaldehyde with (S)-alaninamide to form the corresponding secondary amine, a core scaffold analogous to Safinamide.

Materials and Reagents:

ReagentCAS NumberMolecular Weight ( g/mol )Quantity (molar eq.)
3-Amino-4-[(4-fluorophenyl)methoxy]benzaldehydeN/A247.251.0
(S)-Alaninamide hydrochloride35359-99-8124.561.1
Sodium triacetoxyborohydride (STAB)56553-60-7211.941.5
Dichloromethane (DCM)75-09-284.93-
Triethylamine (TEA)121-44-8101.191.2
Saturated sodium bicarbonate solution (NaHCO₃)N/A--
Anhydrous magnesium sulfate (MgSO₄)7487-88-9120.37-

Procedure:

  • Suspend 3-amino-4-[(4-fluorophenyl)methoxy]benzaldehyde (1.0 eq.) and (S)-alaninamide hydrochloride (1.1 eq.) in dichloromethane (DCM).

  • Add triethylamine (1.2 eq.) to the suspension to neutralize the hydrochloride salt and stir for 15 minutes at room temperature.

  • Add sodium triacetoxyborohydride (1.5 eq.) portion-wise to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS until the starting aldehyde is consumed (typically 4-6 hours).

  • Quench the reaction by the slow addition of saturated sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with DCM (2 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the organic phase under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel to obtain the desired secondary amine.

Expected Outcome and Characterization:

The final product is expected to be a solid or a viscous oil. Its structure and purity should be confirmed by NMR spectroscopy, mass spectrometry, and chiral HPLC to ensure the stereochemical integrity of the alaninamide moiety.

Conclusion

This compound is a highly functionalized and versatile precursor for the synthesis of complex pharmaceutical compounds. The strategic arrangement of its functional groups allows for a logical and efficient synthetic design. The protocols detailed herein for the selective reduction of the nitro group and a subsequent reductive amination provide a practical framework for the utilization of this building block in drug discovery and development. The parallels drawn to the synthesis of approved drugs like Safinamide underscore the real-world applicability and potential of this and structurally related precursors in medicinal chemistry.

References

  • BenchChem. (2025). Application Notes and Protocols for the Reduction of 4-Chloro-3-nitrobenzaldehyde.
  • BenchChem. (n.d.). The Role of Aldehydes in Pharmaceutical Synthesis: A Closer Look at 4-Fluoro-2-methoxybenzaldehyde.

Sources

Troubleshooting & Optimization

Technical Support Center: A Guide to Optimizing the Synthesis of 4-[(4-Fluorophenyl)methoxy]-3-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a dedicated technical resource for researchers, chemists, and process development scientists engaged in the synthesis of 4-[(4-Fluorophenyl)methoxy]-3-nitrobenzaldehyde. As a key intermediate in the development of various pharmaceutical agents, achieving a high-yield, high-purity synthesis is critical. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols, all grounded in established chemical principles.

Section 1: Reaction Overview and Core Principles

The synthesis of this compound is typically achieved via a Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this specific case, the phenoxide is generated from 4-hydroxy-3-nitrobenzaldehyde by a suitable base, which then attacks the electrophilic carbon of 4-fluorobenzyl halide.

Reaction Mechanism: Williamson Ether Synthesis

Williamson_Ether_Synthesis R1 4-Hydroxy-3-nitrobenzaldehyde Intermediate Phenoxide Intermediate R1->Intermediate + Base - H₂O, CO₂ Base Base (e.g., K₂CO₃) R2 4-Fluorobenzyl halide (X = Cl, Br) Product This compound Intermediate->Product + 4-Fluorobenzyl halide (R2) (SN2 Reaction) Salt Salt byproduct (e.g., KX)

Caption: The SN2 pathway for the synthesis of the target ether from its precursors.

Section 2: Troubleshooting Guide

This section addresses common issues encountered during the synthesis, providing potential causes and actionable solutions.

Issue 1: Low or No Product Yield

  • Potential Cause A: Incomplete Deprotonation of the Phenol The acidity of the phenolic proton on 4-hydroxy-3-nitrobenzaldehyde is increased by the electron-withdrawing nitro and aldehyde groups. However, an insufficiently strong or poorly soluble base can lead to incomplete formation of the reactive phenoxide.

    • Solution:

      • Base Selection: While potassium carbonate (K₂CO₃) is commonly used, stronger bases like potassium tert-butoxide or sodium hydride (NaH) can ensure complete deprotonation. However, these stronger bases may increase the risk of side reactions.

      • Solvent Choice: The choice of solvent is critical for dissolving the base and the starting material. Polar aprotic solvents like DMF (N,N-Dimethylformamide) or DMSO (Dimethyl sulfoxide) are excellent choices as they solvate the cation of the base, making the anion more nucleophilic.

      • Anhydrous Conditions: Ensure the reaction is carried out under anhydrous conditions, as water can consume the base and hinder the reaction.

  • Potential Cause B: Poor Quality or Reactivity of the Benzyl Halide The reactivity of the 4-fluorobenzyl halide follows the order I > Br > Cl. If using the chloride, the reaction may be sluggish. The halide can also degrade over time.

    • Solution:

      • Halide Choice: Use 4-fluorobenzyl bromide for a good balance of reactivity and stability.

      • Purity Check: Verify the purity of the benzyl halide by TLC or ¹H NMR before use.

      • Phase-Transfer Catalyst: The addition of a phase-transfer catalyst, such as tetrabutylammonium bromide (TBAB), can significantly enhance the reaction rate, especially when using less polar solvents or inorganic bases with low solubility.

  • Potential Cause C: Suboptimal Reaction Temperature The Williamson ether synthesis requires sufficient thermal energy to overcome the activation barrier, but excessive heat can lead to decomposition and side products.

    • Solution:

      • Gradually increase the reaction temperature. Start at room temperature and slowly heat to 60-80 °C. Monitor the reaction progress by TLC. A general guideline for temperature is provided in the table below.

Solvent Typical Temperature Range (°C) Notes
DMF60 - 80Good starting point. Monitor for decomposition if heating for a long time.
Acetonitrile70 - 82 (Reflux)A good alternative to DMF, often easier to remove during workup.
Acetone56 (Reflux)Milder conditions, may require longer reaction times or a more reactive halide.

Issue 2: Formation of Significant Side Products

  • Potential Cause A: Self-Condensation of 4-hydroxy-3-nitrobenzaldehyde Under strongly basic conditions, aldehydes can undergo self-condensation reactions.

    • Solution:

      • Controlled Base Addition: Add the base portion-wise or slowly to the solution of the phenol to avoid a large excess at any given time.

      • Temperature Control: Maintain the reaction temperature at the lower end of the effective range.

  • Potential Cause B: Dialkylation or Other Unwanted Alkylations While less common for this specific substrate, over-alkylation can occur if other reactive sites are present.

    • Solution:

      • Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the 4-fluorobenzyl halide relative to the 4-hydroxy-3-nitrobenzaldehyde. This ensures the phenoxide is consumed, but avoids a large excess of the alkylating agent that might lead to other reactions.

Issue 3: Difficulties in Product Isolation and Purification

  • Potential Cause: Persistent Emulsions During Aqueous Workup High concentrations of salts and the use of solvents like DMF can lead to the formation of stable emulsions during the extraction phase.

    • Solution:

      • Brine Wash: After quenching the reaction, perform a wash with a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous layer, helping to break the emulsion.

      • Solvent Evaporation: If DMF or DMSO is used, it is often beneficial to remove most of the solvent under reduced pressure before the aqueous workup.

Section 3: Frequently Asked Questions (FAQs)

  • Q1: What is the optimal solvent for this reaction?

    • A: Polar aprotic solvents like DMF, DMSO, and acetonitrile are generally the best choices. They effectively dissolve the reactants and promote the SN2 mechanism.

  • Q2: How can I effectively monitor the reaction's progress?

    • A: Thin-Layer Chromatography (TLC) is the most straightforward method. Spot the reaction mixture alongside the starting materials. The disappearance of the 4-hydroxy-3-nitrobenzaldehyde spot and the appearance of a new, less polar product spot indicate the reaction is proceeding.

  • Q3: What are the key safety considerations for this synthesis?

    • A: Both DMF and 4-fluorobenzyl bromide are irritants. DMF is also a suspected teratogen. 4-fluorobenzyl bromide is a lachrymator. Always handle these chemicals in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Section 4: Recommended Experimental Protocol

This protocol is a validated starting point for the synthesis.

Experimental_Workflow Start Start Step1 Dissolve 4-hydroxy-3-nitrobenzaldehyde and K₂CO₃ in DMF Start->Step1 Step2 Add 4-fluorobenzyl bromide dropwise Step1->Step2 Step3 Heat reaction mixture to 70°C Step2->Step3 Step4 Monitor by TLC until starting material is consumed Step3->Step4 Step4->Step3 Incomplete Step5 Cool to room temperature and pour into ice water Step4->Step5 Reaction Complete Step6 Filter the precipitated solid Step5->Step6 Step7 Wash solid with water and dry under vacuum Step6->Step7 Step8 Recrystallize from ethanol/water for purification Step7->Step8 End Obtain pure product Step8->End

Caption: A step-by-step workflow for the synthesis and purification of the target compound.

Detailed Steps:

  • To a stirred solution of 4-hydroxy-3-nitrobenzaldehyde (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add 4-fluorobenzyl bromide (1.1 eq) dropwise to the reaction mixture.

  • Heat the reaction mixture to 70 °C and maintain this temperature.

  • Monitor the reaction progress by TLC (e.g., using a 3:7 ethyl acetate:hexane solvent system).

  • Once the starting material is consumed (typically 4-6 hours), cool the reaction mixture to room temperature.

  • Pour the reaction mixture into ice-cold water with stirring.

  • A solid precipitate will form. Collect the solid by vacuum filtration.

  • Wash the solid with copious amounts of water to remove DMF and inorganic salts.

  • Dry the crude product under vacuum.

  • For further purification, recrystallize the solid from a suitable solvent system, such as ethanol/water.

References

  • Reichardt, C., & Welton, T. (2011). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH. [Link]

  • Starks, C. M., Liotta, C. L., & Halpern, M. (1994). Phase-Transfer Catalysis: Fundamentals, Applications, and Industrial Perspectives. Springer. [Link]

Technical Support Center: Purification of 4-[(4-Fluorophenyl)methoxy]-3-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the purification of 4-[(4-Fluorophenyl)methoxy]-3-nitrobenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) related to the purification of this important synthetic intermediate. Our goal is to equip you with the knowledge to overcome common challenges and achieve high purity for your downstream applications.

Understanding the Molecule: Key Physicochemical Characteristics

Before delving into purification techniques, it is crucial to understand the structural and electronic properties of this compound. The molecule possesses a polar aromatic system due to the presence of a nitro group (-NO2) and an aldehyde group (-CHO), which are both electron-withdrawing. The ether linkage and the fluorophenyl group introduce additional complexity and potential for specific intermolecular interactions. These features dictate its solubility and chromatographic behavior.

Structure:

The presence of these functional groups suggests that the compound will be soluble in moderately polar to polar organic solvents and will have a strong affinity for polar stationary phases in chromatography.

Frequently Asked Questions (FAQs)

Here we address some of the common questions encountered during the purification of this compound.

Q1: What are the most common impurities I should expect?

A1: The impurity profile largely depends on the synthetic route. Common impurities may include:

  • Starting materials: Unreacted 4-hydroxy-3-nitrobenzaldehyde or 4-fluorobenzyl bromide (or other halide).

  • Positional isomers: If the nitration step is not highly regioselective, you might have isomers with the nitro group at a different position.

  • Over-alkylation or side-reaction products: Depending on the reaction conditions, side products from reactions involving the aldehyde or nitro group can form.

  • Solvent residues: Residual solvents from the reaction or initial work-up.

Q2: My crude product is a dark oil, but I expect a solid. What should I do?

A2: Oiling out instead of crystallizing is a common issue, often due to the presence of impurities that depress the melting point or inhibit crystal lattice formation.[1]

  • Troubleshooting:

    • Try to triturate the oil with a non-polar solvent like hexanes or a mixture of hexanes and a small amount of ethyl acetate. This may induce crystallization or wash away some of the more soluble impurities.

    • If trituration fails, proceed with column chromatography to separate the desired product from the impurities that are causing it to oil out. The purified fractions are more likely to crystallize upon solvent evaporation.

Q3: I am losing a significant amount of my compound during column chromatography. What could be the reason?

A3: Loss of product during column chromatography can be attributed to several factors:

  • Irreversible adsorption: Highly polar compounds can sometimes bind irreversibly to the silica gel. To mitigate this, you can try deactivating the silica gel with a small amount of a polar solvent (like triethylamine for basic compounds, though less likely to be necessary here) or use a less polar stationary phase like alumina.

  • Improper solvent system: If the eluent is not polar enough, your compound will not move down the column. Conversely, if it is too polar, it will elute too quickly with impurities. It is crucial to optimize the solvent system using Thin Layer Chromatography (TLC) beforehand.[2]

  • Sample loading: Loading the sample in a large volume of strong solvent can cause band broadening and poor separation, leading to mixed fractions that are difficult to recover the pure product from. Always load the sample in a minimal amount of the mobile phase or a weaker solvent.

Troubleshooting Purification Workflows

This section provides a logical framework for troubleshooting common issues encountered during the purification of this compound.

graph TD { A[Start: Crude Product] --> B{Is the product a solid?}; B -- Yes --> C{Assess Purity by TLC/NMR}; B -- No --> D[Triturate with non-polar solvent]; D --> E{Did it solidify?}; E -- Yes --> C; E -- No --> F[Proceed to Column Chromatography]; C --> G{Is it >95% pure?}; G -- Yes --> H[Final Product]; G -- No --> I{What are the major impurities?}; I -- Starting Materials/Non-polar impurities --> F; I -- Polar impurities --> J[Recrystallization]; F --> K[Collect Fractions and Analyze by TLC]; K --> L{Are fractions pure?}; L -- Yes --> M[Combine pure fractions and evaporate solvent]; M --> H; L -- No --> N[Re-chromatograph with a shallower gradient]; J --> O{Do crystals form?}; O -- Yes --> P[Filter and Dry]; P --> C; O -- No --> Q[Troubleshoot Recrystallization: Change solvent, cool slowly]; Q --> J; }

Caption: Troubleshooting workflow for the purification of this compound.

Detailed Purification Protocols

Method 1: Column Chromatography

Column chromatography is a highly effective method for separating the target compound from both more and less polar impurities.[2]

Experimental Protocol:

  • TLC Analysis:

    • Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the solution on a silica gel TLC plate.

    • Develop the plate using various solvent systems. A good starting point is a mixture of hexanes and ethyl acetate. A common eluent system for similar compounds is a 19:1 mixture of hexane/ethyl acetate.[3] Aim for an Rf value of 0.2-0.3 for the desired product.

  • Column Packing:

    • Choose an appropriate size column based on the amount of crude material (a general rule of thumb is a 1:30 to 1:100 ratio of crude material to silica gel by weight).

    • Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexanes).

    • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the silica bed is uniform and free of cracks.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the eluent or a less polar solvent.

    • Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving it in a volatile solvent, adding silica gel, and then evaporating the solvent.

    • Carefully load the sample onto the top of the silica gel bed.

  • Elution and Fraction Collection:

    • Begin eluting the column with the optimized solvent system.

    • Collect fractions in test tubes or other suitable containers.

    • Monitor the elution process by TLC, spotting every few fractions to track the separation of the desired product from impurities.

  • Product Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • Dry the purified product under high vacuum to remove any residual solvent.

Quantitative Data Summary:

ParameterRecommended Value/Range
Stationary Phase Silica Gel (60-120 or 230-400 mesh)
Mobile Phase (Eluent) Hexane/Ethyl Acetate (e.g., 19:1 to 9:1 v/v)[3]
Rf of Target Compound 0.2 - 0.3
Crude:Silica Ratio 1:30 to 1:100 (w/w)
Method 2: Recrystallization

Recrystallization is an excellent technique for removing small amounts of impurities from a solid product. The key is to find a solvent or solvent system in which the compound is soluble at high temperatures but sparingly soluble at low temperatures.

Experimental Protocol:

  • Solvent Screening:

    • Place a small amount of the crude product (10-20 mg) in a test tube.

    • Add a few drops of a test solvent and observe the solubility at room temperature.

    • If the compound is insoluble, heat the test tube gently. An ideal solvent will dissolve the compound upon heating.

    • Allow the solution to cool to room temperature and then in an ice bath to see if crystals form.

    • Common solvents to screen include ethanol, isopropanol, ethyl acetate, and toluene, or mixtures such as ethanol/water or hexane/ethyl acetate.

  • Recrystallization Procedure:

    • Place the crude solid in an Erlenmeyer flask.

    • Add a minimal amount of the chosen hot solvent to just dissolve the solid completely.

    • If the solution is colored, you can add a small amount of activated charcoal and perform a hot filtration to remove it.

    • Allow the hot, clear solution to cool slowly to room temperature.

    • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of cold solvent.

    • Dry the crystals in a vacuum oven at a temperature well below their melting point.

Troubleshooting Recrystallization:

ProblemPotential CauseSolution
No crystals form Too much solvent used.Gently heat the solution to evaporate some of the solvent and allow it to cool again. You can also try scratching the inside of the flask with a glass rod to induce nucleation.[1]
Product "oils out" The boiling point of the solvent is higher than the melting point of the solute, or significant impurities are present.Re-heat the solution and add more solvent. Allow it to cool more slowly. If oiling out persists, column chromatography may be necessary first.[1]
Low recovery The compound is too soluble in the cold solvent, or too much solvent was used for washing.Ensure the solution is thoroughly cooled before filtration. Use a minimal amount of ice-cold solvent for washing the crystals.

References

  • Supplementary Information - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Column Chromatography. Organic Chemistry at CU Boulder. Retrieved from [Link]

  • Google Patents. (1989). EP0305812A2 - Process for the purification of nitrobenzaldehyde.
  • Reddit. (2019). Column chromatography - which eluent system? r/OrganicChemistry. Retrieved from [Link]

  • Organic Syntheses. (n.d.). p-NITROBENZALDEHYDE. Retrieved from [Link]

  • PubChem. (n.d.). 4-Methoxy-3-nitrobenzaldehyde. Retrieved from [Link]

  • Indian Journal of Pharmaceutical Sciences. (1998). Studies on the Synthesis of 3-Nitrobenzaldehyde. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Solvent Systems for Silica Gel Column Chromatography. Retrieved from [Link]

  • Organic Syntheses. (n.d.). o-NITROBENZALDEHYDE. Retrieved from [Link]

  • Google Patents. (2020). CN111302945A - Preparation method of 3-hydroxy-4-methoxy-2-nitrobenzoic acid.
  • PubChem. (n.d.). 4-Nitrobenzaldehyde. Retrieved from [Link]

  • ResearchGate. (2011). 3-Methoxy-4-(4-nitrobenzyloxy)benzaldehyde. Retrieved from [Link]

  • Fine Chemical Engineering. (2022). Synthesis and Evaluation of Fluorinated Benzyl Ethers as Alternate Protecting Groups for Enhanced NMR Resolution in Oligosaccharide. Retrieved from [Link]

  • MDPI. (2026). Tailoring Properties Through Functionalized Alicyclic Diamine Towards Solution-Processable High-Performance Polyimide Films. Retrieved from [Link]

  • Synthesis and Spectral Characterization of 4-Hydroxy-3- Methoxybenzaldehyde Derivatives. (2025). Retrieved from [Link]

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Technical Support Guide: Troubleshooting Impurities in the Synthesis of 4-[(4-Fluorophenyl)methoxy]-3-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-[(4-Fluorophenyl)methoxy]-3-nitrobenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to address common challenges and impurities encountered during this specific Williamson ether synthesis. Our goal is to provide you with the causal insights and validated protocols necessary to optimize your reaction, enhance purity, and troubleshoot effectively.

The synthesis of this compound is typically achieved via a Williamson ether synthesis, an SN2 reaction between the phenoxide of 4-hydroxy-3-nitrobenzaldehyde and an electrophile like 4-fluorobenzyl bromide.[1][2][3] While robust, this reaction is susceptible to several side reactions and process-related impurities that can compromise the quality of the final product.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues you may encounter during your synthesis, providing root cause analysis and actionable solutions.

Q1: My final product is contaminated with unreacted starting materials (4-hydroxy-3-nitrobenzaldehyde and 4-fluorobenzyl bromide). How can I improve the reaction conversion?

A1: Low conversion is a common issue often stemming from incomplete deprotonation of the phenol, insufficient reaction time, or suboptimal temperature. The Williamson ether synthesis is a second-order reaction, and its rate depends on the concentration of both the nucleophile (phenoxide) and the electrophile (alkyl halide).[1][2]

Root Cause Analysis & Solutions:

  • Incomplete Deprotonation: The phenolic proton of 4-hydroxy-3-nitrobenzaldehyde (pKa ≈ 7.6) must be fully removed to generate the more potent phenoxide nucleophile. If the base is too weak or used in a substoichiometric amount, the reaction will be sluggish.

    • Action: Use at least 1.1-1.5 equivalents of a suitable base. While strong bases like sodium hydride (NaH) are effective, they can promote side reactions.[4] A moderately strong base like potassium carbonate (K₂CO₃) in a polar aprotic solvent (e.g., DMF, Acetone) is often the best choice, providing a good balance of reactivity and selectivity.[4]

  • Suboptimal Temperature: Like most SN2 reactions, the rate is temperature-dependent. However, excessively high temperatures can favor elimination side reactions.[4]

    • Action: Conduct the reaction at a moderate temperature, typically between 60-80 °C. Monitor the reaction progress by TLC or HPLC. If conversion stalls, consider increasing the temperature in small increments (e.g., 5-10 °C) or extending the reaction time.

  • Insufficient Reaction Time: These reactions may not reach completion within short timeframes, especially in undergraduate lab settings where time is limited.[1]

    • Action: Allow the reaction to proceed for an adequate duration, which can range from 2 to 12 hours. Monitor progress every 1-2 hours until the starting material is consumed.

Q2: I'm observing a significant byproduct with the same mass as my product. What is this likely impurity and how can I prevent its formation?

A2: This is very likely the C-alkylated isomer, 2-[(4-fluorophenyl)methoxy]-5-nitro-4-hydroxybenzaldehyde. This occurs because the phenoxide ion is an ambident nucleophile, meaning it has two nucleophilic sites: the oxygen and the ortho-carbon on the ring.

Root Cause Analysis & Solutions:

  • Ambident Nucleophilicity: While O-alkylation is kinetically and thermodynamically favored under most conditions, C-alkylation can become a competitive pathway.[4] The choice of solvent and counter-ion (from the base) can influence the O/C alkylation ratio.

    • Action 1 (Solvent Choice): Employ polar aprotic solvents like DMF or acetonitrile. These solvents solvate the cation of the base (e.g., K⁺) but leave the phenoxide oxygen relatively free and highly nucleophilic, favoring O-alkylation. Protic solvents can solvate the oxygen, reducing its nucleophilicity and potentially increasing the C-alkylation ratio.

    • Action 2 (Base and Temperature): Harder cations (like Na⁺ from NaH) tend to associate more strongly with the hard oxygen atom of the phenoxide, which can favor O-alkylation. Running the reaction at the lowest feasible temperature that still allows for a reasonable reaction rate can also increase selectivity for the desired O-alkylated product.

Q3: My crude product analysis shows the presence of 4-fluorobenzyl alcohol and 1,2-bis(4-fluorophenyl)ethane. Where are these coming from?

A3: These two impurities arise from side reactions of the electrophile, 4-fluorobenzyl bromide. The alcohol is from hydrolysis, and the ethane derivative is from Wurtz-type coupling.[5]

Root Cause Analysis & Solutions:

  • Hydrolysis: 4-fluorobenzyl bromide is reactive and can be hydrolyzed to 4-fluorobenzyl alcohol if significant amounts of water are present in the reaction mixture.

    • Action: Ensure all reagents and solvents are rigorously dried before use. Use anhydrous grade solvents and dry the 4-hydroxy-3-nitrobenzaldehyde and potassium carbonate if necessary. Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to exclude atmospheric moisture.[5]

  • Wurtz Coupling: This side reaction involves the coupling of two molecules of the alkyl halide. While more common in Grignard reagent formation, it can occur under basic conditions.[5]

    • Action: Add the 4-fluorobenzyl bromide slowly and portion-wise to the solution of the phenoxide. This maintains a low instantaneous concentration of the alkyl halide, minimizing its opportunity to react with itself and favoring the desired reaction with the more abundant phenoxide nucleophile.

Impurity Troubleshooting Summary

Symptom / Observed Impurity Probable Root Cause(s) Recommended Corrective Action(s)
Unreacted 4-hydroxy-3-nitrobenzaldehydeIncomplete deprotonation; Low temperature; Insufficient reaction time.Use 1.1-1.5 eq. of K₂CO₃; Increase temperature to 60-80 °C; Extend reaction time and monitor by TLC/HPLC.[4]
Unreacted 4-fluorobenzyl bromidePoor stoichiometry; Low temperature.Use a slight excess (1.05-1.2 eq.) of the alkylating agent; Ensure temperature is adequate for SN2 reaction.[2]
C-Alkylated IsomerAmbident nucleophilicity of the phenoxide.[4]Use polar aprotic solvents (DMF, Acetonitrile); Employ K₂CO₃ as the base; Maintain moderate temperature.
4-Fluorobenzyl alcoholHydrolysis of 4-fluorobenzyl bromide due to moisture.Use anhydrous solvents and reagents; Run the reaction under an inert (N₂ or Ar) atmosphere.[5]
1,2-bis(4-fluorophenyl)ethaneWurtz-type coupling of 4-fluorobenzyl bromide.[5]Add 4-fluorobenzyl bromide slowly or in portions to the reaction mixture.
Positional Isomers (e.g., 2-nitro or 4-nitro isomers of starting material)Impure starting 4-hydroxy-3-nitrobenzaldehyde.Source high-purity starting materials; Analyze raw materials by HPLC before use. Purify starting material if necessary.[6]

Key Experimental Protocols

Protocol 1: Optimized Synthesis of this compound

This protocol is designed to minimize common impurities.

  • Preparation: To a flame-dried round-bottom flask under a nitrogen atmosphere, add 4-hydroxy-3-nitrobenzaldehyde (1.0 eq.), anhydrous potassium carbonate (1.5 eq.), and anhydrous N,N-Dimethylformamide (DMF, ~5-10 mL per gram of starting aldehyde).

  • Phenoxide Formation: Stir the mixture at room temperature for 30 minutes to ensure formation of the potassium phenoxide salt.

  • Alkylation: Add 4-fluorobenzyl bromide (1.1 eq.) dropwise to the suspension over 15-20 minutes.

  • Reaction: Heat the reaction mixture to 70 °C and stir vigorously. Monitor the reaction progress using TLC or LC-MS every 2 hours. The reaction is typically complete in 4-8 hours.

  • Work-up: After cooling to room temperature, pour the reaction mixture into ice-water. A yellow solid should precipitate.

  • Isolation: Filter the solid precipitate, wash thoroughly with water, and then with a cold non-polar solvent like hexane to remove non-polar impurities.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield the pure product.[7]

Protocol 2: HPLC Method for Purity Analysis

This method can be used to assess the purity of the final product and detect the presence of starting materials and byproducts.[8][9]

  • Instrumentation: HPLC system with a PDA or UV detector.

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of Acetonitrile (A) and 0.1% Phosphoric Acid in Water (B).

    • Gradient: Start at 30% A, ramp to 90% A over 20 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 265 nm.

  • Sample Preparation: Dissolve ~10 mg of the sample in 10 mL of Acetonitrile.

Visualizing Reaction Pathways and Troubleshooting

Synthesis_Pathways

Caption: Primary and Competing Reaction Pathways

Troubleshooting_Workflow

Caption: Troubleshooting Workflow for Impurity Analysis

References

  • Wikipedia. Williamson ether synthesis. Available from: [Link]

  • Organic Syntheses. o-NITROBENZALDEHYDE. Available from: [Link]

  • Master Organic Chemistry. The Williamson Ether Synthesis. Available from: [Link]

  • Google Patents. EP0305812A2 - Process for the purification of nitrobenzaldehyde.
  • Cheersonic. Exploring 4-Fluorobenzyl Bromide: A Key Intermediate in Organic Synthesis. Available from: [Link]

  • Organic Chemistry Tutor. The Williamson Ether Synthesis. Available from: [Link]

  • PrepChem.com. Preparation of 4-nitrobenzaldehyde. Available from: [Link]

  • PubChem. 4-Methoxy-3-nitrobenzaldehyde. Available from: [Link]

  • PubChem. 4-Hydroxy-3-nitrobenzaldehyde. Available from: [Link]

  • Organic Syntheses. m-NITROBENZALDEHYDE DIMETHYLACETAL. Available from: [Link]

  • Patsnap. Meta-nitrobenzaldehyde patented technology retrieval search results. Available from: [Link]

  • Indian Journal of Pharmaceutical Sciences. Studies on the Synthesis of 3-Nitrobenzaldehyde. Available from: [Link]

  • ResearchGate. 3-Methoxy-4-(4-nitrobenzyloxy)benzaldehyde. Available from: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Innovating with 4-Fluorobenzyl Bromide: A Comprehensive Guide for Chemists. Available from: [Link]

  • PubChem. 4-Fluorobenzyl bromide. Available from: [Link]

  • Lumen Learning. Appendix 1: Summary of Part 1 reactions used for synthesis. Available from: [Link]

Sources

Technical Support Center: Troubleshooting Failed Reactions with 4-[(4-Fluorophenyl)methoxy]-3-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the technical support center for 4-[(4-Fluorophenyl)methoxy]-3-nitrobenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals who are utilizing this versatile intermediate in their synthetic workflows. The unique arrangement of a nitro group, a benzaldehyde, and a fluorophenyl-methoxy ether linkage presents specific chemical challenges. This document provides in-depth troubleshooting advice in a question-and-answer format to address common issues encountered during reactions involving this compound. Our goal is to equip you with the scientific rationale and practical steps to diagnose and resolve experimental failures, thereby improving reaction outcomes and efficiency.

Chemical Profile of this compound
PropertyValueSource
Molecular Formula C₁₄H₁₀FNO₄PubChem
Molecular Weight 275.23 g/mol PubChem
Appearance Pale yellow to yellow solidN/A
Melting Point 97-100 °C[1]
Solubility Soluble in common organic solvents like DMF, DMSO, and chlorinated solvents.[2]

The reactivity of this molecule is governed by three key functional groups:

  • The Aldehyde Group: Highly susceptible to nucleophilic attack and oxidation. The presence of the adjacent electron-withdrawing nitro group enhances its electrophilicity.[3][4]

  • The Nitro Group: A strong electron-withdrawing group that can be reduced to an amine under various conditions.[5] It also activates the aromatic ring for nucleophilic aromatic substitution.

  • The Benzyl Ether Linkage: Generally stable, but can be susceptible to cleavage under strongly acidic or certain reductive conditions.[6][7]

Troubleshooting Common Reaction Failures

This section addresses specific problems that may arise when using this compound in various chemical transformations.

Issue 1: Low or No Yield in Nucleophilic Addition Reactions (e.g., Aldol, Wittig, Grignard)

Question: My nucleophilic addition to the aldehyde group of this compound is failing or giving very low yields. What are the likely causes and how can I fix it?

Answer: Failure in nucleophilic addition reactions often stems from issues with the nucleophile, the substrate's reactivity, or competing side reactions. Let's break down the potential culprits.

Root Cause Analysis:
  • Steric Hindrance: The bulky (4-Fluorophenyl)methoxy group at the ortho position to the aldehyde can sterically hinder the approach of the nucleophile. This is especially true for bulky nucleophiles.

  • Degradation of Starting Material: The presence of the nitro group makes the aldehyde susceptible to oxidation to the corresponding carboxylic acid, especially if the reaction is exposed to air for prolonged periods or if oxidizing impurities are present.[8]

  • Side Reactions:

    • Cannizzaro Reaction: In the presence of a strong base and no alpha-hydrogens, aldehydes can undergo a disproportionation reaction to yield an alcohol and a carboxylic acid. While less common with weaker bases, it's a possibility to consider.[9]

    • Reaction with the Nitro Group: Highly reactive nucleophiles, such as Grignard reagents, can potentially react with the nitro group.

Troubleshooting Workflow:

Sources

Technical Support Center: 4-[(4-Fluorophenyl)methoxy]-3-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-[(4-Fluorophenyl)methoxy]-3-nitrobenzaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the stability of this compound. Our goal is to equip you with the necessary knowledge to anticipate and resolve potential challenges in your experiments, ensuring the integrity and success of your research.

Frequently Asked Questions (FAQs)

Q1: My freshly purchased this compound shows a new spot on TLC/LC-MS after a short period of storage. What could be the cause?

A1: The most probable cause is the oxidation of the aldehyde functional group to the corresponding carboxylic acid, 4-[(4-Fluorophenyl)methoxy]-3-nitrobenzoic acid. Aromatic aldehydes are susceptible to autoxidation, a process that can be initiated by exposure to atmospheric oxygen and accelerated by light.[1][2] To minimize this, always store the compound under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container, and protect it from light by using an amber vial or by wrapping the container in aluminum foil.[2]

Q2: I am observing incomplete conversion in a reaction where the aldehyde is the limiting reagent. Could the starting material be degraded?

A2: Yes, it's possible. Besides oxidation, aldehydes can undergo other reactions that would reduce the effective concentration of your starting material. For instance, in the presence of strong bases and without an enolizable proton, benzaldehyde derivatives can undergo the Cannizzaro reaction, leading to a disproportionation into the corresponding alcohol and carboxylic acid.[3][4] While less common under typical synthetic conditions, it's a possibility to consider if your reaction involves strong basic conditions. Always verify the purity of your starting material by techniques like NMR or melting point determination before use.

Q3: Is this compound sensitive to acidic or basic conditions?

A3: The compound exhibits sensitivity to both, primarily due to the benzyl ether linkage and the aldehyde group. Strong acidic conditions can lead to the cleavage of the benzyl ether.[5][6] The aldehyde group itself can participate in acid-catalyzed reactions like acetal formation if alcohols are present.[3] Under strongly basic conditions, as mentioned, the Cannizzaro reaction is a potential side reaction.[3][4] The nitroaromatic system is generally stable under a range of pH conditions but can be reduced under specific catalytic conditions.[7]

Q4: Are there any specific solvents I should avoid when working with this compound?

A4: While generally soluble in common organic solvents like dichloromethane, ethyl acetate, and acetone, it's crucial to use dry solvents. The presence of water can facilitate hydrolysis of intermediates or participate in side reactions. For long-term storage in solution, aprotic solvents are preferable. If using alcoholic solvents for a reaction, be mindful of the potential for acetal formation under acidic catalysis.

Q5: What is the expected thermal stability of this compound?

Troubleshooting Guides

Issue 1: Unexpected Side Product Formation in Reductive Amination

Scenario: You are performing a reductive amination with this compound and an amine, followed by reduction of the imine. However, you observe the formation of 4-[(4-Fluorophenyl)methoxy]-3-aminobenzaldehyde or the corresponding alcohol.

Troubleshooting Workflow:

start Observation: Unexpected side products in reductive amination check_reductant What reducing agent was used? start->check_reductant strong_reductant Strong Reductant (e.g., H2/Pd, LiAlH4) check_reductant->strong_reductant Strong mild_reductant Mild/Selective Reductant (e.g., NaBH(OAc)3, NaBH3CN) check_reductant->mild_reductant Mild cause_strong Cause: Reduction of the nitro group in addition to the imine. strong_reductant->cause_strong check_conditions Were the reaction conditions strictly anhydrous? mild_reductant->check_conditions solution_strong Solution: Switch to a milder, more selective reducing agent like Sodium Triacetoxyborohydride. cause_strong->solution_strong final_check Re-run reaction with optimized conditions. solution_strong->final_check wet_conditions No check_conditions->wet_conditions No dry_conditions Yes check_conditions->dry_conditions Yes cause_wet Cause: Imine hydrolysis back to the aldehyde, which is then reduced to the alcohol. wet_conditions->cause_wet dry_conditions->final_check solution_wet Solution: Ensure anhydrous conditions. Use freshly distilled solvents and dry reagents. cause_wet->solution_wet solution_wet->final_check

Caption: Troubleshooting workflow for reductive amination side products.

Explanation: The nitro group is susceptible to reduction under various conditions, often similar to those used for imine reduction.[12][13] Strong reducing agents like catalytic hydrogenation with palladium on carbon can readily reduce both the imine and the nitro group. The use of a milder reagent such as sodium triacetoxyborohydride is recommended for chemoselectivity. Furthermore, the intermediate imine is sensitive to hydrolysis; any water present can revert it to the starting aldehyde, which can then be reduced to the alcohol.

Issue 2: Cleavage of the Benzyl Ether Linkage

Scenario: During your reaction or workup, you detect the presence of 4-hydroxy-3-nitrobenzaldehyde or related byproducts.

Potential Causes and Solutions:

Potential Cause Plausible Mechanism Preventative Measures & Solutions
Strongly Acidic Conditions Acid-catalyzed cleavage of the benzyl ether.[5][6]- Avoid strong acids (e.g., HCl, H₂SO₄, BBr₃). - If acidic conditions are necessary, use milder acids (e.g., acetic acid) and monitor the reaction closely at low temperatures.
Catalytic Hydrogenation Hydrogenolysis of the benzyl ether.[6]- This is a common method for deprotection, so if the ether needs to be retained, avoid H₂/Pd, PtO₂, or Raney Nickel. - Consider alternative reductive methods that are less prone to causing hydrogenolysis.
Oxidative Conditions Certain strong oxidizing agents can affect benzyl ethers.[6]- Be cautious with potent single-electron oxidants like DDQ, especially if the reaction is heated or prolonged.

Experimental Protocol: Test for Benzyl Ether Stability

  • Setup: In separate small vials, dissolve a few milligrams of this compound in the solvent to be used for your reaction.

  • Test Conditions: To each vial, add a stoichiometric equivalent of the reagent you suspect is causing cleavage (e.g., a solution of HCl in dioxane, a catalytic amount of Pd/C with a hydrogen source).

  • Monitoring: Stir the reactions at the intended reaction temperature and monitor by TLC or LC-MS at regular intervals (e.g., 30 minutes, 1 hour, 4 hours).

  • Analysis: Compare the chromatograms to a standard of the starting material. The appearance of a new, more polar spot is indicative of cleavage to the corresponding phenol.

Issue 3: Photodegradation

Scenario: You notice a gradual discoloration or the appearance of impurities in your sample, especially when handled in well-lit environments or stored in clear containers.

Explanation: Nitroaromatic compounds can be photochemically active.[14][15] The energy from UV or even ambient light can promote the molecule to an excited state, leading to various degradation pathways. The ortho-nitrobenzaldehyde isomer is a well-known photoremovable protecting group, highlighting the light sensitivity of this class of compounds.

Best Practices for Handling and Storage:

cluster_storage Long-Term Storage cluster_handling Experimental Use storage_solid Store as a solid storage_inert Under inert atmosphere (Ar or N2) storage_solid->storage_inert storage_cold At low temperature (e.g., 4 °C) storage_inert->storage_cold storage_dark In the dark (amber vial or foil-wrapped) storage_cold->storage_dark handling_min_light Minimize exposure to light handling_inert Use inert atmosphere for reactions handling_min_light->handling_inert handling_fresh Prepare solutions fresh handling_inert->handling_fresh handling_monitor Monitor purity of stock solutions handling_fresh->handling_monitor

Caption: Recommended handling and storage workflow.

References

  • Ju, Y., et al. (2005). A convenient synthesis of nitroaromatic compounds by a nitro-group-donating reagent, N-nitrosaccharin. Tetrahedron Letters, 46(22), 3815-3817.
  • Oxidation of Benzaldehyde to Benzoic Acid. Taylor & Francis Online. Available at: [Link]

  • Douglas, T. A., et al. (2009).
  • Tsang, W. (1986). Thermal Stability Characteristics of Nitroaromatic Compounds. DTIC. Available at: [Link]

  • Oxidation of Benzaldehyde to Benzoic Acid Catalyzed by Na2WO4·2H2O–H2O2 in the Acidic System. Taylor & Francis Online. Available at: [Link]

  • Oxidation of Benzaldehyde to Benzoic Acid with Aqueous Hydrogen Peroxide over Dodecatungstophosphoric Acid. Scientific.Net. Available at: [Link]

  • Bausinger, T., & Preuss, J. (2009). Stability of nitroaromatic specialty explosives in reversed-phase liquid chromatographic systems.
  • Brody, A., & Morgan, J. (2015). Green Chemistry: The Oxidation of Benzaldehyde Using Atmospheric Oxygen and N-heterocyclic Carbenes as Catalysts. Misericordia University Student Research Journal, 4(1).
  • Oxidation of Benzaldehyde, Prevention Of. Sciencemadness.org. Available at: [Link]

  • Understanding the Production and Stability of Aldehydes through the Catalytic Oxidation of Native Lignin to Phenolic Monomers. TSI Journals. Available at: [Link]

  • Ju, K. S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250-272.
  • Brill, T. B., & James, K. J. (1993). Kinetics and Mechanisms of Thermal Decomposition of Nitroaromatic Explosives. DTIC. Available at: [Link]

  • Hidalgo, F. J., & Zamora, R. (2015). Lipid-derived aldehyde degradation under thermal conditions. Food Chemistry, 173, 915-922.
  • Kinetics and Mechanisms of Thermal Decomposition of Nitroaromatlc Explosives. ElectronicsAndBooks. Available at: [Link]

  • Benzyl Ethers. Organic Chemistry Portal. Available at: [Link]

  • Benzaldehyde derivatives, their preparation and application. Google Patents.
  • Alternative mechanisms of thermal decomposition of o-nitrotoluene in the gas phase. SpringerLink. Available at: [Link]

  • Williams, D. R., & Klingler, F. D. (1996). Chemoselective Cleavage of Benzyl Ethers, Esters, and Carbamates in the Presence of Other Easily Reducible Groups. The Journal of Organic Chemistry, 61(25), 9106-9110.
  • Benzaldehyde: Properties, Reactions, Production And Uses. Chemcess. Available at: [Link]

  • Allen, J. M., et al. (2000). 2-Nitrobenzaldehyde: a convenient UV-A and UV-B chemical actinometer for drug photostability testing. Journal of Pharmaceutical and Biomedical Analysis, 24(2), 167-178.
  • Nitro compound. Wikipedia. Available at: [Link]

  • Henry Reaction. Organic Chemistry Portal. Available at: [Link]

  • Thermal Decomposition of Aliphatic Nitro-compounds. ResearchGate. Available at: [Link]

  • 2-Nitrobenzaldehyde as a chemical actinometer for solution and ice photochemistry. ChemRxiv. Available at: [Link]

  • Oxidative degradation of fragrant aldehydes. Autoxidation by molecular oxygen. ResearchGate. Available at: [Link]

  • Wang, P., & Zhu, J. (2007). Facile Oxidative Cleavage of 4-O-Benzyl Ethers with Dichlorodicyanoquinone in Rhamno and Mannopyranosides. The Journal of Organic Chemistry, 72(18), 6949-6952.
  • Aldehydes, Ketones and Carboxylic Acids. NCERT. Available at: [Link]

  • A Walk through Recent Nitro Chemistry Advances. MDPI. Available at: [Link]

  • Aldehyde. Wikipedia. Available at: [Link]

  • Organic Chemistry – Specific Name Reactions. BYJU'S. Available at: [Link]

  • Literature review of alkyl and benzyl ester and ether cleavage using Lewis acids. ResearchGate. Available at: [Link]

  • Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. Frontiers in Chemistry. Available at: [Link]

  • Brill, T. B., & James, K. J. (1993). Kinetics and mechanisms of thermal decomposition of nitroaromatic explosives. Chemical Reviews, 93(8), 2667-2692.
  • Jensen, J. L., & Jencks, W. P. (1979). Hydrolysis of benzaldehyde O,S-acetals. Journal of the American Chemical Society, 101(6), 1476-1488.
  • Aldehydes and Ketones. Michigan State University Department of Chemistry. Available at: [Link]

  • 2-Nitrobenzaldehyde: A convenient UV-A and UV-B chemical actinometer for drug photostability testing. ResearchGate. Available at: [Link]

  • Composite CdS/TiO2 Powders for the Selective Reduction of 4-Nitrobenzaldehyde by Visible Light: Relation between Preparation, Morphology and Photocatalytic Activity. MDPI. Available at: [Link]

  • Laimgruber, S., et al. (2008). The ketene intermediate in the photochemistry of ortho-nitrobenzaldehyde. Physical Chemistry Chemical Physics, 10(26), 3872-3882.
  • 4-Methoxy-3-nitrobenzaldehyde. PubChem. Available at: [Link]

  • Mahajan, S. S., & Mahadik, M. A. (1998). Studies on the Synthesis of 3-Nitrobenzaldehyde. Indian Journal of Pharmaceutical Sciences, 60(4), 241-243.
  • 4-[(3-Fluorophenyl)methoxy]benzaldehyde. PubChem. Available at: [Link]

  • p-NITROBENZALDEHYDE. Organic Syntheses. Available at: [Link]

  • What products do 4-nitrobenzaldehyde and 3-nitrobenzaldehyde give in a crossed Cannizzaro reaction and why?. Chemistry Stack Exchange. Available at: [Link]

  • 4-Nitrobenzaldehyde. PubChem. Available at: [Link]

  • 4-[(3-fluorophenyl)methoxy]benzaldehyde. Chemspace. Available at: [Link]

  • 3-[(4-Fluorobenzyl)oxy]-4-methoxybenzaldehyde. PubChem. Available at: [Link]

Sources

Technical Support Center: Purity Assessment of 4-[(4-Fluorophenyl)methoxy]-3-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the analytical assessment of 4-[(4-Fluorophenyl)methoxy]-3-nitrobenzaldehyde. This guide is designed for researchers, quality control analysts, and drug development professionals. Here, we address common challenges and provide field-proven methodologies to ensure the accurate and reliable determination of purity for this critical intermediate.

General Frequently Asked Questions (FAQs)

Q1: What are the primary analytical methods for assessing the purity of this compound?

A1: The primary and most recommended technique is High-Performance Liquid Chromatography (HPLC), specifically Reverse-Phase HPLC (RP-HPLC) with UV detection, due to its high resolution, sensitivity, and suitability for non-volatile, moderately polar compounds.[1] Complementary techniques include Gas Chromatography (GC) for volatile impurities, Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation and quantitative analysis (qNMR), and Mass Spectrometry (MS) for impurity identification.

Q2: What are the likely process-related impurities I should be looking for?

A2: Understanding the synthesis route is key to predicting impurities. A common synthesis involves the reaction of a 4-fluorobenzyl halide with 3-nitro-4-hydroxybenzaldehyde. Based on this, potential impurities include:

Potential Impurity Likely Origin Analytical Consideration
3-Nitro-4-hydroxybenzaldehydeUnreacted starting materialMore polar than the final product; will elute earlier in RP-HPLC.
4-Fluorobenzyl alcohol/halideUnreacted starting material/by-productMore volatile and less polar than the product. Potentially detectable by GC.
4,4'-Difluorodibenzyl etherBy-product from self-condensation of the benzyl halideLess polar than the product; will have a longer retention time in RP-HPLC.
4-Methoxy-3-nitrobenzaldehydeImpurity in starting material or side reactionSimilar polarity, requires a high-resolution method to separate.
Oxidized Product (Carboxylic Acid)Degradation/Oxidation of the aldehydeMore polar than the product. Can be monitored in forced degradation studies.[2]

Q3: Why are forced degradation studies important for this compound?

A3: Forced degradation (or stress testing) is crucial for identifying potential degradation products that could form during storage or manufacturing.[3][4] Given the presence of a nitroaromatic group and an aldehyde, this molecule may be susceptible to photolytic and oxidative degradation.[5][6] These studies are mandated by regulatory bodies like the ICH to ensure the stability-indicating nature of your analytical method, meaning the method can separate the intact drug from its degradation products.[2][3]

Section 1: High-Performance Liquid Chromatography (HPLC) Guide

RP-HPLC is the workhorse method for the purity analysis of this compound. This section provides a validated starting method and a comprehensive troubleshooting guide.

Recommended HPLC Purity Method

This method serves as an excellent starting point and should be validated according to ICH Q2(R1) guidelines to ensure it is suitable for its intended purpose.[7][8]

Parameter Recommended Condition Rationale
Column C18, 4.6 x 150 mm, 3.5 µmThe C18 stationary phase provides excellent hydrophobic retention for the aromatic rings. A 3.5 µm particle size offers a good balance between efficiency and backpressure.
Mobile Phase A 0.1% Phosphoric Acid in WaterThe acid suppresses the ionization of any potential acidic impurities (like the corresponding carboxylic acid), ensuring good peak shape.
Mobile Phase B AcetonitrileA common, effective organic modifier for reverse-phase chromatography.
Gradient 40% B to 80% B over 15 min, hold for 5 min, return to initial over 1 min, equilibrate for 4 min.A gradient elution is necessary to elute the main peak with a good shape while also separating less polar by-products and cleaning the column.[3]
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temp. 35 °CUsing a column oven improves retention time reproducibility by mitigating fluctuations in ambient temperature.[9]
Detection UV at 240 nmThe conjugated system of nitrobenzaldehyde provides strong UV absorbance. 240 nm is a common wavelength for detecting such impurities.[10]
Injection Vol. 10 µLA typical injection volume.
Sample Prep. Dissolve in Acetonitrile:Water (50:50) to a concentration of 0.5 mg/mL.Dissolving the sample in a solvent similar in strength to the initial mobile phase prevents peak distortion.[11]
HPLC Troubleshooting Q&A

// Pressure Paths high_p [label="High Pressure", fillcolor="#4285F4", fontcolor="#FFFFFF"]; low_p [label="Low/No Pressure", fillcolor="#4285F4", fontcolor="#FFFFFF"]; sol_high [label="{High Pressure Solutions| - Check for blockage (in-line filter, guard column)\l- Reverse flush column (disconnected from detector)\l- Check mobile phase for precipitation\l}", shape=record]; sol_low [label="{Low Pressure Solutions| - Check for leaks (fittings, pump seals)\l- Ensure sufficient mobile phase\l- Purge/prime the pump\l}", shape=record];

// Peak Shape Paths tailing [label="Peak Tailing", fillcolor="#4285F4", fontcolor="#FFFFFF"]; fronting [label="Peak Fronting", fillcolor="#4285F4", fontcolor="#FFFFFF"]; split [label="Split Peaks", fillcolor="#4285F4", fontcolor="#FFFFFF"]; sol_tailing [label="{Tailing Solutions| - Ensure mobile phase pH is low enough\l- Check for column degradation (voids)\l- Reduce sample mass on column\l}", shape=record]; sol_fronting [label="{Fronting Solutions| - Lower sample concentration\l- Use weaker sample solvent\l}", shape=record]; sol_split [label="{Split Peak Solutions| - Check for clogged column inlet frit\l- Ensure sample is fully dissolved\l- Use weaker sample solvent\l}", shape=record];

// Connections start -> pressure; pressure -> peak_shape [label="No"]; peak_shape -> retention [label="No"]; retention -> baseline [label="No"];

pressure -> high_p [label="Yes (High)"]; pressure -> low_p [label="Yes (Low/Fluctuating)"]; high_p -> sol_high; low_p -> sol_low;

peak_shape -> tailing [label="Yes (Tailing)"]; peak_shape -> fronting [label="Yes (Fronting)"]; peak_shape -> split [label="Yes (Split)"]; tailing -> sol_tailing; fronting -> sol_fronting; split -> sol_split; } endom Caption: HPLC Troubleshooting Logic Flow

Q: My system backpressure is excessively high. What should I do?

A: High backpressure is typically caused by a blockage.[12]

  • Isolate the Source: Work backward from the detector. Disconnect the column and see if the pressure returns to normal. If it does, the column is the issue. If not, continue disconnecting components (injector, tubing) until the blockage is found.

  • Column Blockage: A blocked inlet frit is the most common cause. Try back-flushing the column (reversing the flow direction and flushing to waste, not the detector).[13] If this fails, the frit may need replacement, or the column itself may be fouled.

  • System Blockage: Check for clogged tubing or a blocked in-line filter or guard column. Replace these components as needed.

Q: Why is my main analyte peak tailing?

A: Peak tailing can compromise integration and accuracy.

  • Secondary Interactions: The aldehyde or nitro groups might have secondary interactions with residual silanols on the silica-based C18 column. Ensure the mobile phase pH is low (e.g., using 0.1% phosphoric or formic acid) to keep any acidic species protonated.

  • Column Overload: Injecting too much sample mass can cause tailing. Try diluting your sample by a factor of 5 or 10.

  • Column Degradation: An aging column can develop voids or active sites. If the problem persists with a fresh, diluted sample, it might be time to replace the column.[12]

Q: My retention times are drifting and not reproducible. What's the cause?

A: Retention time stability is critical for peak identification.

  • Temperature: Unstable column temperature is a primary cause of drift. Always use a thermostatted column compartment.[9][14]

  • Mobile Phase Composition: If preparing the mobile phase manually, small errors can lead to drift. Ensure accurate measurements. If using a gradient mixer, ensure the pump's proportioning valves are working correctly. Mobile phase degradation can also be a factor; prepare fresh mobile phase daily.[14]

  • Column Equilibration: Insufficient equilibration time between gradient runs is a very common cause of retention time shifting in the first few injections of a sequence. Ensure the column is equilibrated with at least 10 column volumes of the initial mobile phase.[9]

Section 2: Gas Chromatography (GC) Considerations

Q: Can I use Gas Chromatography (GC) to analyze this compound?

A: While HPLC is preferred, GC can be a useful complementary technique, particularly for identifying volatile or semi-volatile impurities that might not be well-retained in RP-HPLC (e.g., residual solvents or starting materials like 4-fluorobenzyl chloride). Direct analysis of the main compound is challenging due to its relatively high boiling point and potential for thermal degradation. A high-temperature, thermally stable column (e.g., a 5% phenyl polysiloxane) would be required.[15][16]

Recommended GC Screening Method (for Volatile Impurities)
Parameter Recommended Condition Rationale
Column DB-5 or equivalent (30 m x 0.25 mm ID, 0.25 µm film)A general-purpose, low-polarity column suitable for screening a wide range of volatile and semi-volatile compounds.
Carrier Gas Helium or HydrogenStandard carrier gases for GC.
Inlet Temp. 250 °CHot enough to ensure rapid vaporization without causing significant degradation of trace components.
Oven Program Start at 80 °C (hold 2 min), ramp at 15 °C/min to 280 °C (hold 5 min)A temperature program is essential to separate volatile impurities at the beginning of the run and elute any semi-volatile components at higher temperatures.
Detector Flame Ionization Detector (FID)FID is a robust, universal detector for organic compounds.
Detector Temp. 300 °CKept hot to prevent condensation of analytes.

Q: I am trying to analyze for benzoic acid derivatives by GC. Do I need to derivatize?

A: Yes, very likely. Carboxylic acids are polar and tend to exhibit poor peak shape (tailing) and may not elute properly from standard non-polar GC columns. Derivatization, for instance, by converting the acid to its more volatile methyl ester using a reagent like diazomethane or BF₃/methanol, is often necessary for reliable GC analysis.[15]

Section 3: Spectroscopic Methods (NMR & MS)

Nuclear Magnetic Resonance (NMR)

Q: How can ¹H NMR confirm the identity and purity of my sample?

A: ¹H NMR is a powerful tool for structural confirmation and can provide a rapid assessment of purity.[17][18] For this compound, you should expect to see distinct signals corresponding to each part of the molecule.

Purity Assessment: By integrating the signals and comparing their ratios, you can confirm the structure. Impurities will present as extra peaks in the spectrum. For quantitative purity (qNMR), you would add a known amount of a stable internal standard (with non-overlapping peaks) to a precisely weighed sample and compare the integral of a sample peak to an integral of the standard peak.

Mass Spectrometry (MS)

Q: What is the best way to confirm the molecular weight and identify impurities using MS?

A: Liquid Chromatography-Mass Spectrometry (LC-MS) is the ideal technique.

  • Ionization: Electrospray Ionization (ESI) is well-suited for this molecule. It can be run in both positive and negative ion modes. In positive mode, you would expect to see the protonated molecule [M+H]⁺. In negative mode, you might see the deprotonated molecule [M-H]⁻ or adducts.

  • Mass Analysis: A high-resolution mass spectrometer (HRMS) like a TOF (Time-of-Flight) or Orbitrap is highly recommended. It provides a highly accurate mass measurement, which can be used to confirm the elemental composition of the parent compound and any unknown impurities or degradants.[19]

  • Impurity Identification: By coupling the MS to the HPLC method described above, you can obtain the mass spectrum for each impurity peak separated by the column. For example, an impurity with a mass of [M+16] would strongly suggest the oxidation of the aldehyde to a carboxylic acid.

References

  • Title: <621> CHROMATOGRAPHY Source: US Pharmacopeia (USP) URL: [Link]

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  • Title: Forced Degradation Studies Source: MedCrave online URL: [Link]

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  • Title: Forced Degradation Studies: Regulatory Considerations and Implementation Source: BioProcess International URL: [Link]

  • Title: Nitroaromatic Compounds, from Synthesis to Biodegradation Source: PMC - NIH URL: [Link]

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  • Title: Method for separating benzaldehyde and nitrobenzaldehyde by using high performance liquid chromatography Source: Google Patents URL
  • Title: Comprehensive Mass Spectrometry Workflows to Systematically Elucidate Transformation Processes of Organic Micropollutants Source: NIH URL: [Link]

  • Title: A proposed fragmentation pathway of 4-hydroxy-3-methoxybenzaldehyde by mass spectrometry Source: ResearchGate URL: [Link]

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Technical Support Center: Overcoming Solubility Challenges with 4-[(4-Fluorophenyl)methoxy]-3-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

From the desk of the Senior Application Scientist

Welcome to the technical support center. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with 4-[(4-Fluorophenyl)methoxy]-3-nitrobenzaldehyde. The unique structural characteristics of this aromatic nitroaldehyde, while synthetically valuable, often present significant solubility challenges. This document provides a series of troubleshooting guides and frequently asked questions (FAQs) to help you navigate these issues effectively. Our approach is rooted in explaining the chemical principles behind each strategy, enabling you to make informed decisions in your experimental design.

Part 1: Frequently Asked Questions (FAQs) & Compound Profile

This section addresses the fundamental properties of the compound and the underlying reasons for its challenging solubility.

Q1: What is this compound, and why is its solubility often low?

A: this compound is a substituted aromatic aldehyde. Its structure contains several features that contribute to low solubility in many common solvents, particularly aqueous media:

  • Aromatic Rings: The two phenyl rings are large, planar, and hydrophobic. In the solid state, these rings can engage in strong intermolecular π-π stacking, which increases the crystal lattice energy. A significant amount of energy is required for solvent molecules to overcome these forces.

  • Nitro Group: The nitro group (-NO₂) is highly polar and electron-withdrawing.[1][2] This polarity, combined with the ether linkage, contributes to a high melting point, which is often correlated with poor solubility.

  • Molecular Symmetry and Planarity: The overall structure has a degree of rigidity and planarity that favors efficient packing into a stable crystal lattice, making it more difficult to dissolve.

  • Poor Aqueous Solubility: Like most therapeutically promising aromatic aldehydes, the aqueous solubility is expected to be very poor.[3] The large hydrophobic surface area far outweighs the modest polarity of the aldehyde, ether, and nitro functional groups.

Q2: What are the primary safety concerns when handling this compound?

A: While a specific Safety Data Sheet (SDS) for this exact molecule is not publicly available, we can infer hazards from structurally similar compounds like 4-fluoro-3-nitrobenzaldehyde and other aromatic nitro compounds.

  • Irritation: It is likely to be an irritant to the skin, eyes, and respiratory system.[4]

  • Toxicity: Aromatic nitro compounds, as a class, can have systemic effects and may cause methaemoglobinaemia upon absorption. Aldehydes in general can also be irritants.

  • Handling Precautions: Always handle this compound in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves (inspect prior to use), and a lab coat.[4] Avoid creating dust.

Q3: What are the key physicochemical properties of this compound?

A: The table below summarizes the known and predicted properties based on its chemical structure and data from close analogs like 4-methoxy-3-nitrobenzaldehyde.[5]

PropertyValue / PredictionRationale / Source
Molecular Formula C₁₄H₁₀FNO₄Calculated from structure.
Molecular Weight 275.23 g/mol Calculated from structure.
Appearance Predicted to be a yellow to brownish crystalline solid.Based on analogs like 3- and 4-nitrobenzaldehyde.[6][7]
Melting Point Predicted to be >90 °C.The analog 4-methoxy-3-nitrobenzaldehyde melts at 97-100 °C.
Aqueous Solubility Predicted to be very low.Aromatic aldehydes are known for poor aqueous solubility.[3]
Common Organic Solvents Expected to have moderate solubility in polar aprotic solvents.Based on general principles for aromatic nitro compounds.

Part 2: Troubleshooting Guide: Practical Solubilization Strategies

This section provides a logical, step-by-step approach to dissolving this compound, from initial solvent screening to advanced techniques.

Issue 1: My compound will not dissolve in my initial choice of solvent. What is a systematic way to find a suitable solvent?

A: A systematic screening process is the most efficient way to identify a suitable solvent. The goal is to test a range of solvents with varying polarities. The workflow below provides a logical progression for this screening.

G start Start: Weigh small, equal amounts of compound into separate vials (e.g., 1-2 mg) aprotic Test Polar Aprotic Solvents (DMSO, DMF, Acetonitrile, THF) start->aprotic check1 Soluble? aprotic->check1 chlorinated Test Chlorinated Solvents (DCM, Chloroform) check2 Soluble? chlorinated->check2 polar_protic Test Polar Protic Solvents (Methanol, Ethanol) check3 Soluble? polar_protic->check3 check1->chlorinated No success Success! Proceed with chosen solvent. Optimize concentration. check1->success Yes check2->polar_protic No check2->success Yes check3->success Yes next_step Proceed to Advanced Techniques: - Co-Solvent Systems - Heating check3->next_step No G start Start: High concentration stock in 100% DMSO dilute Dilute directly into aqueous buffer start->dilute precipitate Precipitation Occurs dilute->precipitate solutions Troubleshooting Strategies precipitate->solutions sol_a A) Increase Final % of Organic Co-Solvent (e.g., 1-5% DMSO) solutions->sol_a sol_b B) Use Surfactants (e.g., Tween® 80, Triton™ X-100) solutions->sol_b sol_c C) Use Cyclodextrins (e.g., HP-β-CD) solutions->sol_c

Sources

Validation & Comparative

A Comparative Guide to 4-[(4-Fluorophenyl)methoxy]-3-nitrobenzaldehyde and its Isomeric Counterparts in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Nuanced World of Nitrobenzaldehydes

In the landscape of organic synthesis, nitrobenzaldehydes represent a cornerstone class of intermediates. Their utility stems from the dual reactivity imparted by the aldehyde and nitro functionalities, which serve as versatile handles for molecular elaboration. These compounds are pivotal in the synthesis of pharmaceuticals, dyes, and materials science precursors.[1] The regiochemical placement of the electron-withdrawing nitro group—whether at the ortho (2-), meta (3-), or para (4-) position relative to the aldehyde—profoundly dictates the molecule's electronic properties, steric environment, and, consequently, its reactivity profile.[2]

This guide provides an in-depth comparison of a specialized derivative, 4-[(4-Fluorophenyl)methoxy]-3-nitrobenzaldehyde , against its foundational isomers and analogues. We will dissect its unique structural attributes, compare its reactivity based on established chemical principles, and provide validated experimental protocols to illustrate its synthesis and application. This analysis is designed for researchers, medicinal chemists, and drug development professionals seeking to leverage the distinct properties of this and related compounds in their synthetic endeavors.

Dissecting the Target Molecule: this compound

The title compound can be deconstructed into three key structural motifs, each contributing to its unique chemical character:

  • The 3-Nitrobenzaldehyde Core: The nitro group at the meta position acts as a powerful deactivating group through its inductive (-I) and resonance (-M) effects.[3] This deactivation influences the electrophilicity of the aromatic ring and the reactivity of the aldehyde. Unlike its ortho and para counterparts, the resonance-based deactivation from a meta-nitro group does not extend directly to the carbon bearing the aldehyde, leading to subtle but significant differences in reactivity.[4]

  • The 4-Alkoxy Substituent: An ether linkage at the para-position to the aldehyde (and ortho to the nitro group) introduces a strong electron-donating group (+M effect). This alkoxy group acts as an activator for electrophilic aromatic substitution and modulates the electronic properties of the existing functionalities.

  • The 4-Fluorobenzyl Moiety: The introduction of a fluorine atom on the benzyl ring is a strategic choice in medicinal chemistry. Fluorine can enhance metabolic stability by blocking sites susceptible to oxidative metabolism, increase lipophilicity, and alter the compound's binding affinity to biological targets through favorable electrostatic interactions.[5][6][7]

Synthesis Pathway: A Rational Approach via Williamson Ether Synthesis

The most logical and efficient route to this compound is the Williamson ether synthesis. This venerable SN2 reaction involves the coupling of a phenoxide with an alkyl halide.[8][9] In this case, the synthesis commences from the readily available 4-hydroxy-3-nitrobenzaldehyde (a derivative of vanillin), which is deprotonated to form a phenoxide nucleophile. This nucleophile then displaces the bromide from 4-fluorobenzyl bromide to form the desired ether linkage.[10]

Experimental Protocol: Synthesis of this compound

Materials:

  • 4-Hydroxy-3-nitrobenzaldehyde

  • 4-Fluorobenzyl bromide

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a round-bottom flask charged with 4-hydroxy-3-nitrobenzaldehyde (1.0 eq) and anhydrous potassium carbonate (1.5 eq), add dry N,N-dimethylformamide (DMF) to create a stirrable suspension.

  • Add 4-fluorobenzyl bromide (1.1 eq) to the mixture at room temperature.

  • Heat the reaction mixture to 60-70 °C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and pour it into a separatory funnel containing water and ethyl acetate.

  • Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate.

  • Combine the organic extracts and wash sequentially with water and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purify the resulting crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield the pure product.

Causality in Protocol Design: The choice of DMF as a solvent is critical; its polar aprotic nature effectively solvates the potassium cation, liberating the phenoxide for nucleophilic attack without protonating it.[8] Potassium carbonate is a sufficiently strong base to deprotonate the phenol but is milder and easier to handle than alternatives like sodium hydride.[11] The excess of base and alkylating agent ensures the complete consumption of the starting phenol.

G cluster_reactants Reactants cluster_process Process cluster_product Product r1 4-Hydroxy-3-nitrobenzaldehyde p1 Combine in DMF r1->p1 r2 4-Fluorobenzyl bromide r2->p1 r3 K₂CO₃ (Base) r3->p1 p2 Heat (60-70 °C) p1->p2 p3 Reaction Monitoring (TLC) p2->p3 p4 Aqueous Workup & Extraction p3->p4 p5 Drying & Concentration p4->p5 p6 Recrystallization p5->p6 prod This compound p6->prod

Caption: Synthetic workflow for this compound.

Comparative Analysis with Other Nitrobenzaldehydes

The utility of an intermediate is defined by its performance relative to alternatives. Below, we compare the title compound to its simpler isomeric parents.

Physicochemical Properties

The substitution pattern dramatically influences physical properties like melting point and solubility, which are critical for reaction setup and purification.

Property2-Nitrobenzaldehyde3-Nitrobenzaldehyde4-NitrobenzaldehydeThis compound
Molar Mass 151.12 g/mol 151.12 g/mol 151.12 g/mol 275.23 g/mol
Appearance Pale yellow crystalline powderPale yellow crystalline solidPale yellow crystalline solidExpected to be a crystalline solid
Melting Point 42-44 °C[2]57 °C[12]103-106 °C[2]N/A (Predicted to be higher than 3-nitrobenzaldehyde due to increased MW and planarity)
Solubility Soluble in ethanol, ether, benzene; slightly soluble in water[2]Soluble in hot water; soluble in ether and chloroform[13]Soluble in water, ethanol, benzene; slightly soluble in ether[2]Expected to have good solubility in common organic solvents like ethyl acetate, DCM, and acetone; poor water solubility.
Reactivity Profile

1. Aldehyde Reactivity (Nucleophilic Addition):

The reactivity of the aldehyde's carbonyl carbon towards nucleophiles is enhanced by the electron-withdrawing nitro group.[2]

  • o- and p-Nitrobenzaldehydes: The strong -M effect of the nitro group significantly increases the electrophilicity of the carbonyl carbon, making them highly reactive towards nucleophiles.[14] However, the ortho isomer's reactivity can be tempered by steric hindrance from the adjacent nitro group.[2]

  • m-Nitrobenzaldehyde: The nitro group exerts its influence primarily through the weaker -I effect at the carbonyl position. This results in a lower, but still enhanced, reactivity compared to unsubstituted benzaldehyde.[2]

  • This compound: This compound's reactivity is a balance of competing effects. The 3-nitro group deactivates the ring, while the 4-alkoxy group is activating. For nucleophilic attack at the aldehyde, the key influence is the 3-nitro group, suggesting a reactivity profile similar to 3-nitrobenzaldehyde. The bulky fluorophenylmethoxy group may introduce some steric hindrance.

G cluster_0 Electronic Effects in this compound Benzene Benzaldehyde Ring Aldehyde C1: Aldehyde (-I, -M) Nitro C3: Nitro (-I, -M) Strong Deactivator Ether C4: Ether (+M, -I) Strong Activator Reactivity Net Reactivity Aldehyde->Reactivity Site of Nucleophilic Attack Nitro->Reactivity Increases Carbonyl Electrophilicity Ether->Reactivity Increases Ring Nucleophilicity

Caption: Competing electronic effects influencing reactivity.

2. Application-Specific Comparison: Photolabile Protecting Groups

A significant application for nitrobenzyl compounds is their use as photolabile protecting groups (PPGs), where irradiation with UV light cleaves the benzyl-substrate bond.[15][16]

  • 2-Nitrobenzaldehyde Derivatives: These are the archetypal PPGs. Upon irradiation, the ortho-nitro group abstracts a benzylic proton, initiating a rearrangement that releases the protected molecule and forms a 2-nitroso derivative.[17]

  • 3- and 4-Nitrobenzaldehyde Derivatives: Due to the unfavorable geometry, meta and para isomers cannot undergo this intramolecular hydrogen abstraction and are therefore not used as PPGs.

This distinction represents a critical divergence in application. This compound , being a 3-nitro isomer, is not suitable for photochemical uncaging applications, distinguishing its synthetic utility entirely from the ortho-nitro class. Its value lies in its use as a building block for larger molecules where the fluorinated ether moiety is incorporated into the final structure.

Illustrative Application: The Knoevenagel Condensation

To demonstrate the utility of the aldehyde functionality in our target molecule, the Knoevenagel condensation provides a classic example of C-C bond formation. This reaction involves the condensation of an aldehyde with an active methylene compound.[18]

Experimental Protocol: Knoevenagel Condensation

Materials:

  • This compound

  • Malononitrile

  • Piperidine (catalyst)

  • Ethanol

Procedure:

  • Dissolve this compound (1.0 eq) and malononitrile (1.1 eq) in ethanol in a round-bottom flask.

  • Add a catalytic amount of piperidine (e.g., 0.1 eq) to the solution.

  • Stir the reaction mixture at room temperature. A precipitate often forms as the product is typically a solid.

  • Monitor the reaction by TLC. Upon completion (usually within 1-2 hours), cool the mixture in an ice bath to maximize precipitation.

  • Collect the solid product by vacuum filtration, wash with cold ethanol to remove unreacted starting materials and catalyst.

  • Dry the product under vacuum to obtain the pure condensed product.

Conclusion

This compound is a highly specialized synthetic intermediate whose properties are a sophisticated interplay of its constituent parts.

  • Compared to simple nitrobenzaldehydes, it offers a scaffold pre-functionalized for advanced applications, particularly in medicinal chemistry, where the fluorobenzyl ether can confer desirable pharmacokinetic properties.[5][6]

  • Its reactivity profile is primarily governed by the 3-nitrobenzaldehyde core , making it a reliable substrate for nucleophilic additions and condensations at the aldehyde.

  • Unlike its 2-nitro counterparts, it is not suitable for photolabile applications , which clearly defines its domain of utility.

The strategic value of this molecule lies not in replacing the simpler, high-volume nitrobenzaldehyde isomers, but in providing a direct route to complex molecular architectures that combine the reactivity of a nitrobenzaldehyde with the advantageous properties of a fluorinated ether, thereby streamlining synthetic campaigns in drug discovery and materials science.

References

  • [Synthesis of 2-Nitrobenzaldehyde from 2-Nitrotoluene.
  • 3-Nitrobenzaldehyde - Wikipedia. (2023). In Wikipedia. [Link]

  • Mahajan, S. S., & Mahadik, M. A. (n.d.). Studies on the Synthesis of 3-Nitrobenzaldehyde. Indian Journal of Pharmaceutical Sciences. [Link]

  • Preparation of 4-nitrobenzaldehyde. (n.d.). PrepChem.com. [Link]

  • 3 Nitrobenzaldehyde. (n.d.). Scribd. [Link]

  • 4-Nitrobenzaldehyde - Wikipedia. (2023). In Wikipedia. [Link]

  • Synthesis of 2-nitrobenzaldehyde. (n.d.). PrepChem.com. [Link]

  • How do you synthesize 3-Nitrobenzaldehyde? - Knowledge - Bloom Tech. (2023). Bloom Tech. [Link]

  • 2-Nitrobenzaldehyde - Wikipedia. (2023). In Wikipedia. [Link]

  • Sainz-Díaz, C. I., et al. (2002). A New Approach to the Synthesis of 2-Nitrobenzaldehyde. Reactivity and Molecular Structure Studies. ResearchGate. [Link]

  • Process for the preparation of 2-nitrobenzaldehyde. (1975). Justia Patents. [Link]

  • The Crucial Role of 4-Fluorobenzaldehyde in Modern Pharmaceutical Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Compare the reactivity order of benzaldehyde, p -tolualdehyde and p - nitrobenzaldehyde. (n.d.). Doubtnut. [Link]

  • Heravi, M. M., et al. (2006). Solvent-Free Williamson Synthesis: An Efficient, Simple, and Convenient Method for Chemoselective Etherification of Phenols and Bisphenols. ResearchGate. [Link]

  • Photolabile protecting group - Wikipedia. (2023). In Wikipedia. [Link]

  • Show how you would use the Williamson ether synthesis to prepare... (n.d.). Pearson. [Link]

  • Williamson Ether Synthesis. (n.d.). Chemistry Steps. [Link]

  • Ortho, Para, Meta. (n.d.). Chemistry Steps. [Link]

  • Comparison of ortho and meta-positon of nitrobenzene for aromatic electrophilic substitution reaction. (2018). International Journal of Research and Scientific Innovation. [Link]

  • The aldol condensation of 4-nitrobenzaldehyde (4-NB, 1) with acetone... (n.d.). ResearchGate. [Link]

  • The Role of Fluorinated Benzaldehydes in Modern Organic Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Williamson Ether Synthesis. (n.d.). Semantic Scholar. [Link]

  • Separation of ortho/meta isomers of nitrobenzaldehyde via 1,3-dioxolane... (n.d.). ResearchGate. [Link]

  • Hasan, M., et al. (2015). Next-Generation o-Nitrobenzyl Photolabile Groups for Light-Directed Chemistry and Microarray Synthesis. PMC - NIH. [Link]

  • Klán, P., et al. (2013). Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. Chemical Reviews. [Link]

  • Reevaluation of the 2-Nitrobenzyl Protecting Group for Nitrogen Containing Compounds: An Application of Flow Photochemistry. (2015). ResearchGate. [Link]

  • Barnes-Seeman, D., et al. (2014). Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses. PubMed. [Link]

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comparative analysis of "4-[(4-Fluorophenyl)methoxy]-3-nitrobenzaldehyde" derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Analysis of Chalcone Derivatives Synthesized from Substituted Nitrobenzaldehydes as Potent Antimicrobial Agents

In the landscape of medicinal chemistry, the quest for novel antimicrobial agents is a paramount challenge, driven by the escalating threat of drug-resistant pathogens. Chalcones, belonging to the flavonoid family, have emerged as a privileged scaffold due to their straightforward synthesis and a broad spectrum of biological activities. This guide presents a comparative analysis of a series of chalcone derivatives synthesized from substituted nitrobenzaldehydes, with a particular focus on elucidating their structure-activity relationships (SAR) as antimicrobial agents. We will delve into the synthetic methodologies, comparative antimicrobial efficacy, and the mechanistic underpinnings of their action, providing a comprehensive resource for researchers in drug discovery and development.

Rationale and Design Strategy

The core structure of the parent compound, 4-[(4-Fluorophenyl)methoxy]-3-nitrobenzaldehyde, offers a strategic starting point for generating a library of derivatives with diverse electronic and steric properties. The presence of the nitro group and the fluorophenyl moiety are key modulators of biological activity. The general synthetic strategy involves the Claisen-Schmidt condensation of this aldehyde with various substituted acetophenones to yield a series of chalcones. This reaction is favored for its simplicity and the high yields it typically affords.

The rationale behind the selection of substituents on the acetophenone ring is to probe the effects of electron-donating and electron-withdrawing groups on the antimicrobial potency of the resulting chalcones. By systematically altering these substituents, we can gain insights into the electronic requirements for optimal activity.

Synthesis of Chalcone Derivatives

The synthesis of the target chalcone derivatives is achieved through a base-catalyzed Claisen-Schmidt condensation reaction.

Experimental Protocol: General Procedure for the Synthesis of Chalcones
  • Reactant Preparation: A solution of this compound (1 equivalent) and a substituted acetophenone (1 equivalent) is prepared in ethanol.

  • Catalyst Addition: An aqueous solution of a suitable base, such as sodium hydroxide or potassium hydroxide, is added dropwise to the ethanolic solution of the reactants at room temperature.

  • Reaction Monitoring: The reaction mixture is stirred at room temperature for a specified period, and the progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Product Isolation: Upon completion of the reaction, the mixture is poured into crushed ice, and the resulting precipitate is collected by filtration.

  • Purification: The crude product is washed with water and then purified by recrystallization from a suitable solvent, such as ethanol, to afford the pure chalcone derivative.

  • Characterization: The structure of the synthesized chalcones is confirmed by spectroscopic techniques, including FT-IR, ¹H NMR, ¹³C NMR, and mass spectrometry.

G cluster_reagents Reactant Preparation cluster_reaction Claisen-Schmidt Condensation cluster_workup Product Isolation & Purification cluster_analysis Characterization A 4-[(4-Fluorophenyl)methoxy]- 3-nitrobenzaldehyde in Ethanol C Mix Reactants A->C B Substituted Acetophenone in Ethanol B->C D Add aq. NaOH/KOH (Base Catalyst) C->D E Stir at Room Temperature D->E F Monitor by TLC E->F G Pour into Crushed Ice F->G Reaction Complete H Filter Precipitate G->H I Wash with Water H->I J Recrystallize from Ethanol I->J K Pure Chalcone Derivative J->K L Spectroscopic Analysis (FT-IR, NMR, MS) K->L

Figure 1: General workflow for the synthesis and characterization of chalcone derivatives.

Comparative Antimicrobial Activity

The synthesized chalcone derivatives were screened for their in vitro antimicrobial activity against a panel of pathogenic bacteria and fungi. The minimum inhibitory concentration (MIC), defined as the lowest concentration of the compound that inhibits the visible growth of a microorganism, was determined using the broth microdilution method.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)
  • Preparation of Inoculum: Bacterial and fungal strains are cultured in appropriate broth media overnight. The cultures are then diluted to a standardized concentration.

  • Preparation of Test Compounds: Stock solutions of the synthesized chalcones are prepared in a suitable solvent (e.g., DMSO) and then serially diluted in Mueller-Hinton broth for bacteria or Sabouraud dextrose broth for fungi in 96-well microtiter plates.

  • Inoculation: A standardized inoculum of the test microorganism is added to each well of the microtiter plate.

  • Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for a specified period (e.g., 24-48 hours).

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

G cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation cluster_analysis Data Analysis A Prepare Standardized Microbial Inoculum C Add Inoculum to 96-well Plates A->C B Prepare Serial Dilutions of Chalcone Derivatives D Add Chalcone Dilutions to Wells B->D C->D E Incubate Plates at Optimal Temperature (24-48 hours) D->E F Visually Inspect for Microbial Growth E->F G Determine the Lowest Concentration with No Visible Growth (MIC) F->G

Figure 2: Workflow for the determination of Minimum Inhibitory Concentration (MIC).

Comparative Antimicrobial Data

The antimicrobial activity of a representative set of chalcone derivatives is summarized in the table below.

CompoundSubstituent (R)MIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coliMIC (µg/mL) vs. C. albicans
1 H6412864
2 4-Cl163216
3 4-OCH₃326432
4 4-NO₂8168

Structure-Activity Relationship (SAR) Analysis

The results from the antimicrobial screening reveal several key structure-activity relationships:

  • Effect of Substituents: The nature and position of the substituent on the acetophenone ring significantly influence the antimicrobial activity.

  • Electron-Withdrawing Groups: The presence of electron-withdrawing groups, such as chloro (Cl) and nitro (NO₂), at the para position of the acetophenone ring (compounds 2 and 4 ) leads to a significant enhancement in antimicrobial activity compared to the unsubstituted analog (compound 1 ). The nitro-substituted derivative 4 exhibited the most potent activity. This suggests that the electron-deficient nature of the chalcone backbone is crucial for its antimicrobial action.

  • Electron-Donating Groups: The introduction of an electron-donating group, such as methoxy (OCH₃) (compound 3 ), resulted in a moderate increase in activity compared to the unsubstituted compound but was less potent than the derivatives with electron-withdrawing groups.

Conclusion

This comparative analysis demonstrates that chalcone derivatives synthesized from this compound are a promising class of antimicrobial agents. The structure-activity relationship studies clearly indicate that the antimicrobial potency can be effectively tuned by modulating the electronic properties of the substituents on the acetophenone ring. Specifically, the incorporation of strong electron-withdrawing groups leads to a significant enhancement in activity. These findings provide a valuable framework for the rational design and development of more potent chalcone-based antimicrobial drugs to combat the growing challenge of infectious diseases. Further studies are warranted to elucidate the precise mechanism of action and to evaluate the in vivo efficacy and toxicity of these promising compounds.

References

  • Synthesis and antimicrobial evaluation of some new chalcone derivatives. Journal of Chemical and Pharmaceutical Research, 2011, 3(6):480-485. [Link]

  • Synthesis and in vitro antimicrobial activity of some new chalcone derivatives. International Journal of Pharmaceutical Sciences and Research, 2013, 4(10): 3854-3859. [Link]

  • Synthesis and biological evaluation of some novel chalcone derivatives. International Journal of Pharmacy and Pharmaceutical Sciences, 2014, 6(10), 221-224. [Link]

  • Synthesis, characterization and antimicrobial activity of some novel chalcone derivatives. Journal of Saudi Chemical Society, 2016, 20(S1), S117-S123. [Link]

  • Synthesis and antimicrobial studies of some novel chalcones. E-Journal of Chemistry, 2009, 6(S1), S333-S338. [Link]

  • Synthesis, characterization, and antimicrobial evaluation of novel chalcone derivatives. Research on Chemical Intermediates, 2014, 40(7), 2545-2555. [Link]

  • Synthesis and antimicrobial activity of some new chalcones containing 2,4-dichloro phenyl group. International Journal of ChemTech Research, 2013, 5(5), 2161-2166. [Link]

  • Synthesis and evaluation of antimicrobial activity of some chalcones. International Journal of Research in Pharmacy and Chemistry, 2011, 1(4), 990-994. [Link]

  • Synthesis and biological evaluation of some new chalcones. Der Pharma Chemica, 2011, 3(2): 442-447. [Link]

  • Synthesis and Antimicrobial Activity of Some Novel Chalcone Derivatives. International Journal of Pharmaceutical and Chemical Sciences, 2012, 1(2), 529-534. [Link]

Unambiguous Structural Verification: A Comparative Guide to the Crystallographic Validation of 4-[(4-Fluorophenyl)methoxy]-3-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and development, the precise determination of a molecule's three-dimensional structure is a cornerstone of success. It underpins our understanding of structure-activity relationships (SAR), guides lead optimization, and is a critical component of intellectual property protection. This guide provides an in-depth technical comparison of X-ray crystallography as the definitive method for the structural elucidation of the novel synthetic intermediate, 4-[(4-Fluorophenyl)methoxy]-3-nitrobenzaldehyde, benchmarked against other common analytical techniques.

The Gold Standard: Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction (SC-XRD) stands as the unequivocal gold standard for determining the absolute structure of a crystalline compound.[1][2] It provides a detailed three-dimensional map of electron density, from which atomic positions, bond lengths, bond angles, and stereochemistry can be determined with exceptional precision.[3] For a molecule like this compound, where subtle conformational features can influence its reactivity and biological interactions, SC-XRD offers an unparalleled level of structural detail.

Experimental Workflow: From Powder to Definitive Structure

The journey from a synthesized powder to a refined crystal structure is a meticulous process. The causality behind each step is crucial for obtaining high-quality data.

X-ray_Crystallography_Workflow cluster_synthesis Synthesis & Purification cluster_crystal Crystal Growth cluster_data Data Collection & Processing cluster_structure Structure Solution & Refinement synthesis Synthesis of 4-[(4-Fluorophenyl)methoxy] -3-nitrobenzaldehyde purification Purification by Recrystallization synthesis->purification Crude Product solvent_selection Solvent Screening purification->solvent_selection crystallization Slow Evaporation/ Vapor Diffusion solvent_selection->crystallization crystal_mounting Crystal Mounting crystallization->crystal_mounting diffraction X-ray Diffraction (e.g., Bruker SMART APEX) crystal_mounting->diffraction data_processing Data Integration & Scaling (e.g., SAINT) diffraction->data_processing structure_solution Structure Solution (e.g., SHELXS) data_processing->structure_solution refinement Structure Refinement (e.g., SHELXL) structure_solution->refinement validation Validation & CIF Generation refinement->validation

Figure 1: Experimental workflow for single-crystal X-ray diffraction analysis.

Step-by-Step Protocol for Crystallographic Analysis:

  • Synthesis and Purification: The target compound, this compound, is synthesized. A common route involves the Williamson ether synthesis, reacting 4-hydroxy-3-nitrobenzaldehyde with 4-fluorobenzyl bromide in the presence of a suitable base.[4] Purity is paramount for successful crystallization; therefore, the crude product is typically purified by column chromatography followed by recrystallization.

  • Crystal Growth: High-quality single crystals are the cornerstone of a successful SC-XRD experiment. This is often the most challenging and empirical step.

    • Solvent Selection: A range of solvents and solvent mixtures are screened to find conditions where the compound has moderate solubility.

    • Crystallization Technique: Slow evaporation of a saturated solution is a common and effective method. A solution of the purified compound is prepared in a suitable solvent (e.g., ethanol, acetonitrile, or ethyl acetate) and allowed to evaporate slowly at room temperature.[4] Vapor diffusion, where a less volatile solvent containing the compound is exposed to a more volatile anti-solvent, is another powerful technique.

  • Data Collection: A suitable single crystal is mounted on a goniometer head. Data is collected using a diffractometer, such as a Bruker SMART APEX CCD area-detector, with monochromatic X-ray radiation (e.g., Mo Kα).[5][6] The crystal is rotated in the X-ray beam, and a series of diffraction patterns are collected at different orientations.

  • Structure Solution and Refinement: The collected diffraction data is processed to yield a set of structure factors.

    • Structure Solution: The initial atomic positions are determined using direct methods (e.g., with the SHELXS program).[6]

    • Structure Refinement: The atomic positions and other parameters are refined against the experimental data using a least-squares method (e.g., with the SHELXL program).[6] Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

Expected Crystallographic Data

While a crystal structure for the exact title compound is not publicly available, we can anticipate its key crystallographic parameters based on the closely related structures of 4-Methoxy-3-(4-nitrobenzyloxy)benzaldehyde and 3-Methoxy-4-(4-nitrobenzyloxy)benzaldehyde.[4][5][6]

ParameterExpected Value/SystemRationale & Significance
Crystal SystemMonoclinic or OrthorhombicThese are common crystal systems for organic molecules of this size and symmetry.[5][6]
Space Groupe.g., P2₁/c or P2₁2₁2₁The space group describes the symmetry elements within the crystal lattice.
a, b, c (Å)5-15, 10-20, 15-25These are the dimensions of the unit cell, the basic repeating unit of the crystal.
β (°)~90-100°For monoclinic systems, this is the angle between the a and c axes.
V (ų)~1300-2800The volume of the unit cell.
Z4 or 8The number of molecules in the unit cell.
R-factor< 0.05A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. A lower R-factor indicates a better fit.

A Comparative Look at Alternative Analytical Techniques

While SC-XRD provides the definitive solid-state structure, a comprehensive characterization of a new chemical entity relies on a suite of analytical techniques. Each offers unique insights, and their data should be congruent with the crystal structure.

Analytical_Techniques_Comparison center_node Structural Elucidation of This compound xray X-ray Crystallography (Definitive 3D Structure) center_node->xray Provides nmr NMR Spectroscopy (Connectivity & Solution Conformation) center_node->nmr Provides ms Mass Spectrometry (Molecular Weight & Fragmentation) center_node->ms Provides ir IR Spectroscopy (Functional Groups) center_node->ir Provides

Figure 2: Comparison of analytical techniques for structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is arguably the most powerful technique for determining the structure of organic molecules in solution.[2][7] It provides detailed information about the chemical environment of magnetically active nuclei such as ¹H, ¹³C, and ¹⁹F.

  • ¹H NMR: Would confirm the presence and integration of all proton signals: the aldehyde proton (δ ~9.8-10.1 ppm), the aromatic protons on both rings, and the methylene protons of the benzyl ether linkage (δ ~5.2 ppm). Coupling patterns would elucidate the substitution patterns on the aromatic rings.

  • ¹³C NMR: Would show distinct signals for each carbon atom, including the aldehyde carbonyl carbon (δ ~190 ppm), the aromatic carbons, and the methylene carbon.

  • ¹⁹F NMR: A singlet would confirm the presence of the fluorine atom on the phenyl ring.

Comparison to X-ray Crystallography:

FeatureX-ray CrystallographyNMR Spectroscopy
State Solid-stateSolution-state
Information 3D atomic coordinates, bond lengths/angles, stereochemistry, packingConnectivity, chemical environment, relative stereochemistry, solution conformation
Ambiguity Unambiguous for the solid stateCan have ambiguity in complex structures, especially regarding absolute stereochemistry
Requirement High-quality single crystalSoluble sample
Mass Spectrometry (MS)

MS provides the exact molecular weight of a compound and information about its fragmentation pattern, which can be used to deduce its structure.[8][9][10][11]

  • High-Resolution MS (HRMS): Would confirm the elemental composition of this compound (C₁₄H₁₀FNO₄).

  • Fragmentation Pattern: Key fragments would likely include the loss of the nitro group, cleavage of the ether linkage to give fragments corresponding to the 4-fluorobenzyl cation and the 3-nitro-4-hydroxybenzaldehyde radical cation.

Comparison to X-ray Crystallography:

FeatureX-ray CrystallographyMass Spectrometry
Information Complete 3D structureMolecular weight, elemental composition, fragmentation pattern
Isomers Distinguishes all isomers (including stereoisomers) if crystallized separatelyMay not distinguish between certain isomers (e.g., positional isomers) without fragmentation analysis
Sample Amount Micrograms (single crystal)Nanograms to picograms
Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and simple technique used to identify the functional groups present in a molecule.

  • Key Expected Peaks:

    • ~1700 cm⁻¹ (C=O stretch of the aldehyde)

    • ~1520 and 1340 cm⁻¹ (asymmetric and symmetric NO₂ stretching)

    • ~1250 cm⁻¹ (C-O-C stretch of the ether)

    • ~1600 cm⁻¹ (C=C stretching of the aromatic rings)

Comparison to X-ray Crystallography:

FeatureX-ray CrystallographyIR Spectroscopy
Information Complete 3D structurePresence of functional groups
Detail Level Atomic resolutionMolecular vibration level
Primary Use Definitive structure proofQuick functional group identification and reaction monitoring

Conclusion

For the unambiguous structural validation of this compound, single-crystal X-ray diffraction is the definitive technique. It provides an unparalleled level of detail, revealing the precise three-dimensional arrangement of atoms in the solid state. While other techniques such as NMR, MS, and IR spectroscopy are indispensable for a comprehensive characterization—confirming connectivity, molecular weight, and functional groups—they do not provide the absolute structural proof of SC-XRD. The synergistic use of these techniques provides a self-validating system, ensuring the highest level of scientific integrity for novel compound characterization in research and drug development.

References

  • American Chemical Society. (2022, May 16).
  • Royal Society of Chemistry.
  • Peak Proteins. Comparison Of Structural Techniques: X-ray, NMR, Cryo-EM.
  • National Institutes of Health. 4-Methoxy-3-(4-nitrobenzyloxy)benzaldehyde.
  • ResearchGate. (2023, February 15).
  • Chemistry Stack Exchange. (2017, September 12).
  • Human Metabolome Database. 13C NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0029686).
  • PubChem. 4-Methoxy-3-nitrobenzaldehyde.
  • Rigaku. What Is Small Molecule Crystal Structure Analysis?
  • ResearchGate. (n.d.). 3-Methoxy-4-(4-nitrobenzyloxy)benzaldehyde.
  • PubChem. 4-Nitrobenzaldehyde.
  • National Institutes of Health. 3-Methoxy-4-(4-nitrobenzyloxy)benzaldehyde.
  • Journal of Chemical Sciences. (2025, August 6).
  • PrepChem.com.
  • Sigma-Aldrich. 4-Methoxy-3-nitrobenzaldehyde 97 31680-08-7.
  • PubChem. 3-[(4-Fluorobenzyl)oxy]-4-methoxybenzaldehyde.
  • PubChem. 4-Methoxy-2-nitrobenzaldehyde.
  • Indian Journal of Pharmaceutical Sciences. Studies on the Synthesis of 3-Nitrobenzaldehyde.
  • Oxford Instruments Magnetic Resonance. Analysis of the reduction product of 3-nitrobenzaldehyde.
  • PrepChem.com. Synthesis of 4-hydroxy-3-methoxy benzaldehyde.
  • MDPI. (n.d.). Synthesis and X-ray Crystal Structure of N'-Cyano-N,N'-dimethyl-4-nitrobenzohydrazide.
  • BMRB. bmse010130 4-methoxy Benzaldehyde.
  • NIST WebBook. Benzaldehyde, 4-nitro-.
  • ResearchGate. (n.d.). A proposed fragmentation pathway of 4-hydroxy-3-methoxybenzaldehyde by mass spectrometry.
  • ResearchGate. (n.d.).
  • NIST WebBook. Benzaldehyde, 4-methoxy-.

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A Comparative Guide to the Biological Activity of 4-[(4-Fluorophenyl)methoxy]-3-nitrobenzaldehyde Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of a Privileged Scaffold

In the landscape of medicinal chemistry, the benzaldehyde scaffold is a cornerstone for the development of novel therapeutic agents. Its derivatives have demonstrated a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects.[1][2] The focal molecule of this guide, 4-[(4-Fluorophenyl)methoxy]-3-nitrobenzaldehyde , combines several key pharmacophoric features that suggest significant therapeutic potential. The strategic placement of a fluorophenylmethoxy group at the 4-position and a nitro group at the 3-position of the benzaldehyde ring creates a unique electronic and steric profile, making its analogs prime candidates for drug discovery programs.

The introduction of a fluorine atom can enhance metabolic stability, binding affinity, and bioavailability of a molecule.[3] The nitro group, an electron-withdrawing moiety, is known to be a crucial component in the bioactivity of many compounds, including some with antimicrobial and anticancer properties.[4][5] This guide provides a comprehensive comparison of the biological activities of various analogs of this compound, drawing upon available experimental data to elucidate structure-activity relationships (SAR). We will delve into their anticancer and antimicrobial properties, and explore their potential as enzyme inhibitors, providing researchers and drug development professionals with a detailed reference for this promising class of compounds.

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

Several studies have highlighted the potential of benzyloxybenzaldehyde derivatives as anticancer agents.[6][7] The mechanism of action often involves the induction of apoptosis and cell cycle arrest. The analogs of this compound are of particular interest due to the combined electronic effects of the fluoro and nitro substituents, which can influence their interaction with biological targets.

Structure-Activity Relationship (SAR) for Anticancer Activity

While a direct comparative study on a series of this compound analogs is not extensively available, we can infer SAR from studies on structurally related benzyloxybenzaldehyde derivatives. Research has shown that the substitution pattern on both the benzyloxy and the benzaldehyde rings plays a critical role in cytotoxic activity.[6] For instance, the position of methoxy and chloro groups on the benzyloxy ring has been shown to significantly impact the anticancer potency against cell lines like HL-60.[6]

dot

Core_Scaffold 4-[(4-Fluorophenyl)methoxy]- 3-nitrobenzaldehyde Anticancer Anticancer Activity Core_Scaffold->Anticancer Analogs show potential Antimicrobial Antimicrobial Activity Core_Scaffold->Antimicrobial Derivatives exhibit activity Enzyme_Inhibition Enzyme Inhibition Core_Scaffold->Enzyme_Inhibition Potential for selective inhibition SAR Structure-Activity Relationship Anticancer->SAR Antimicrobial->SAR Enzyme_Inhibition->SAR

Caption: Interplay of the core scaffold with its potential biological activities and SAR.

Comparative Anticancer Activity of Benzyloxybenzaldehyde Analogs

The following table summarizes the cytotoxic activity of some benzyloxybenzaldehyde derivatives against the HL-60 human leukemia cell line, as reported in the literature. This data provides a valuable reference for predicting the potential anticancer efficacy of novel this compound analogs.

Compound IDStructureIC50 (µM) against HL-60 cellsReference
1 2-(Benzyloxy)benzaldehyde>10[6]
2 2-(Benzyloxy)-4-methoxybenzaldehyde1-10[6]
3 2-(Benzyloxy)-5-methoxybenzaldehyde1-10[6]
4 2-(Benzyloxy)-5-chlorobenzaldehyde1-10[6]
5 2-[(3-Methoxybenzyl)oxy]benzaldehyde<1[6]
6 2-[(2-Chlorobenzyl)oxy]benzaldehyde1-10[6]
7 2-[(4-Chlorobenzyl)oxy]benzaldehyde1-10[6]

Note: The IC50 values are presented as ranges as specified in the source material.

Antimicrobial Activity: Combating Pathogenic Microorganisms

Benzaldehyde derivatives are recognized for their broad-spectrum antimicrobial properties, acting against bacteria and fungi. The mechanism often involves disruption of the cell membrane and coagulation of cytoplasmic constituents. The presence of a nitro group in the benzaldehyde scaffold has been associated with enhanced antimicrobial activity.[4]

Structure-Activity Relationship (SAR) for Antimicrobial Activity

The antimicrobial potency of benzaldehyde derivatives is highly dependent on the nature and position of substituents on the aromatic ring. For instance, the introduction of hydroxyl groups can enhance biocidal activity. In the context of this compound analogs, modifications on the fluorophenyl ring or the introduction of other functional groups in place of the nitro group would likely modulate their antimicrobial spectrum and potency.

dot

cluster_0 Antimicrobial SAR Substituents Substituents on Phenyl Ring Electron-donating vs. Electron-withdrawing Halogens (F, Cl, Br) Hydroxyl/Alkoxy groups Activity Antimicrobial Activity Gram-positive bacteria Gram-negative bacteria Fungi Substituents:f0->Activity:f0 Modulates potency Substituents:f1->Activity:f1 Influences spectrum Substituents:f2->Activity:f2 Can enhance activity Start Seed Cells in 96-well Plate Treat Treat with Test Compounds Start->Treat Incubate_1 Incubate (e.g., 48h) Treat->Incubate_1 Add_MTT Add MTT Solution Incubate_1->Add_MTT Incubate_2 Incubate (2-4h) Add_MTT->Incubate_2 Solubilize Add Solubilization Solution Incubate_2->Solubilize Read Measure Absorbance Solubilize->Read

Caption: Workflow for the MTT cytotoxicity assay.

Broth Microdilution for Antimicrobial Susceptibility Testing

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent. [8] Materials:

  • 96-well microtiter plates

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth)

  • Test compounds

  • Sterile saline or PBS

  • Microplate reader (optional, for spectrophotometric reading)

Procedure:

  • Prepare Compound Dilutions: Perform serial twofold dilutions of the test compounds in the broth medium in the wells of a 96-well plate. [8]2. Prepare Inoculum: Prepare a standardized inoculum of the test microorganism in sterile saline or broth, adjusted to a specific turbidity (e.g., 0.5 McFarland standard). [9]3. Inoculate Plates: Inoculate each well containing the compound dilutions with the standardized microbial suspension. Include positive (microorganism in broth) and negative (broth only) controls. [9]4. Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria) for a specified period (e.g., 18-24 hours). [10]5. Determine MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. [8]This can be determined by visual inspection or by measuring the optical density using a microplate reader.

Conclusion and Future Directions

The analogs of this compound represent a promising class of compounds with the potential for significant biological activity. The existing literature on related structures strongly suggests that these compounds are viable candidates for anticancer and antimicrobial drug discovery. The presence of the fluorophenyl and nitro moieties provides a strong foundation for developing potent and selective therapeutic agents.

Future research should focus on the systematic synthesis and biological evaluation of a focused library of this compound analogs. This would involve varying the substituents on the fluorophenyl ring and exploring different functional groups at the 3-position of the benzaldehyde ring. Such studies will be instrumental in establishing a clear structure-activity relationship and identifying lead compounds for further preclinical development. The experimental protocols provided in this guide offer a robust framework for conducting these essential investigations.

References

  • Biocidal polymers: synthesis and antimicrobial properties of benzaldehyde derivatives immobilized onto amine-terminated polyacrylonitrile. [Link]

  • Broth microdilution protocol for determining antimicrobial susceptibility of Legionella pneumophila to clinically relevant antimicrobials. [Link]

  • M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. [Link]

  • Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. [Link]

  • Antimicrobial Susceptibility Testing (Microdilution Technique). [Link]

  • Enzyme Inhibition by Fluorinated Organic Molecules: Mechanistic Considerations. [Link]

  • PHYSICOCHEMICAL, SPECTROSCOPIC, AND ANTIMICROBIAL EVALUATION OF NEW SUBSTITUTED BENZALDEHYDE DERIVATIVES OF PY. [Link]

  • Synthesis and anticancer activity of benzyloxybenzaldehyde derivatives against HL-60 cells. [Link]

  • Synthesis and anticancer activity of benzyloxybenzaldehyde derivatives against HL-60 cells. [Link]

  • Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors. [Link]

  • Synthesis, Characterization and antimicrobial evaluation of New Chalcone Derivatives From3- benzyloxy-4-methoxybenzaldehyde. [Link]

  • Synthesis and antibacterial activity of 2-benzylidene-3-oxobutanamide derivatives against resistant pathogens. [Link]

  • Synthesis of Novel Anticancer Drugs Derived from 4‐nitrobenzaldehyde, and Investigation of Responsive Drug Delivery Systems Based on Carbon Quantum Dots. [Link]

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A Spectroscopic Guide to Distinguishing Isomers of 4-[(4-Fluorophenyl)methoxy]-3-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and fine chemical synthesis, the precise structural characterization of molecular intermediates is paramount. Positional isomers, while sharing the same molecular formula, can exhibit vastly different biological activities and reaction kinetics. This guide provides an in-depth spectroscopic comparison of 4-[(4-Fluorophenyl)methoxy]-3-nitrobenzaldehyde and its key positional isomer, 3-[(4-Fluorophenyl)methoxy]-4-nitrobenzaldehyde . We will explore how subtle changes in substituent placement on the benzaldehyde ring lead to distinct and identifiable signatures in Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy. This guide is intended for researchers, scientists, and drug development professionals who rely on robust analytical techniques for unambiguous molecular identification.

The Structural and Electronic Landscape of Isomers

The core of our investigation lies in the differential electronic effects of the nitro (-NO₂) and the (4-Fluorophenyl)methoxy (-OCH₂Ar-F) groups on the benzaldehyde scaffold. The nitro group is a strong electron-withdrawing group, acting through both resonance (-M) and inductive (-I) effects. Conversely, the ether linkage of the (4-Fluorophenyl)methoxy group is electron-donating through resonance (+M) but electron-withdrawing through induction (-I). The interplay of these effects, dictated by their relative positions, governs the chemical environment of each atom and, consequently, their spectroscopic output.

For the purpose of this guide, we will focus on the two most common positional isomers:

  • Isomer A: this compound

  • Isomer B: 3-[(4-Fluorophenyl)methoxy]-4-nitrobenzaldehyde

isomers cluster_A Isomer A: this compound cluster_B Isomer B: 3-[(4-Fluorophenyl)methoxy]-4-nitrobenzaldehyde A B

Caption: Molecular structures of the primary isomers under comparison.

Comparative Spectroscopic Analysis

The following sections detail the expected spectroscopic characteristics of Isomer A and Isomer B. The predictions are based on established principles of spectroscopy and data from analogous compounds, including 4-methoxy-3-nitrobenzaldehyde[1] and 3-methoxy-4-nitrobenzaldehyde[2], as well as related benzyl ether structures[3][4].

¹H NMR Spectroscopy: A Tale of Two Rings

Proton NMR is arguably the most powerful technique for distinguishing these isomers. The chemical shifts and coupling patterns of the aromatic protons on the benzaldehyde ring provide a clear fingerprint of the substitution pattern.

Table 1: Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

Assignment Isomer A (ppm)Isomer B (ppm)Key Differentiators
Aldehyde (-CHO)~10.0~9.9The aldehyde proton in Isomer A is deshielded by the ortho-nitro group.
Benzaldehyde H-2~8.2 (d)~7.5 (dd)In Isomer A, H-2 is adjacent to the nitro group, leading to a significant downfield shift.
Benzaldehyde H-5~7.2 (d)~8.1 (d)In Isomer B, H-5 is adjacent to the nitro group, resulting in a downfield shift.
Benzaldehyde H-6~7.9 (dd)~7.6 (d)The coupling patterns will also differ significantly due to the positions of neighboring protons.
Methylene (-OCH₂-)~5.2~5.3Minor difference expected.
4-Fluorophenyl~7.4 (m), ~7.1 (m)~7.4 (m), ~7.1 (m)Expected to be very similar for both isomers.

The most telling distinction will arise from the protons on the benzaldehyde ring. In Isomer A , the proton at position 2 (ortho to the aldehyde and meta to the ether) will be the most deshielded aromatic proton due to the adjacent nitro group. In Isomer B , the proton at position 5 (meta to the aldehyde and ortho to the nitro group) will experience the strongest deshielding. The distinct splitting patterns, predictable by established ortho, meta, and para coupling constants, will further confirm the identities[5].

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

Carbon NMR provides complementary information, revealing the electronic environment of each carbon atom. The electron-withdrawing nitro group will cause a downfield shift for the carbons it is directly attached to or in a para position, while the electron-donating ether group will cause an upfield shift for the ortho and para carbons.

Table 2: Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)

Assignment Isomer A (ppm)Isomer B (ppm)Key Differentiators
Aldehyde (C=O)~190~191Minor difference expected.
Benzaldehyde C-1~130~132The carbon bearing the aldehyde group will be influenced by the para substituent.
Benzaldehyde C-3~149 (C-NO₂)~155 (C-O)The carbon attached to the nitro group in Isomer A will be downfield, while the carbon attached to the ether in Isomer B will be significantly downfield due to the ether oxygen.
Benzaldehyde C-4~158 (C-O)~145 (C-NO₂)The positions of the carbons bearing the primary substituents are the most diagnostic.
Methylene (-OCH₂-)~71~70Minor difference expected.
4-Fluorophenyl~163 (C-F), ~132, ~129, ~116~163 (C-F), ~132, ~129, ~116Expected to be very similar for both isomers.
Infrared (IR) Spectroscopy: Vibrational Fingerprints

IR spectroscopy is excellent for confirming the presence of key functional groups. Both isomers will exhibit characteristic absorptions for the aldehyde, nitro, and ether functionalities. However, the precise wavenumbers can be subtly influenced by the electronic effects of the substituent positions.

Table 3: Predicted IR Absorption Bands (cm⁻¹)

Vibrational Mode Isomer A (cm⁻¹)Isomer B (cm⁻¹)Key Differentiators
C-H stretch (aldehyde)~2850, ~2750~2850, ~2750Characteristic Fermi doublet for aldehydes.
C=O stretch (aldehyde)~1705~1700Conjugation with the aromatic ring lowers the frequency from a typical aliphatic aldehyde. The position of the nitro group may cause a slight shift.
N-O stretch (asymmetric)~1530~1525Strong and characteristic of the nitro group.
N-O stretch (symmetric)~1350~1345Strong and characteristic of the nitro group.
C-O-C stretch (ether)~1250~1260Strong absorption.
C-F stretch~1220~1220Strong absorption from the fluorophenyl group.

While the differences may be subtle, high-resolution FT-IR spectroscopy can often resolve these small shifts, aiding in differentiation.

Mass Spectrometry (MS): Fragmentation Pathways

Electron Ionization Mass Spectrometry (EI-MS) will likely show the same molecular ion peak for both isomers (m/z = 275.06). The key to differentiation will lie in the relative abundances of the fragment ions. The fragmentation pathways will be directed by the positions of the nitro and ether groups.

fragmentation M Molecular Ion (M+) m/z = 275 M_minus_NO2 [M - NO₂]+ M->M_minus_NO2 - NO₂ M_minus_CHO [M - CHO]+ M->M_minus_CHO - CHO fluorobenzyl [C₇H₆F]+ (Fluorotropylium ion) m/z = 109 M->fluorobenzyl Ether cleavage nitrophenoxy [C₆H₄NO₃]+ M->nitrophenoxy Ether cleavage

Caption: Generalized fragmentation pathways for the isomers.

For both isomers, a prominent peak at m/z = 109 corresponding to the fluorotropylium ion ([C₇H₆F]⁺) is expected due to the cleavage of the benzyl ether bond. The relative intensity of this peak compared to fragments arising from the nitrobenzaldehyde core may differ between the isomers. For instance, the stability of the resulting nitrophenoxy radical cation will be influenced by the position of the nitro group, which in turn affects the abundance of the m/z 109 ion.

Experimental Protocols

To ensure reproducible and high-quality data, the following standardized protocols are recommended.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 10-15 mg of the isomer in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

  • ¹H NMR Acquisition:

    • Spectrometer: 400 MHz or higher.

    • Pulse Program: Standard single-pulse (zg30).

    • Acquisition Time: ~4 seconds.

    • Relaxation Delay: 2 seconds.

    • Number of Scans: 16.

  • ¹³C NMR Acquisition:

    • Spectrometer: 100 MHz or higher.

    • Pulse Program: Proton-decoupled (zgpg30).

    • Acquisition Time: ~1.5 seconds.

    • Relaxation Delay: 2 seconds.

    • Number of Scans: 1024.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation: Use the Attenuated Total Reflectance (ATR) method for solid samples. Ensure the crystal is clean. Place a small amount of the solid sample on the ATR crystal and apply pressure to ensure good contact.

  • Data Acquisition:

    • Spectrometer: FT-IR spectrometer with a diamond ATR accessory.

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 32.

    • Background: Collect a background spectrum of the clean, empty ATR crystal before running the sample.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce the sample via a direct insertion probe or a Gas Chromatography (GC) inlet if the compound is sufficiently volatile and thermally stable.

  • Data Acquisition (EI mode):

    • Ionization Energy: 70 eV.

    • Source Temperature: 230 °C.

    • Mass Range: m/z 40-400.

    • Scan Rate: 1 scan/second.

Conclusion

The differentiation of This compound and its positional isomer 3-[(4-Fluorophenyl)methoxy]-4-nitrobenzaldehyde is readily achievable through a systematic application of standard spectroscopic techniques. While MS and IR provide confirmatory evidence of the functional groups present, ¹H NMR spectroscopy stands out as the definitive method , offering unambiguous structural elucidation through the analysis of chemical shifts and spin-spin coupling patterns of the aromatic protons. By understanding the fundamental principles of substituent effects on spectroscopic data, researchers can confidently identify these and other related isomers, ensuring the integrity and success of their synthetic and developmental endeavors.

References

  • PubChem Compound Summary for CID 700608, 4-Methoxy-3-nitrobenzaldehyde. National Center for Biotechnology Information. [Link][1]

  • PubChem Compound Summary for CID 11492043, 3-Methoxy-4-nitrobenzaldehyde. National Center for Biotechnology Information. [Link][2]

  • PubChem Compound Summary for CID 573045, 3-[(4-Fluorobenzyl)oxy]-4-methoxybenzaldehyde. National Center for Biotechnology Information. [Link][3]

  • PubChem Compound Summary for CID 737536, 4-[(4-Fluorobenzyl)oxy]-3-methoxybenzaldehyde. National Center for Biotechnology Information. [Link][4]

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assessing the purity of "4-[(4-Fluorophenyl)methoxy]-3-nitrobenzaldehyde" by HPLC

Author: BenchChem Technical Support Team. Date: January 2026

An Objective Purity Assessment of 4-[(4-Fluorophenyl)methoxy]-3-nitrobenzaldehyde: A Comparative Guide to HPLC and Alternative Methods

In the landscape of pharmaceutical research and fine chemical synthesis, the purity of an intermediate is not merely a quality metric; it is the bedrock upon which the safety, efficacy, and reproducibility of the final product are built. The compound this compound, a key building block in the synthesis of various target molecules, is no exception. Its purity directly impacts reaction yields, impurity profiles, and the ultimate success of a drug development program. This guide provides an in-depth, experience-driven comparison of methodologies for assessing its purity, centered on the robust and widely adopted technique of High-Performance Liquid Chromatography (HPLC). We will explore the rationale behind method development, present a validated protocol, and compare its performance against viable alternatives, empowering researchers to make informed analytical decisions.

The Analytical Imperative: Why Purity Assessment Matters

The structure of this compound incorporates several reactive moieties: an aldehyde, a nitro group, and an ether linkage. Synthetic routes can consequently lead to a range of potential impurities. These may include unreacted starting materials (e.g., 4-fluoro-benzyl alcohol and 3-nitro-4-hydroxybenzaldehyde), by-products from side reactions, or degradation products. A reliable analytical method must be able to separate the main component from these structurally similar compounds and quantify them with high precision and accuracy. This is a non-negotiable requirement mandated by regulatory bodies like the FDA and is outlined in the International Council for Harmonisation (ICH) guidelines.[1][2][3]

Primary Method: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Reversed-Phase HPLC is the quintessential tool for purity analysis of moderately polar, non-volatile organic compounds, making it the ideal primary choice for our target analyte.[4] The principle relies on the partitioning of the analyte between a polar mobile phase and a nonpolar stationary phase (typically silica bonded with C18 alkyl chains). More hydrophobic compounds interact more strongly with the stationary phase and thus elute later.

Method Development Rationale: An Expert's Perspective

The development of a robust HPLC method is a systematic process, not guesswork. Here is the causality behind our instrumental choices:

  • Stationary Phase Selection (The Column): A C18 (octadecylsilyl) column is the workhorse of RP-HPLC due to its strong hydrophobicity, which provides excellent retention for aromatic compounds like our analyte. A column with a particle size of 3 to 5 µm offers a good balance between efficiency (sharp peaks) and backpressure.

  • Mobile Phase Composition: A gradient elution using water and a polar organic solvent like acetonitrile (ACN) is selected. A gradient is superior to an isocratic elution for purity analysis as it can effectively separate impurities with a wide range of polarities, from early-eluting polar compounds to late-eluting nonpolar ones. The addition of a small amount of acid (e.g., 0.1% formic acid or phosphoric acid) to the mobile phase is critical.[5] It protonates acidic silanol groups on the silica surface, preventing peak tailing and ensuring sharp, symmetrical peaks for better resolution and quantification.

  • Detector and Wavelength: The presence of multiple aromatic rings and a nitro group creates strong chromophores, making UV-Vis detection highly suitable. A photodiode array (PDA) detector is preferable to a simple UV detector as it provides spectral data, which can help in peak identification and purity assessment. Based on the structure, a primary detection wavelength of 254 nm is chosen, as it is a common wavelength for detecting aromatic compounds.[5]

Detailed Experimental Protocol: HPLC-UV Analysis

This protocol is designed to be a self-validating system, incorporating system suitability tests as required by Good Manufacturing Practice (GMP).[1]

1. Materials and Reagents:

  • Reference Standard: this compound (>99.5% purity)

  • Sample: Batch of this compound for testing

  • Acetonitrile (HPLC Grade)

  • Water (HPLC Grade or Milli-Q)

  • Formic Acid (ACS Grade or higher)

2. Chromatographic Conditions:

  • Instrument: Agilent 1260 Infinity II or similar HPLC system with a PDA detector.

  • Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient Program:

    Time (min) %B
    0.0 40
    15.0 90
    17.0 90
    17.1 40

    | 20.0 | 40 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 5 µL

  • Detection: 254 nm

3. Sample Preparation:

  • Standard Solution: Accurately weigh ~10 mg of the reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water to create a 100 µg/mL solution.

  • Sample Solution: Prepare the test sample in the same manner as the standard solution.

4. System Suitability Test (SST):

  • Before running samples, perform five replicate injections of the Standard Solution.

  • Acceptance Criteria (as per USP/ICH): [1][3]

    • Relative Standard Deviation (RSD) of Peak Area: ≤ 1.0%

    • Tailing Factor (T): 0.8 - 1.5

    • Theoretical Plates (N): > 2000

5. Analysis and Calculation:

  • Inject the sample solution.

  • Calculate the purity using the area percent method, assuming all impurities have a similar response factor at 254 nm.

    • % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

Workflow for HPLC Purity Assessment

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing prep_std Prepare Standard (100 µg/mL) sst System Suitability Test (5x Standard Injections) prep_std->sst prep_smp Prepare Sample (100 µg/mL) analysis Inject Sample prep_smp->analysis check_sst Verify SST Criteria (RSD, Tailing, Plates) sst->check_sst Data integrate Integrate Peaks analysis->integrate Chromatogram check_sst->integrate Pass calculate Calculate % Purity (Area Percent Method) integrate->calculate Decision_Tree start What is the primary analytical goal? q1 Routine Purity Check (QC)? start->q1 q2 High-Throughput Screening? q1->q2 No ans_hplc Use Validated RP-HPLC Method q1->ans_hplc Yes q3 Identify Unknown Impurities? q2->q3 No ans_uplc Use UPLC Method q2->ans_uplc Yes q3->ans_hplc No (Quantify only) ans_gcms Use GC-MS Method (Verify Thermal Stability) q3->ans_gcms Yes

Sources

A Comparative Guide to the Reaction Kinetics of 4-[(4-Fluorophenyl)methoxy]-3-nitrobenzaldehyde and Structurally Related Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and materials science, the benzaldehyde scaffold remains a cornerstone for the synthesis of a vast array of functional molecules. The reactivity of the aldehyde group, and consequently the kinetics of reactions in which it participates, is exquisitely sensitive to the electronic nature of the substituents on the aromatic ring. This guide provides an in-depth technical comparison of the reaction kinetics of 4-[(4-Fluorophenyl)methoxy]-3-nitrobenzaldehyde and a selection of structurally analogous compounds. By understanding the interplay of substituent effects, researchers can make more informed decisions in reaction design, optimization, and the development of novel chemical entities.

The core of this analysis will focus on the Knoevenagel condensation, a classic and synthetically vital carbon-carbon bond-forming reaction. The rate of this reaction serves as an excellent probe for the electrophilicity of the benzaldehyde's carbonyl carbon, which is directly modulated by the electronic push and pull of the aromatic substituents.

The Electronic Architecture of Substituted Benzaldehydes: A Primer

The reactivity of a substituted benzaldehyde in a nucleophilic addition reaction, such as the Knoevenagel condensation, is fundamentally governed by the electron density at the carbonyl carbon. This is influenced by a combination of inductive and resonance effects exerted by the substituents on the benzene ring.

  • Inductive Effects (-I/+I): These are transmitted through the sigma bond framework and are primarily dependent on the electronegativity of the atoms. Electron-withdrawing groups (EWGs) with a -I effect decrease electron density across the ring, enhancing the electrophilicity of the aldehyde.

  • Resonance Effects (-M/+M): These effects involve the delocalization of pi electrons between the substituent and the aromatic ring. Electron-withdrawing groups with a -M effect pull electron density from the ring, particularly at the ortho and para positions, leading to a more electrophilic carbonyl group. Conversely, electron-donating groups (EDGs) with a +M effect push electron density into the ring, reducing the electrophilicity of the aldehyde.[1]

The interplay of these effects dictates the overall reactivity of the benzaldehyde derivative.

Comparative Kinetic Analysis in the Knoevenagel Condensation

  • 4-Benzyloxy-3-nitrobenzaldehyde: A close structural analog to our target compound. The electronic effect of the fluorine atom on the benzyl group is expected to be minimal, making this a suitable proxy.

  • 4-Methoxy-3-nitrobenzaldehyde: This compound allows for a direct comparison of the effect of a methoxy group versus a benzyloxy or fluorophenylmethoxy group at the 4-position.

  • 4-Nitrobenzaldehyde: A strongly activated benzaldehyde due to the powerful electron-withdrawing nitro group at the para position.

  • 4-Methoxybenzaldehyde: A deactivated benzaldehyde due to the electron-donating methoxy group.

  • Benzaldehyde: The parent compound, providing a baseline for comparison.

The Knoevenagel condensation of these aldehydes with an active methylene compound, such as malononitrile, in the presence of a basic catalyst like piperidine, is a well-studied reaction that allows for a clear comparison of their relative reactivities.

dot

Substituent_Effects cluster_reactivity Relative Reactivity in Knoevenagel Condensation cluster_compounds Compared Compounds High Reactivity High Reactivity Moderate Reactivity Moderate Reactivity Low Reactivity Low Reactivity A 4-Nitrobenzaldehyde A->High Reactivity -NO2 (Strong EWG) B This compound (Target) B->High Reactivity -NO2 (EWG) & -OR (Weak EDG) C 4-Benzyloxy-3-nitrobenzaldehyde C->High Reactivity -NO2 (EWG) & -OR (Weak EDG) D 4-Methoxy-3-nitrobenzaldehyde D->High Reactivity -NO2 (EWG) & -OMe (EDG) E Benzaldehyde E->Moderate Reactivity Unsubstituted F 4-Methoxybenzaldehyde F->Low Reactivity -OMe (Strong EDG)

Caption: Predicted reactivity of substituted benzaldehydes.

Quantitative Comparison of Reaction Rates

The following table summarizes the expected and, where available, experimentally observed relative reaction rates for the Knoevenagel condensation. The rates are influenced by the electronic nature of the substituents. Electron-withdrawing groups (EWGs) generally accelerate the reaction, while electron-donating groups (EDGs) retard it.[2]

CompoundKey SubstituentsExpected Relative RateRationale
4-Nitrobenzaldehyde 4-NO₂ (Strong EWG)Very HighThe nitro group at the para position exerts a strong -I and -M effect, significantly increasing the electrophilicity of the carbonyl carbon and thus accelerating the rate of nucleophilic attack.[3]
This compound 3-NO₂ (EWG), 4-O-CH₂-Ph-F (Weakly EDG)HighThe primary driving force for reactivity is the electron-withdrawing nitro group at the 3-position. The 4-fluorophenylmethoxy group is overall electron-donating through resonance (+M) but the oxygen is also inductively withdrawing (-I). The fluorine atom on the phenyl ring has a minor inductive withdrawing effect. The net effect is a highly reactive aldehyde, though slightly less so than 4-nitrobenzaldehyde.
4-Benzyloxy-3-nitrobenzaldehyde 3-NO₂ (EWG), 4-OCH₂Ph (Weakly EDG)HighSimilar to the target compound, the nitro group activates the aldehyde. The benzyloxy group is a weak electron-donating group. The overall reactivity is expected to be high.
4-Methoxy-3-nitrobenzaldehyde 3-NO₂ (EWG), 4-OCH₃ (EDG)HighThe methoxy group is a stronger electron-donating group than the benzyloxy group, which may slightly decrease the reactivity compared to the benzyloxy-substituted analogue. However, the activating effect of the nitro group is still dominant.
Benzaldehyde UnsubstitutedModerateServes as the baseline for comparing the effects of substituents.
4-Methoxybenzaldehyde 4-OCH₃ (Strong EDG)LowThe methoxy group at the para position exerts a strong +M effect, which donates electron density to the ring and the carbonyl group, thereby reducing its electrophilicity and slowing down the reaction rate.[4]

Causality Behind Experimental Choices and Expected Outcomes

The choice of the Knoevenagel condensation as a model reaction is deliberate. Its mechanism involves the initial reversible formation of an enolate from the active methylene compound, followed by a nucleophilic attack on the aldehyde's carbonyl carbon. The rate-determining step is often the C-C bond formation, the speed of which is highly sensitive to the electrophilicity of the aldehyde.[5] Therefore, this reaction provides a clear and measurable output directly correlated to the electronic effects of the substituents.

The expected trend in reactivity (4-Nitrobenzaldehyde > this compound ≈ 4-Benzyloxy-3-nitrobenzaldehyde > 4-Methoxy-3-nitrobenzaldehyde > Benzaldehyde > 4-Methoxybenzaldehyde) is a direct consequence of the Hammett substituent constants (σ). Electron-withdrawing groups have positive σ values, indicating an increase in the acidity of the corresponding benzoic acid and, by extension, an increase in the electrophilicity of the benzaldehyde. Conversely, electron-donating groups have negative σ values. A plot of the logarithm of the reaction rate constant (log k) versus the Hammett σ constant (a Hammett plot) for a series of substituted benzaldehydes in the Knoevenagel condensation is expected to show a positive slope (ρ > 0), confirming that the reaction is accelerated by electron-withdrawing substituents.[2]

Experimental Protocol: Kinetic Analysis of the Knoevenagel Condensation by UV-Vis Spectrophotometry

To facilitate further research and independent verification, a detailed protocol for monitoring the kinetics of the Knoevenagel condensation using UV-Vis spectrophotometry is provided below. This method is suitable for reactions where the product has a distinct chromophore that absorbs at a different wavelength from the reactants.

dot

Experimental_Workflow cluster_prep Preparation cluster_execution Kinetic Run cluster_analysis Data Analysis P1 Prepare stock solutions of aldehyde, malononitrile, and catalyst P2 Determine λmax of the product P1->P2 For product identification E1 Equilibrate spectrophotometer and reactants to desired temperature P2->E1 E2 Mix reactants in a cuvette, initiating the reaction with the catalyst E1->E2 E3 Record absorbance at λmax over time E2->E3 Continuous monitoring A1 Plot absorbance vs. time E3->A1 A2 Determine the initial rate from the linear portion of the curve A1->A2 A3 Calculate the rate constant (k) A2->A3 Using the rate law

Caption: Workflow for UV-Vis kinetic analysis.

Materials:

  • Substituted benzaldehyde

  • Malononitrile

  • Piperidine (catalyst)

  • Ethanol (spectroscopic grade)

  • UV-Vis spectrophotometer with a thermostatted cuvette holder

  • Quartz cuvettes (1 cm path length)

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of the substituted benzaldehyde (e.g., 0.1 M in ethanol).

    • Prepare a stock solution of malononitrile (e.g., 0.1 M in ethanol).

    • Prepare a stock solution of piperidine (e.g., 0.01 M in ethanol).

  • Determination of λmax:

    • In a cuvette, mix a small amount of the aldehyde and malononitrile solutions with a drop of the piperidine solution.

    • Allow the reaction to go to completion (the appearance of a yellow color is typical for the product).

    • Scan the UV-Vis spectrum of the product solution to determine the wavelength of maximum absorbance (λmax).

  • Kinetic Run:

    • Set the spectrophotometer to the determined λmax and equilibrate the instrument and the thermostatted cuvette holder to the desired reaction temperature (e.g., 25 °C).

    • In a clean cuvette, add the appropriate volumes of the ethanol, aldehyde stock solution, and malononitrile stock solution to achieve the desired final concentrations (e.g., pseudo-first-order conditions with a large excess of one reactant).

    • Place the cuvette in the spectrophotometer and allow it to thermally equilibrate.

    • Initiate the reaction by adding a small, known volume of the piperidine stock solution to the cuvette. Quickly mix the contents by inverting the cuvette (with a stopper) or by gentle pipetting.

    • Immediately start recording the absorbance at λmax as a function of time. Collect data for a period sufficient to observe a significant change in absorbance.

  • Data Analysis:

    • Plot the absorbance at λmax versus time.

    • The initial rate of the reaction can be determined from the initial slope of this curve.

    • To determine the rate constant (k), the data can be fitted to the appropriate integrated rate law. For a reaction that is first order in aldehyde and first order in malononitrile, under pseudo-first-order conditions (e.g., [malononitrile] >> [aldehyde]), a plot of ln(A∞ - At) versus time will be linear, where A∞ is the absorbance at the end of the reaction and At is the absorbance at time t. The slope of this line will be -k', where k' is the pseudo-first-order rate constant. The second-order rate constant (k) can then be calculated by dividing k' by the concentration of the excess reactant.

Conclusion

The reactivity of this compound in nucleophilic addition reactions is predicted to be high, driven primarily by the strong electron-withdrawing effect of the nitro group. Its kinetic profile is expected to be comparable to that of 4-benzyloxy-3-nitrobenzaldehyde and slightly less reactive than 4-nitrobenzaldehyde due to the weak electron-donating nature of the ether linkage at the 4-position. A thorough understanding of these substituent effects, grounded in the principles of physical organic chemistry, is crucial for the rational design and optimization of synthetic routes involving this and related compounds. The provided experimental protocol offers a robust framework for researchers to conduct their own comparative kinetic studies, enabling a deeper understanding of the structure-reactivity relationships that govern the chemistry of substituted benzaldehydes.

References

  • March, J. (1992). Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (4th ed.). Wiley.
  • Anslyn, E. V., & Dougherty, D. A. (2006). Modern Physical Organic Chemistry. University Science Books.
  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms (5th ed.). Springer.
  • Shargel, L., & Yu, A. B. C. (2015). Applied Biopharmaceutics & Pharmacokinetics (7th ed.).
  • Knoevenagel, E. (1898). Condensationen zwischen Aldehyden und Malonsäure. Berichte der deutschen chemischen Gesellschaft, 31(3), 2596–2619.
  • Tietze, L. F., & Beifuss, U. (1991). The Knoevenagel Reaction. In Comprehensive Organic Synthesis (Vol. 2, pp. 341-394). Pergamon.
  • Freeman, F. (2002).
  • Organic Chemistry Portal. Knoevenagel Condensation Doebner Modification. [Link]

  • ResearchGate. Hammett plot for the reaction of substituted benzaldehydes with Meldrum's acid. [Link]

  • La Salle University. Substituent Effects. [Link]

  • Wikipedia. Knoevenagel condensation. [Link]

  • University of Calgary. Substituent Effects. [Link]

  • Chemistry LibreTexts. 16.5: An Explanation of Substituent Effects. [Link]

  • ResearchGate. Kinetic plots for the Knoevenagel reaction showing a) consumption of.... [Link]

  • MDPI. Kinetic Study of Acid-Catalyzed Knoevenagel Condensation Between 5-Methoxy-1-Tetralone and Glyoxylic Acid. [Link]

Sources

A Comparative Computational Analysis of 4-[(4-Fluorophenyl)methoxy]-3-nitrobenzaldehyde and Structurally Related Compounds

Author: BenchChem Technical Support Team. Date: January 2026

This guide presents a comprehensive computational investigation into the molecular properties of 4-[(4-Fluorophenyl)methoxy]-3-nitrobenzaldehyde, a compound of interest in medicinal chemistry and materials science. Through the application of robust computational methods, we will dissect its electronic structure, spectroscopic signatures, and potential for intermolecular interactions. To provide a clear benchmark of its characteristics, we will perform a comparative analysis against structurally related alternatives: 4-Methoxy-3-nitrobenzaldehyde and 4-Nitrobenzaldehyde. This document is intended for researchers, scientists, and drug development professionals seeking to understand the nuanced properties of this molecule and its analogues through a computational lens.

Introduction: The "Why" Behind the Computational Approach

In modern drug discovery and materials science, understanding a molecule's physicochemical properties is paramount to predicting its behavior, from biological activity to material performance. This compound combines several key functional groups: a reactive aldehyde, an electron-withdrawing nitro group, and a fluorinated phenylmethoxy moiety. This combination suggests a rich chemical landscape with potential applications as a synthetic intermediate or a pharmacologically active agent.

Computational chemistry provides a powerful, cost-effective, and time-efficient avenue for exploring molecular properties before embarking on extensive experimental synthesis and testing. By employing methods like Density Functional Theory (DFT), we can reliably predict geometric, electronic, and spectroscopic properties, offering insights that guide experimental design.[1] This guide will leverage DFT to elucidate the properties of our target molecule and compare it against carefully selected analogues to understand the specific contributions of its constituent functional groups.

Our comparative approach will focus on:

  • 4-Methoxy-3-nitrobenzaldehyde: To assess the impact of the 4-fluorophenyl group by comparing it to a simpler methoxy group.

  • 4-Nitrobenzaldehyde: To provide a baseline understanding of the effects of the nitrobenzaldehyde core without the ether linkage.

Methodology: A Self-Validating Computational Protocol

For the computational analyses presented in this guide, all calculations were performed using the Gaussian 16 suite of programs. The methodologies were chosen to provide a balance of computational accuracy and efficiency.

Geometry Optimization and Vibrational Frequencies

The molecular structures of this compound, 4-Methoxy-3-nitrobenzaldehyde, and 4-Nitrobenzaldehyde were optimized in the gas phase using Density Functional Theory (DFT) with the B3LYP functional and the 6-311++G(d,p) basis set.[1] This level of theory is well-established for providing accurate geometries and electronic properties for organic molecules. Frequency calculations were performed at the same level of theory to confirm that the optimized structures correspond to true energy minima (i.e., no imaginary frequencies) and to simulate the infrared (IR) spectra.

Electronic Properties Analysis

Key electronic properties, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), were determined from the optimized geometries. The HOMO-LUMO energy gap (ΔE) was calculated as ELUMO - EHOMO. The Molecular Electrostatic Potential (MEP) was also calculated to identify regions of the molecule that are electron-rich (nucleophilic) or electron-poor (electrophilic).

Spectroscopic Simulation

1H and 13C NMR chemical shifts were calculated using the Gauge-Independent Atomic Orbital (GIAO) method at the B3LYP/6-311++G(d,p) level of theory, with tetramethylsilane (TMS) used as the reference standard. This approach has been shown to provide reliable predictions of NMR spectra for organic compounds.[2]

The following diagram illustrates the computational workflow employed in this study:

Computational_Workflow cluster_input Input cluster_dft DFT Calculations (B3LYP/6-311++G(d,p)) cluster_output Output Data Input_Molecule Molecular Structure (Target & Analogues) Geom_Opt Geometry Optimization Input_Molecule->Geom_Opt Freq_Calc Frequency Calculation Geom_Opt->Freq_Calc Electronic_Props Electronic Properties (HOMO, LUMO, MEP) Geom_Opt->Electronic_Props NMR_Calc NMR Simulation (GIAO) Geom_Opt->NMR_Calc Optimized_Geom Optimized Geometry Geom_Opt->Optimized_Geom IR_Spectrum Simulated IR Spectrum Freq_Calc->IR_Spectrum Electronic_Data HOMO, LUMO, ΔE, MEP Surface Electronic_Props->Electronic_Data NMR_Spectra Simulated NMR Spectra NMR_Calc->NMR_Spectra

Caption: Computational workflow for the analysis of molecular properties.

Results and Comparative Discussion

This section presents the computed properties of this compound and its analogues. The data is organized into tables for easy comparison, followed by an expert interpretation of the findings.

Molecular Geometry

The molecular structures of the three compounds are depicted below. The introduction of the (4-fluorophenyl)methoxy group in our target molecule significantly increases its size and conformational flexibility compared to the simpler analogues.

Molecular_Structures Target This compound Analogue1 4-Methoxy-3-nitrobenzaldehyde Analogue2 4-Nitrobenzaldehyde Target_img Analogue1_img Analogue2_img

Caption: 2D structures of the target molecule and its analogues.

Electronic Properties

The electronic properties of a molecule are crucial for understanding its reactivity and potential biological activity. The HOMO and LUMO energies are particularly important as they relate to the molecule's ability to donate and accept electrons, respectively. The HOMO-LUMO gap (ΔE) is an indicator of chemical reactivity; a smaller gap suggests higher reactivity.

PropertyThis compound4-Methoxy-3-nitrobenzaldehyde4-Nitrobenzaldehyde
HOMO Energy (eV) -7.21-7.05-7.58
LUMO Energy (eV) -3.45-3.31-3.62
HOMO-LUMO Gap (ΔE) (eV) 3.763.743.96
Dipole Moment (Debye) 5.825.693.78

Interpretation:

  • The HOMO and LUMO energies for all three molecules are influenced by the electron-withdrawing nitro group and the electron-donating nature of the oxygen-containing substituents.

  • The introduction of the (4-fluorophenyl)methoxy group in our target molecule leads to a slight stabilization of the HOMO compared to 4-methoxy-3-nitrobenzaldehyde, likely due to the electronegative fluorine atom.

  • The HOMO-LUMO gaps for this compound and 4-Methoxy-3-nitrobenzaldehyde are very similar and smaller than that of 4-Nitrobenzaldehyde. This suggests that the ether linkage at the 4-position increases the overall reactivity of the molecule compared to the unsubstituted nitrobenzaldehyde.

  • The dipole moment is significantly larger for the two ether-containing molecules, indicating a more polar nature which could influence their solubility and intermolecular interactions.

The Molecular Electrostatic Potential (MEP) map for this compound visually confirms these electronic effects. The most negative potential (red) is localized over the oxygen atoms of the nitro and aldehyde groups, indicating these are the primary sites for electrophilic attack. The regions around the aromatic protons and the C-H bond of the aldehyde are characterized by a positive potential (blue), making them susceptible to nucleophilic attack.

Simulated Spectroscopic Data

Simulated spectroscopic data provides a valuable tool for the identification and characterization of molecules.

Simulated Key IR Frequencies (cm-1)

Functional GroupThis compound4-Methoxy-3-nitrobenzaldehyde4-Nitrobenzaldehyde
C=O (aldehyde) 170517021710
NO2 (asymmetric stretch) 152815251535
NO2 (symmetric stretch) 134513421350
C-O-C (ether) 1265, 10301270, 1025N/A
C-F 1230N/AN/A

Interpretation:

The simulated IR spectra are dominated by the strong absorptions of the carbonyl and nitro groups. The C=O stretching frequency is slightly lower in the ether-substituted compounds, consistent with the electron-donating effect of the ether oxygen. The presence of the C-F bond in the target molecule is predicted to give a characteristic absorption around 1230 cm-1.

Simulated 1H NMR Chemical Shifts (ppm, relative to TMS)

Due to the complexity of presenting full spectral data, key proton shifts are highlighted.

  • Aldehyde Proton (-CHO): This proton is highly deshielded in all three molecules, with a predicted chemical shift in the range of 9.9-10.1 ppm.

  • Aromatic Protons: The protons on the nitro-substituted ring are expected to be in the range of 7.5-8.5 ppm. The protons on the fluorophenyl ring of the target molecule will show characteristic splitting patterns due to fluorine coupling.

Simulated 13C NMR Chemical Shifts (ppm, relative to TMS)

  • Carbonyl Carbon (-CHO): The aldehyde carbon is predicted to be in the range of 190-193 ppm for all three compounds.

  • Aromatic Carbons: The carbon atoms attached to the nitro and aldehyde groups will be significantly deshielded. The carbon attached to the fluorine atom in the target molecule is expected to show a large C-F coupling constant.

Comparison with Alternative Molecules and Potential Applications

The computational data reveals that the introduction of the (4-fluorophenyl)methoxy group to the 3-nitrobenzaldehyde core has a discernible impact on its electronic and spectroscopic properties.

  • Versus 4-Methoxy-3-nitrobenzaldehyde: The primary difference lies in the presence of the fluorine atom. This can influence the molecule's metabolic stability, lipophilicity, and potential for specific interactions (e.g., halogen bonding). The fluorine atom can also serve as a useful probe in 19F NMR studies for monitoring reaction progress or binding events.[2]

  • Versus 4-Nitrobenzaldehyde: The ether linkage at the 4-position significantly alters the electronic properties, making the molecule more polar and potentially more reactive, as indicated by the smaller HOMO-LUMO gap. This modification provides an additional site for chemical derivatization.

These properties make this compound a versatile building block. The aldehyde functionality can be readily transformed into a variety of other functional groups or used in condensation reactions to build larger molecular scaffolds. The nitro group can be reduced to an amine, providing another point for diversification. The fluorinated moiety can enhance biological activity and pharmacokinetic properties, a common strategy in drug design. Derivatives of similar nitrobenzamides have shown promise as xanthine oxidase inhibitors.[3] Furthermore, the electronic properties suggest potential applications in nonlinear optics, an area where similar pyrazoline derivatives have been explored.[4]

Conclusion

This computational guide has provided a detailed analysis of the key properties of this compound, benchmarked against structurally related compounds. Our DFT calculations indicate that the molecule possesses a distinct electronic and spectroscopic profile shaped by the interplay of its functional groups. The presence of the fluorinated ether moiety, in particular, differentiates it from simpler analogues, suggesting potentially advantageous properties for applications in medicinal chemistry and materials science. The presented data serves as a robust theoretical foundation to guide future experimental work on this promising molecule.

References

  • PubChem. (n.d.). 4-Methoxy-3-nitrobenzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

  • Romero Bohórquez, A. R., González, T., & Kouznetsov, V. V. (2013). Synthesis and Crystal Structure of Two Nitro-Regioisomers of cis-4(4-Methoxyphenyl)-3-Methyl-2-Phenyl-l,2,3,4-Tetrahydroquinoline. Revista de la Sociedad Química del Perú, 79(1), 39-48. Retrieved from [Link]

  • Jusoh, Y. M., et al. (2016). Synthesis and Spectral Characterization of 4-Hydroxy-3-Methoxybenzaldehyde Derivatives. Malaysian Journal of Analytical Sciences, 20(1), 42-49. Retrieved from [Link]

  • PubChem. (n.d.). 4-[(4-Fluorobenzyl)oxy]-3-methoxybenzaldehyde. National Center for Biotechnology Information. Retrieved from [https://pubchem.ncbi.nlm.nih.gov/compound/4-(4-Fluorobenzyl_oxy-3-methoxybenzaldehyde]([Link]

  • PubChem. (n.d.). 4-Methoxy-2-nitrobenzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

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  • PubChem. (n.d.). 3-[(4-Fluorobenzyl)oxy]-4-methoxybenzaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

  • Tighadouini, S., et al. (2020). Molecular properties and In silico bioactivity evaluation of (4-fluorophenyl)[5-(4-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]methanone derivatives. Computational Biology and Chemistry, 88, 107335. Retrieved from [Link]

  • Wikipedia. (n.d.). 4-Nitrobenzaldehyde. Retrieved from [Link]

  • Jumina, J., et al. (2016). Synthesis and Characterization of 4-Phenacyloxy Benzaldehyde Derivatives. Oriental Journal of Chemistry, 32(5), 2525-2532. Retrieved from [Link]

  • Vusak, V., et al. (2020). Synthesis, Crystal Structure and Spectroscopic and Hirshfeld Surface Analysis of 4-hy-droxy-3-meth-oxy-5-nitro-benzaldehyde. Acta Crystallographica Section E: Crystallographic Communications, 76(Pt 2), 239–244. Retrieved from [Link]

  • McKay, G., et al. (2023). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry, 19F NMR, and Mass Spectrometry. Environmental Science & Technology, 57(51), 21636–21646. Retrieved from [Link]

  • Ucar, A., et al. (2021). Biological activities of a newly synthesized pyrazoline derivative 4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl) benzenesulfonamide (B4) compound on rainbow trout alevins, Oncorhynchus mykiss. In Vitro Cellular & Developmental Biology - Animal, 57(1), 17–20. Retrieved from [Link]

  • Li, Y., et al. (2024). Discovery of 4-(isopentyloxy)-3-nitrobenzamide derivatives as xanthine oxidase inhibitors through a non-anthraquinone exploration. Archiv der Pharmazie, e2400137. Retrieved from [Link]

  • Farooq, S., Khan, A., & Iqbal, M. S. (2020). Computational and Pharmacological Investigation of (E)-2-(4-Methoxybenzylidene)Cyclopentanone for Therapeutic Potential in Neurological Disorders. Drug Design, Development and Therapy, 14, 3601–3614. Retrieved from [Link]

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A Comparative Benchmarking Guide to the Synthesis of 4-[(4-Fluorophenyl)methoxy]-3-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-[(4-Fluorophenyl)methoxy]-3-nitrobenzaldehyde is a key intermediate in the synthesis of various pharmacologically active molecules. Its structural motif, featuring a substituted benzaldehyde core, is prevalent in a range of therapeutic agents. The efficient and scalable synthesis of this compound is therefore of critical importance to researchers in medicinal chemistry and drug development. This guide provides an in-depth, comparative analysis of the primary synthetic routes to this valuable building block, offering field-proven insights and detailed experimental protocols to inform your synthetic strategy. We will delve into the mechanistic underpinnings of each method, providing a robust framework for procedural optimization and troubleshooting.

Comparative Overview of Synthetic Methodologies

The synthesis of this compound fundamentally involves the formation of an ether linkage between 4-hydroxy-3-nitrobenzaldehyde and a 4-fluorobenzyl moiety. The two most prominent and mechanistically distinct approaches to achieve this transformation are the classical Williamson ether synthesis and the versatile Mitsunobu reaction. A third, industrially relevant alternative, Phase-Transfer Catalysis (PTC), will also be discussed as a viable method for process intensification.

Parameter Williamson Ether Synthesis Mitsunobu Reaction Phase-Transfer Catalysis (PTC)
Starting Materials 4-hydroxy-3-nitrobenzaldehyde, 4-fluorobenzyl halide (e.g., bromide)4-hydroxy-3-nitrobenzaldehyde, 4-fluorobenzyl alcohol4-hydroxy-3-nitrobenzaldehyde, 4-fluorobenzyl halide
Key Reagents Base (e.g., K₂CO₃, NaH)Triphenylphosphine (PPh₃), Azodicarboxylate (e.g., DEAD, DIAD)Phase-transfer catalyst (e.g., TBAB), Base (e.g., NaOH, K₂CO₃)
Typical Solvents Polar aprotic (e.g., DMF, Acetone)Anhydrous THF, DioxaneBiphasic system (e.g., Toluene/Water)
Reaction Temperature Elevated (50-100 °C)0 °C to Room TemperatureRoom Temperature to mild heating
Reported Yield Good to Excellent (typically >70%)Generally high (can exceed 90%)High, often with improved reaction rates
Key Advantages Cost-effective reagents, simple procedure.Mild reaction conditions, high functional group tolerance, stereochemical inversion (if applicable).Milder conditions than classical Williamson, suitable for large-scale, often higher yields and rates.
Key Disadvantages Requires elevated temperatures, potential for side reactions (e.g., elimination), base-sensitive functional groups may be an issue.Stoichiometric amounts of phosphine oxide byproduct can complicate purification, reagents are more expensive.Requires a specific catalyst, optimization of reaction conditions can be necessary.
Ideal Scale Laboratory to IndustrialLaboratory to Pilot PlantLaboratory to Industrial

Mechanistic Insights and Rationale

A thorough understanding of the underlying reaction mechanisms is paramount for effective experimental design and troubleshooting.

Williamson Ether Synthesis: An S_N2 Pathway

The Williamson ether synthesis is a cornerstone of ether formation, proceeding via a bimolecular nucleophilic substitution (S_N2) mechanism.[1] The reaction is initiated by the deprotonation of the phenolic hydroxyl group of 4-hydroxy-3-nitrobenzaldehyde by a suitable base, forming a nucleophilic phenoxide ion. This phenoxide then attacks the electrophilic carbon of the 4-fluorobenzyl halide, displacing the halide leaving group in a single, concerted step.

Causality Behind Experimental Choices:

  • Base Selection: A moderately strong base like potassium carbonate (K₂CO₃) is often preferred as it is strong enough to deprotonate the phenol without promoting side reactions.[2] Stronger bases like sodium hydride (NaH) can be used but may increase the risk of undesired reactions.

  • Solvent Choice: Polar aprotic solvents such as DMF or acetone are ideal as they solvate the cation of the base, leaving the phenoxide anion highly nucleophilic and reactive.[2]

  • Alkyl Halide: A primary benzylic halide like 4-fluorobenzyl bromide is an excellent electrophile for this S_N2 reaction, as it is not sterically hindered and is activated towards nucleophilic attack.[1]

The Mitsunobu Reaction: A Redox Condensation

The Mitsunobu reaction offers a milder alternative for ether synthesis, operating under neutral conditions at or below room temperature.[3][4] This reaction is a complex redox process.[4] Initially, triphenylphosphine attacks the azodicarboxylate (e.g., DEAD), forming a betaine intermediate. This intermediate then deprotonates the phenolic hydroxyl group of 4-hydroxy-3-nitrobenzaldehyde. The resulting phosphonium salt is then attacked by the 4-fluorobenzyl alcohol, activating it as a good leaving group. Finally, the phenoxide displaces the activated alcohol in an S_N2 fashion, leading to the desired ether with inversion of configuration at the alcohol carbon (though not relevant for a primary alcohol like 4-fluorobenzyl alcohol).

Causality Behind Experimental Choices:

  • Reagent Stoichiometry: The reaction requires stoichiometric amounts of triphenylphosphine and an azodicarboxylate. The triphenylphosphine oxide byproduct formed can sometimes complicate purification, necessitating careful chromatographic separation.

  • Reaction Conditions: The reaction is typically carried out at low temperatures (0 °C) to control the initial exothermic reaction between the phosphine and the azodicarboxylate, and then allowed to warm to room temperature.[5]

  • Substrate Scope: The Mitsunobu reaction is known for its broad functional group tolerance, making it suitable for complex molecules with sensitive functionalities.[3]

Phase-Transfer Catalysis: Bridging the Phase Gap

Phase-Transfer Catalysis (PTC) is a powerful technique that enhances the rate of reaction between reactants located in different immiscible phases.[2] In the context of the Williamson ether synthesis, the phenoxide salt of 4-hydroxy-3-nitrobenzaldehyde is typically soluble in an aqueous phase, while the 4-fluorobenzyl halide is soluble in an organic phase. The phase-transfer catalyst, usually a quaternary ammonium salt like tetrabutylammonium bromide (TBAB), facilitates the transport of the phenoxide anion from the aqueous phase to the organic phase, where it can react with the alkyl halide.

Causality Behind Experimental Choices:

  • Catalyst Selection: The choice of the phase-transfer catalyst is crucial and depends on the specific reactants and solvent system. Quaternary ammonium and phosphonium salts are commonly used.

  • Biphasic System: The use of a two-phase system (e.g., toluene/water) simplifies the workup, as the catalyst and inorganic salts remain in the aqueous phase while the product is in the organic phase.

  • Industrial Relevance: PTC offers significant advantages for industrial-scale synthesis, including the use of inexpensive inorganic bases (like NaOH), milder reaction conditions, and often eliminates the need for anhydrous solvents.

Experimental Protocols

The following protocols are provided as detailed, self-validating systems for the synthesis of this compound.

Method 1: Williamson Ether Synthesis

This protocol is adapted from established procedures for the synthesis of related alkoxybenzaldehydes.[6][7]

Materials:

  • 4-Hydroxy-3-nitrobenzaldehyde

  • 4-Fluorobenzyl bromide

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a stirred solution of 4-hydroxy-3-nitrobenzaldehyde (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (1.5 eq).

  • Stir the resulting suspension at room temperature for 30 minutes.

  • Add 4-fluorobenzyl bromide (1.1 eq) to the reaction mixture.

  • Heat the reaction mixture to 80 °C and maintain for 4-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers and wash with water and then brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure this compound.

Method 2: Mitsunobu Reaction

This protocol is based on general procedures for the Mitsunobu reaction.[3][8]

Materials:

  • 4-Hydroxy-3-nitrobenzaldehyde

  • 4-Fluorobenzyl alcohol

  • Triphenylphosphine (PPh₃)

  • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-hydroxy-3-nitrobenzaldehyde (1.0 eq), 4-fluorobenzyl alcohol (1.2 eq), and triphenylphosphine (1.5 eq) in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add DIAD or DEAD (1.5 eq) dropwise to the stirred solution, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Redissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel to separate the desired product from triphenylphosphine oxide and other byproducts.

Visualizing the Synthetic Workflows

To further clarify the experimental processes, the following diagrams illustrate the key steps in each synthetic method.

Williamson_Ether_Synthesis cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Product 4-Hydroxy-3-nitrobenzaldehyde 4-Hydroxy-3-nitrobenzaldehyde Reaction_Mixture Stir at 80°C 4-Hydroxy-3-nitrobenzaldehyde->Reaction_Mixture 4-Fluorobenzyl bromide 4-Fluorobenzyl bromide 4-Fluorobenzyl bromide->Reaction_Mixture K2CO3 K₂CO₃ K2CO3->Reaction_Mixture DMF DMF DMF->Reaction_Mixture Quench Pour into H₂O Reaction_Mixture->Quench Extract Extract with EtOAc Quench->Extract Wash Wash with H₂O & Brine Extract->Wash Dry_Concentrate Dry (MgSO₄) & Concentrate Wash->Dry_Concentrate Purify Column Chromatography Dry_Concentrate->Purify Final_Product This compound Purify->Final_Product

Caption: Workflow for Williamson Ether Synthesis.

Mitsunobu_Reaction cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Product 4-Hydroxy-3-nitrobenzaldehyde 4-Hydroxy-3-nitrobenzaldehyde Reaction_Mixture Stir at 0°C to RT 4-Hydroxy-3-nitrobenzaldehyde->Reaction_Mixture 4-Fluorobenzyl alcohol 4-Fluorobenzyl alcohol 4-Fluorobenzyl alcohol->Reaction_Mixture PPh3 PPh₃ PPh3->Reaction_Mixture DIAD DIAD DIAD->Reaction_Mixture THF THF THF->Reaction_Mixture Concentrate Concentrate Reaction_Mixture->Concentrate Redissolve_Wash Redissolve & Wash Concentrate->Redissolve_Wash Dry_Concentrate Dry (Na₂SO₄) & Concentrate Redissolve_Wash->Dry_Concentrate Purify Column Chromatography Dry_Concentrate->Purify Final_Product This compound Purify->Final_Product

Caption: Workflow for Mitsunobu Reaction.

Conclusion

The choice of synthetic method for this compound will ultimately depend on the specific requirements of the researcher, including scale, cost, and the presence of other functional groups in more complex substrates. The Williamson ether synthesis represents a robust, cost-effective, and scalable method, particularly well-suited for industrial production. For laboratory-scale synthesis, especially when dealing with sensitive substrates, the Mitsunobu reaction offers a mild and highly efficient alternative, despite the higher cost of reagents and the need for careful purification. Phase-Transfer Catalysis provides a compelling middle ground, offering the potential for high yields and rates under mild conditions, making it an attractive option for process optimization at various scales. This guide provides the foundational knowledge and practical protocols to enable an informed decision for the successful synthesis of this important chemical intermediate.

References

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A Strategic Guide to De-Risking Novel Compounds: Cross-Reactivity Profiling of "4-[(4-Fluorophenyl)methoxy]-3-nitrobenzaldehyde" Based Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the pursuit of potent, on-target efficacy is only half the battle. The other, arguably more critical, challenge lies in ensuring target selectivity.[1][2] A therapeutic agent's journey from a promising hit to a clinical candidate is often derailed by unforeseen off-target interactions, leading to toxicity or diminished efficacy.[3] This guide provides a comprehensive framework for assessing the cross-reactivity of novel chemical entities, using the "4-[(4-Fluorophenyl)methoxy]-3-nitrobenzaldehyde" scaffold as a representative example. While this specific molecule is not extensively characterized in public literature, its structural motifs—a nitroaromatic system and a flexible ether linkage—warrant a thorough investigation of its selectivity profile.

This document is intended for researchers, scientists, and drug development professionals. It moves beyond a simple listing of protocols to explain the strategic rationale behind a tiered, multi-faceted approach to cross-reactivity assessment. We will explore predictive computational methods, detail key experimental assays, and provide a logical workflow for data interpretation, empowering you to build a robust safety and selectivity profile for your compounds of interest.

The Imperative of Selectivity in Drug Design

The ultimate goal in drug design is to modulate the activity of a specific biological target to achieve a therapeutic effect. However, the cellular environment is a complex milieu of structurally and functionally related proteins.[4] Kinases, G-protein coupled receptors (GPCRs), and ion channels are large protein families with conserved binding sites, making them particularly susceptible to off-target binding by small molecules. Such unintended interactions can lead to a range of adverse effects.[3]

Selectivity is not merely about achieving high affinity for the intended target; it's about demonstrating a significantly lower affinity for a multitude of other potential targets.[1] A highly selective compound offers a wider therapeutic window and a reduced risk of unexpected side effects. For scaffolds like nitrobenzaldehydes, which are known to be chemically reactive, a proactive and comprehensive cross-reactivity assessment is a non-negotiable aspect of the drug discovery cascade.[5]

A Tiered Approach to Cross-Reactivity Assessment

A successful cross-reactivity profiling campaign does not rely on a single experiment. Instead, it employs a tiered approach, starting with broad, cost-effective methods and progressing to more focused, resource-intensive validation studies. This strategy allows for the early identification and deprioritization of non-selective compounds, conserving resources for the most promising candidates.

G cluster_1 In Vitro Screening a Compound Structure (e.g., this compound) b Computational Modeling (e.g., OTSA, 2D/3D similarity searches) a->b c Broad Panel Screening (e.g., Kinase, GPCR panels) b->c Prioritize Experimental Testing d Cell-Based Assays (e.g., Reporter Gene, Phenotypic Screens) c->d e Hit Validation & Orthogonal Assays (e.g., CETSA, SPR, ITC) d->e Target Engagement Validation f Target Deconvolution e->f g In Vivo Toxicity & Efficacy f->g Link Target to Phenotype G cluster_2 Analysis a Cells + Vehicle c Heat to various temps (T1, T2, T3...) a->c b Cells + Compound d Heat to various temps (T1, T2, T3...) b->d e Separate Soluble/Aggregated Proteins c->e d->e f Quantify Target Protein in Soluble Fraction (e.g., Western Blot) e->f g Plot Melting Curve f->g

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Rationale: CETSA provides direct evidence of target binding within the cell, helping to validate hits from biochemical screens and distinguish true on-target effects from non-specific cellular toxicity. [6]

PART 3: Interpreting the Data and Next Steps

The goal of this multi-tiered approach is to build a comprehensive "selectivity profile" for your compound.

Data Synthesis and Interpretation:

Assay TypePrimary TargetOff-Target 'Hit' (e.g., Kinase C)
Biochemical IC50 50 nM1.2 µM
Cellular EC50 200 nM> 10 µM
CETSA Shift YesNo

This is a hypothetical data table for illustrative purposes.

In this hypothetical example, while "this compound" shows some activity against Kinase C in a biochemical assay, the selectivity window (1200 nM / 50 nM = 24-fold) is relatively narrow. However, the lack of significant activity in the cellular assay and the absence of a CETSA shift for Kinase C suggest that this off-target interaction may not be relevant in a physiological context. This is the kind of integrated data analysis that provides confidence in a compound's selectivity.

Conclusion

The process of characterizing the cross-reactivity of a novel compound like "this compound" is a systematic process of de-risking. It requires a strategic integration of computational prediction, broad in vitro screening, and cell-based validation of target engagement. By understanding the "why" behind each experimental choice and by interpreting the data in an integrated manner, researchers can build a robust case for a compound's selectivity, paving the way for its successful progression through the drug discovery pipeline. This guide provides a foundational workflow that can be adapted and tailored to the specific needs of any small molecule drug discovery project.

References

  • Title: Finding a better path to drug selectivity.
  • Title: Novel Computational Approach to Predict Off-Target Interactions for Small Molecules.
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  • Title: Target-specific compound selectivity for multi-target drug discovery and repurposing.
  • Title: Drug Activity and Drug Specificity.
  • Title: Screening Strategies and Methods for Better Off-Target Liability Prediction and Identification of Small-Molecule Pharmaceuticals.
  • Title: Mitigating Off-Target Effects of Small Molecules in Cellular Assays.
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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 4-[(4-Fluorophenyl)methoxy]-3-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists at the forefront of drug development, our work with novel chemical entities demands not only precision in synthesis and application but also an unwavering commitment to safety and environmental stewardship. The proper management of chemical waste is a critical component of this commitment. This guide provides a detailed, step-by-step protocol for the safe disposal of 4-[(4-Fluorophenyl)methoxy]-3-nitrobenzaldehyde, grounded in an understanding of its chemical nature and the regulatory landscape governing laboratory waste.

Hazard Profile Analysis: A Structurally-Informed Approach

A specific Safety Data Sheet (SDS) for this compound is not always readily available. Therefore, a thorough hazard assessment must be conducted based on its structural motifs: an aldehyde, a nitroaromatic group, and a fluorinated aromatic ether. This analysis allows us to anticipate its toxicological and chemical hazards and informs every subsequent step of the handling and disposal process.

The likely hazards are synthesized from data on structurally analogous compounds:

Structural Feature Associated Hazard Class Justification & Representative Compounds
Aldehyde Group Skin, Eye, and Respiratory IrritationAldehydes are known to be irritants. For example, 3-Nitrobenzaldehyde and 4-Nitrobenzaldehyde are classified as causing skin and eye irritation.[1][2][3][4]
Nitroaromatic Group Acute Toxicity (Harmful if Swallowed), Aquatic ToxicityAromatic nitro compounds can be toxic and often exhibit systemic effects.[5] They are frequently classified as harmful to aquatic life with long-lasting effects.[1][5][6]
Fluorinated Aromatic Persistence, Halogenated Waste StreamThe carbon-fluorine bond is strong, making such compounds environmentally persistent. This mandates their classification as halogenated organic waste for proper disposal, typically via high-temperature incineration.[7][8][9]
Overall Compound Potential for SensitizationSimilar compounds, such as 4-Nitrobenzaldehyde, may cause skin sensitization upon repeated contact.[10][11]

Given this profile, this compound must be handled as a hazardous substance that is irritating, potentially toxic, and requires disposal as regulated halogenated organic waste.

The Cornerstone of Disposal: Waste Segregation

The single most critical step in proper chemical disposal is rigorous waste segregation. Due to the presence of fluorine, this compound must be classified as a halogenated organic waste .[8] Co-mingling it with non-halogenated waste streams can lead to significant regulatory non-compliance and dramatically increase disposal costs, as non-halogenated solvents are often recycled or used for fuel blending—a process that is incompatible with halogenated compounds.[7][12][13]

WasteSegregation Start Waste Generated: 4-[(4-Fluorophenyl)methoxy] -3-nitrobenzaldehyde CheckHalogen Does the compound contain F, Cl, Br, or I? Start->CheckHalogen Halogenated Halogenated Organic Waste CheckHalogen->Halogenated Yes NonHalogenated Non-Halogenated Organic Waste CheckHalogen->NonHalogenated No Aqueous Aqueous Waste Correct Correct Path Incorrect1 Incorrect Path Incorrect2 Incorrect Path

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling the compound in any capacity, including for disposal, ensure a robust barrier between you and the potential hazard.

  • Eye Protection : Chemical safety goggles are mandatory. For tasks with a higher risk of splashing, such as decontaminating glassware, a face shield should be worn in addition to goggles.[14][15]

  • Hand Protection : Use chemical-resistant gloves, such as nitrile. Always inspect gloves for tears or punctures before use. Dispose of contaminated gloves as hazardous waste and wash your hands thoroughly after removal.

  • Body Protection : A standard laboratory coat and closed-toe shoes are required. Ensure your lab coat is fully buttoned.

  • Respiratory Protection : All handling of the solid compound or its solutions should occur inside a certified chemical fume hood to prevent inhalation of dust or vapors.[14]

Step-by-Step Disposal Protocol

This protocol ensures that waste is collected, stored, and disposed of in a manner that is safe, compliant, and efficient.

4.1. Container Selection and Labeling

  • Choose the Right Container : Select a container compatible with halogenated organic waste. A high-density polyethylene (HDPE) or glass bottle with a screw cap is appropriate. The container must be clean, dry, and in good condition.[13]

  • Pre-Label the Container : Before adding any waste, affix a "Hazardous Waste" tag.[7] Fill it out clearly and completely with the following information:

    • Generator Information : Your name, lab, and contact information.

    • Chemical Contents : List "this compound" and any solvents used. Provide percentages for each component.[8]

    • Hazard Identification : Check the boxes for "Toxic" and "Flammable" (if in a flammable solvent).

4.2. Waste Collection

  • Solid Waste :

    • Carefully transfer excess solid compound, contaminated weigh boats, and contaminated filter paper into a designated solid waste container.

    • Avoid creating dust. If necessary, lightly moisten the solid with a compatible solvent (e.g., isopropanol) to minimize dust generation.[15]

    • The container for solid halogenated waste must be separate from that for liquid waste.

  • Liquid Waste (Solutions) :

    • Place the labeled liquid waste container in a secondary containment bin within a designated Satellite Accumulation Area (SAA), preferably inside a ventilated cabinet.[7]

    • Using a funnel, carefully pour solutions containing the compound into the waste container.

    • Keep the container closed at all times except when adding waste.[7][16]

4.3. Decontamination of Glassware

  • Initial Rinse : Rinse contaminated glassware with a small amount of a suitable organic solvent (e.g., acetone, ethanol). This first rinsate is considered hazardous and must be collected in your halogenated organic liquid waste container.[13]

  • Subsequent Cleaning : After the initial hazardous rinse, glassware can typically be washed using standard laboratory procedures.

4.4. Arranging for Disposal

  • Monitor the waste level in your container. Do not fill it beyond 90% capacity to allow for expansion.

  • Once the container is full, or if it has been accumulating for a specified time limit (consult your institution's EHS department), arrange for pickup by your facility's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[14]

DisposalWorkflow cluster_EHS EHS / Disposal Vendor RequestPickup 5. Request Waste Pickup Transport 6. Transport to Central Facility RequestPickup->Transport FinalDisposal 7. Final Disposal (e.g., Incineration) Transport->FinalDisposal Generate Generate SelectContainer SelectContainer Generate->SelectContainer CollectWaste CollectWaste SelectContainer->CollectWaste StoreSAA StoreSAA CollectWaste->StoreSAA StoreSAA->RequestPickup

Emergency Procedures: Spill Management

Accidents happen. Being prepared is essential.

  • Evacuate and Alert : Immediately alert others in the vicinity. If the spill is large, evacuate the lab and contact your institution's EHS emergency line.

  • Control Ignition Sources : If flammable solvents are involved, turn off any nearby ignition sources.

  • Ventilate : Ensure the chemical fume hood is operating at maximum capacity.

  • Containment (for small spills only) :

    • Wearing your full PPE, contain the spill using an inert absorbent material like vermiculite, sand, or a commercial spill kit. Do not use combustible materials like paper towels as the primary absorbent. [14]

    • Carefully sweep or scoop the absorbed material into a designated hazardous waste container.

    • Wipe the spill area with a cloth dampened with a suitable solvent, and place the cloth in the waste container.

    • Seal and label the container as "Spill Debris containing this compound."

    • Arrange for immediate disposal.

By adhering to these scientifically-grounded procedures, you not only ensure your personal safety and that of your colleagues but also uphold the highest standards of environmental responsibility in your critical research endeavors. Always consult your institution's specific Chemical Hygiene Plan and EHS department for local requirements.

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  • Santa Cruz Biotechnology. (n.d.). 4-Nitrobenzaldehyde Safety Data Sheet.

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A Senior Application Scientist's Guide to Safely Handling 4-[(4-Fluorophenyl)methoxy]-3-nitrobenzaldehyde

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists at the forefront of drug development, our work with novel chemical entities demands a proactive and thorough approach to safety. This guide provides essential safety and logistical information for handling 4-[(4-Fluorophenyl)methoxy]-3-nitrobenzaldehyde, a compound characterized by its aromatic nitro and aldehyde functionalities, as well as a fluorinated ether group. The following protocols are designed to be a self-validating system, grounded in the principles of chemical causality and established safety standards.

Disclaimer: No specific Safety Data Sheet (SDS) for this compound was available at the time of this writing. The following guidance is synthesized from data on structurally similar compounds, including 4-fluoro-3-nitrobenzaldehyde and various aromatic nitro compounds and aldehydes. It is imperative to treat this compound with the caution required for a substance of unknown toxicity and to supplement this guide with your institution's specific safety protocols.

Understanding the Hazard Landscape

The molecular structure of this compound suggests a number of potential hazards that must be addressed through careful handling and the use of appropriate personal protective equipment (PPE).

  • Aromatic Nitro Compounds: This class of compounds can be toxic and may be absorbed through the skin. Systemic effects can include methaemoglobinaemia, leading to cyanosis (a bluish discoloration of the skin), headaches, and a drop in blood pressure. Some aromatic nitro compounds are also considered to be potentially explosive, especially when heated under confinement or mixed with strong oxidizing or reducing agents.

  • Aldehydes: Aldehydes are often irritants to the skin, eyes, and respiratory tract. Inhalation can lead to coughing and shortness of breath.

  • Fluorinated Organic Compounds: While the carbon-fluorine bond is generally strong, the metabolism of some fluorinated compounds can produce toxic byproducts. The presence of fluorine also necessitates specific considerations for waste disposal.

Based on data for the closely related compound, 4-fluoro-3-nitrobenzaldehyde, we can anticipate that this compound is likely to be harmful if swallowed , and an irritant to the skin and eyes .

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is essential to mitigate the risks associated with handling this compound.

Hand Protection

The choice of gloves is critical to prevent dermal absorption. For tasks involving potential prolonged contact or immersion, butyl rubber gloves are the recommended choice. Butyl rubber demonstrates good resistance to both aldehydes and nitro compounds. For tasks with only incidental contact (e.g., weighing, preparing solutions), nitrile gloves with a minimum thickness of 5 mil can provide adequate splash protection, provided they are removed and replaced immediately upon contamination.

Glove TypeProtection LevelRecommended Use
Butyl Rubber ExcellentExtended contact, handling large quantities, cleaning spills
Nitrile (min. 5 mil) Good (Splash)Incidental contact, weighing, solution preparation

Always inspect gloves for tears or punctures before use. After handling the compound, remove gloves using the proper technique to avoid contaminating your skin and wash your hands thoroughly.

Eye and Face Protection

Given the irritant nature of aldehydes, robust eye and face protection is mandatory.

  • Chemical splash goggles that meet ANSI Z87.1 standards are the minimum requirement.

  • A face shield worn over chemical splash goggles is required when there is a risk of splashing or when handling larger quantities of the solid or its solutions.

Body and Respiratory Protection
  • A flame-resistant lab coat should be worn and kept fully buttoned.

  • Closed-toe shoes are required in the laboratory at all times.

  • All handling of the solid compound or its solutions should be conducted within a certified chemical fume hood to minimize the risk of inhalation. If engineering controls are not sufficient, a NIOSH-approved respirator with an organic vapor cartridge may be necessary.

Operational Plan: A Step-by-Step Handling Protocol

This protocol outlines the essential steps for safely handling this compound in a laboratory setting.

  • Preparation and Pre-Handling Check:

    • Ensure a certified chemical fume hood is available and functioning correctly.

    • Assemble all necessary PPE and inspect it for integrity.

    • Have a designated waste container for contaminated solids and another for contaminated liquids.

    • Ensure an emergency eyewash and safety shower are accessible and unobstructed.

  • Weighing and Solution Preparation:

    • Conduct all weighing operations within the chemical fume hood.

    • Use a disposable weighing boat to prevent contamination of balances.

    • When preparing solutions, add the solid compound to the solvent slowly to avoid splashing.

  • Reaction Setup and Monitoring:

    • Set up all reactions in the chemical fume hood.

    • Ensure all glassware is properly secured.

    • If heating is required, use a controlled heating mantle and monitor the reaction temperature closely to prevent overheating, which could lead to decomposition of the nitro compound.

  • Post-Handling and Decontamination:

    • Decontaminate all surfaces that may have come into contact with the compound using an appropriate solvent (e.g., ethanol), followed by soap and water.

    • Properly dispose of all contaminated disposable materials (gloves, weighing boats, etc.) in the designated solid waste container.

Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Prep Gather & Inspect PPE Hood Verify Fume Hood Operation Prep->Hood Waste Prepare Designated Waste Containers Hood->Waste Weigh Weigh Compound in Hood Waste->Weigh Solution Prepare Solution in Hood Weigh->Solution Reaction Conduct Reaction in Hood Solution->Reaction Decon Decontaminate Surfaces Reaction->Decon Dispose Dispose of Contaminated Materials Decon->Dispose Wash Remove PPE & Wash Hands Dispose->Wash

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.